molecular formula C27H34N4O8 B7934327 BOC-ARG(DI-Z)-OH

BOC-ARG(DI-Z)-OH

Número de catálogo: B7934327
Peso molecular: 542.6 g/mol
Clave InChI: FVWNVCDDYWITMG-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Arg(di-Z)-OH (CAS 51219-19-3) is a specially protected derivative of the amino acid L-arginine, essential for solid-phase peptide synthesis (SPPS). The compound features a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino function and two benzyloxycarbonyl (Z or Cbz) groups protecting the guanidine side chain. This dual protection strategy is critical for ensuring regioselectivity during peptide chain assembly, preventing unwanted side reactions, and is particularly valuable in the synthesis of complex peptides containing arginine. This reagent has documented applications in the research and development of inhibitors for processing proteinases . It can be coupled via the mixed anhydride (MA) method with other protected amino acids to construct sophisticated peptide-based inhibitors. With a molecular formula of C₂₇H₃₄N₄O₈ and a molecular weight of 542.58 g/mol, it is a key building block in organic and medicinal chemistry for producing peptides for pharmaceutical research and biochemical studies. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVCDDYWITMG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC1=CC=CC=C1)/N)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of BOC-ARG(DI-Z)-OH?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound BOC-ARG(DI-Z)-OH, systematically named N-α-Boc-N',N''-bis-CBZ-L-arginine, is a crucial derivative of the amino acid L-arginine used extensively in peptide synthesis. Its structure is characterized by three key protecting groups that enable controlled, sequential formation of peptide bonds. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the two nitrogen atoms of the side-chain guanidino group are each protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic protection prevents unwanted side reactions during peptide synthesis.

Core Molecular Structure and Properties

The structural arrangement of this compound features a central chiral carbon (the α-carbon of arginine) bonded to a free carboxylic acid (-OH), a Boc-protected amine, a hydrogen atom, and the arginine side chain. The side chain consists of a three-carbon aliphatic chain terminating in a guanidino group, which is heavily modified with two Z-groups.

PropertyValueReference
Systematic Name (2S)-5-{[(benzyloxy)carbonyl][{[(benzyloxy)carbonyl]amino}(imino)methyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid[1]
Synonyms This compound, N-α-Boc-N G,N G-bis-CBZ-L-arginine, Nα-Boc-Nδ,Nω-di-Z-L-arginine[2][3]
CAS Number 51219-19-3
Molecular Formula C27H34N4O8
Molecular Weight 542.58 g/mol
Melting Point ~140 °C

Structural Visualization

To clarify the relationships between the functional groups, the following diagram illustrates the core structure of the molecule.

BOC_ARG_DI_Z_OH cluster_backbone Arginine Backbone cluster_sidechain Side Chain COOH Carboxylic Acid (-OH) AlphaC α-Carbon (L-Stereocenter) AlphaC->COOH SideChain Propyl Chain (-CH2-CH2-CH2-) AlphaC->SideChain NH_Boc N-α-Boc Group NH_Boc->AlphaC Guanidino Guanidino Group SideChain->Guanidino Z1 Z Group (Benzyloxycarbonyl) Guanidino->Z1 Z2 Z Group (Benzyloxycarbonyl) Guanidino->Z2

Schematic diagram of this compound structure.

Experimental Applications

Primary Use: Peptide Synthesis

This compound is a key reagent in Boc solid-phase peptide synthesis (SPPS). The experimental workflow for incorporating this amino acid derivative into a growing peptide chain typically involves the following conceptual steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, usually with an acid like trifluoroacetic acid (TFA).

  • Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., DCC, HBTU) to form a reactive intermediate.

  • Coupling: The activated amino acid is added to the deprotected, resin-bound peptide, forming a new peptide bond.

  • Wash: The solid support (resin) is washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The Z-groups on the arginine side chain are stable to the acidic conditions used for Boc deprotection and are typically removed at the final stage of synthesis using harsher methods like strong acid (e.g., HF) or catalytic hydrogenation.

SPPS_Workflow cluster_activation Amino Acid Preparation start Start: Resin-Bound Peptide (N-terminal Boc) deprotection Step 1: N-terminal Deprotection (e.g., TFA) start->deprotection wash1 Wash Step deprotection->wash1 coupling Step 3: Coupling Reaction (Peptide Bond Formation) wash1->coupling boc_arg This compound activation Step 2: Carboxyl Activation (e.g., HBTU/DCC) boc_arg->activation activation->coupling wash2 Wash Step coupling->wash2 cycle Repeat for next amino acid wash2->cycle cycle->deprotection Next Cycle

Conceptual workflow for Boc-SPPS using a protected amino acid.

References

In-Depth Technical Guide to BOC-ARG(DI-Z)-OH: Properties, Specifications, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Nα-Boc-Nδ,Nω-di-Z-L-arginine, commonly referred to as BOC-ARG(DI-Z)-OH. This essential building block is a cornerstone in Boc solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide sequences.

Core Chemical Properties and Specifications

This compound is a white to off-white powder utilized as a protected amino acid in peptide synthesis.[1][2] The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection, while the two benzyloxycarbonyl (Z) groups offer robust protection for the guanidino side chain of arginine.[3]

Below is a summary of its key chemical and physical properties:

PropertySpecification
Chemical Name Nα-(tert-Butoxycarbonyl)-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine
Synonyms Boc-Arg(Z)2-OH, Nα-Boc-Nδ,Nω-di-Z-L-arginine[4]
CAS Number 51219-19-3[1]
Molecular Formula C₂₇H₃₄N₄O₈
Molecular Weight 542.58 g/mol
Appearance White to slight yellow to beige powder
Melting Point Approximately 140 °C (with decomposition)
Purity (Assay) Typically ≥98.0% by TLC and HPLC
Optical Rotation [α]20/D +2.5±0.5°, c = 1% in methanol
Storage Temperature 15-25°C
Solubility Soluble in organic solvents such as DMF and DCM used in peptide synthesis.

Application in Peptide Synthesis: A Step-by-Step Workflow

This compound is a critical reagent for introducing arginine into peptide chains via Boc-SPPS. The dual Z-protection of the guanidino group is particularly advantageous in complex syntheses, minimizing side reactions. The general workflow for its incorporation is outlined below.

SPPS_Workflow Resin Resin Support (e.g., Merrifield) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (HF) Washing->Cleavage Final Step

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

Experimental Protocols

1. Resin Preparation and Swelling:

  • Begin with a suitable resin for Boc chemistry, such as Merrifield, PAM, or MBHA resin.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes in a reaction vessel.

2. Boc Deprotection:

  • Remove the N-terminal Boc protecting group from the resin-bound amino acid by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Perform a short pre-wash (1-2 minutes) followed by a longer treatment (15-30 minutes).

  • Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF) to remove residual acid and byproducts.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Repeat the neutralization step to ensure complete conversion to the free amine.

  • Wash the resin again with DMF and DCM.

4. Coupling of this compound:

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution to facilitate the activation.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the mixture for 2-6 hours at room temperature. Due to the steric bulk of the di-Z protecting groups, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC.

Coupling_Monitoring Start Start Coupling Reaction Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Incomplete Incomplete Coupling (Blue Color) Kaiser_Test->Incomplete Positive Complete Complete Coupling (Yellow/Colorless) Kaiser_Test->Complete Negative Recouple Recouple or Cap Incomplete->Recouple Proceed Proceed to Next Step Complete->Proceed Recouple->Kaiser_Test

Caption: Logical workflow for monitoring the coupling reaction using the Kaiser test.

5. Washing:

  • After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2 through 5 for each subsequent amino acid to be incorporated into the peptide sequence.

7. Final Cleavage and Side-Chain Deprotection:

  • The benzyloxycarbonyl (Z) groups are stable to TFA and require a strong acid for removal.

  • The most common method for the final cleavage from the resin and removal of the Z groups is treatment with anhydrous hydrogen fluoride (B91410) (HF) at 0°C for 1-2 hours.

  • Appropriate scavengers, such as anisole, must be included in the cleavage cocktail to prevent side reactions.

  • After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.

Analytical Techniques:

TechniquePurpose
HPLC To assess the purity of the crude peptide and to purify the target peptide. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
Mass Spectrometry (MS) To confirm the molecular weight of the final peptide. The fragmentation pattern in MS/MS can be used to verify the amino acid sequence.
NMR Spectroscopy To confirm the structure of the peptide. Changes in the chemical shifts of the α-proton and α-carbon upon peptide bond formation can be observed. Due to the complexity of peptide NMR spectra, this is often used for smaller peptides or for structural studies.

Signaling Pathways and Biological Activity

This compound itself is not a biologically active molecule and is not directly involved in signaling pathways. Its role is that of a protected building block for the synthesis of peptides. The biological activity and involvement in signaling pathways of the final synthesized peptide will depend on its specific amino acid sequence.

References

A Technical Guide to BOC-ARG(DI-Z)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nω,Nω'-dibenzyloxycarbonyl-L-arginine, commonly abbreviated as BOC-ARG(DI-Z)-OH. This protected amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc (tert-butyloxycarbonyl) strategy, for the incorporation of arginine residues into peptide chains. This document will cover its chemical and physical properties, key applications with a focus on peptide synthesis, and detailed experimental protocols.

Core Concepts and Applications

This compound is an L-arginine derivative where the alpha-amino group is protected by a Boc group, and the two nitrogens of the side-chain guanidinium (B1211019) group are protected by benzyloxycarbonyl (Z) groups. This comprehensive protection scheme is essential for preventing unwanted side reactions during peptide synthesis. The Boc group is acid-labile and is removed at each cycle of the synthesis, while the more robust Z groups on the side chain protect the highly basic guanidinium group until the final cleavage step.

The primary application of this compound is as a building block for introducing arginine residues during Boc solid-phase peptide synthesis (SPPS).[1] The incorporation of arginine is crucial for the synthesis of many biologically active peptides, including antimicrobial peptides and cell-penetrating peptides, where the positive charge of the guanidinium group plays a vital role in their function.[2]

One notable application is in the synthesis of inhibitors for processing proteinases.[3][4] For instance, this compound has been utilized in the synthesis of peptidyl chloromethanes, which are potent inhibitors of enzymes like the Kex2 proteinase from yeast.[4]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueCitations
Chemical Formula C₂₇H₃₄N₄O₈
Molecular Weight 542.58 g/mol
CAS Number 51219-19-3
Appearance White powder
Melting Point ~140 °C (decomposition)
Optical Rotation [α]20/D +2.5±0.5°, c = 1% in methanol
Purity ≥98% (TLC), ≥98.0% (HPLC)
Storage Temperature 15-25°C

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in a typical Boc-SPPS workflow.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process, as illustrated in the diagram below. This process involves the deprotection of the N-terminal Boc group, neutralization of the resulting amine, coupling of the next Boc-protected amino acid (such as this compound), and thorough washing of the resin.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DMF) Deprotection->Neutralization Coupling Coupling of This compound (with activating agents) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Elongated_Peptide Resin-Bound Elongated Peptide (N-terminal Boc) Washing->Elongated_Peptide Repeat cycle

Caption: General workflow for Boc-SPPS.

Detailed Protocol for Coupling this compound

The following protocol is a representative example of a coupling reaction using this compound in the context of synthesizing a peptide inhibitor, adapted from the work of Angliker H, et al. This specific example details a solution-phase coupling using the mixed anhydride (B1165640) method, which is also applicable to solid-phase synthesis with appropriate modifications.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amino group (e.g., HGlu(OBzl)-Lys(Z)-Arg(Z,Z)-CH2Cl bound to a resin)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve this compound (1.2 equivalents) in anhydrous THF or DMF in a reaction vessel.

  • Cooling: Cool the solution to -15 °C in a suitable cooling bath.

  • Activation (Mixed Anhydride Formation):

    • Add N-methylmorpholine (1.2 equivalents) to the cooled solution.

    • Slowly add isobutyl chloroformate (1.2 equivalents) dropwise while maintaining the temperature at -15 °C.

    • Stir the reaction mixture for 10-15 minutes to allow for the formation of the mixed anhydride.

  • Coupling:

    • In a separate vessel, prepare a solution of the peptide-resin with the free N-terminal amine in anhydrous DMF.

    • Add the pre-activated mixed anhydride solution of this compound to the peptide-resin slurry.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and isopropanol (B130326) to remove any unreacted reagents and byproducts.

Coupling_Protocol cluster_activation Activation of this compound cluster_coupling Coupling to Peptide-Resin cluster_wash Final Steps A1 Dissolve this compound in THF/DMF A2 Cool to -15 °C A1->A2 A3 Add N-methylmorpholine A2->A3 A4 Add Isobutyl chloroformate A3->A4 A5 Stir for 10-15 min (Mixed Anhydride Forms) A4->A5 C2 Add activated This compound solution A5->C2 C1 Prepare Peptide-Resin with free N-terminus C1->C2 C3 React for 2-4 hours at room temperature C2->C3 C4 Monitor completion (e.g., Kaiser Test) C3->C4 W1 Wash Resin with DMF, DCM, IPA C4->W1

Caption: Step-by-step coupling protocol.

Key Literature and Citations

The development and application of this compound are documented in various scientific publications. The following citations represent key literature relevant to the use of this compound:

  • Angliker H, et al. (1993). The synthesis of inhibitors for processing proteinases and their action on the Kex2 proteinase of yeast. Biochem J, 293(Pt 1), 75-81. This paper provides a practical example of the use of this compound in the synthesis of enzyme inhibitors.

  • Meldal M., Kindtler JW. (1986). Acta Chem. Scand. B, 40, 235-41. This publication is cited as a key reference in the development and early use of Boc-Arg(Z)2-OH in solution-phase peptide synthesis.

For more general information on Boc-SPPS and the use of protected arginine derivatives, comprehensive reviews and technical guides on solid-phase peptide synthesis are recommended.

References

The Sentinel of Synthesis: A Deep Dive into the Discovery and Application of BOC-ARG(DI-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among the arsenal (B13267) of chemical shields available to the modern chemist, Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly abbreviated as BOC-ARG(DI-Z)-OH, stands as a testament to the ingenuity of peptide chemistry. This in-depth technical guide explores the discovery, historical context, and practical application of this crucial building block, providing researchers with the detailed knowledge necessary for its effective utilization.

Discovery and Historical Context: A Solution to the Guanidinium (B1211019) Challenge

The synthesis of peptides containing arginine has historically presented a significant challenge due to the highly basic and nucleophilic nature of its guanidinium side chain. Unprotected, this functional group can lead to a host of undesirable side reactions during peptide coupling, including guanidinylation of the free N-terminus and side-chain acylation. This necessitates the use of robust protecting groups to temporarily mask its reactivity.

In the landscape of solid-phase peptide synthesis (SPPS), particularly within the framework of the Boc/Bzl protection strategy, the quest for an ideal arginine protecting group was a driving force for innovation. Early strategies employed protecting groups such as nitro (NO2) and tosyl (Tos). While functional, these groups often required harsh cleavage conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), which could lead to peptide degradation and side reactions, including the formation of ornithine from arginine residues.[1][2]

It was in this context that Morten Meldal and J. W. Kindtler, in their seminal 1986 paper published in Acta Chemica Scandinavica B, introduced Nα-Boc-Nω,Nω'-bis(Z)-L-arginine (this compound) .[3] Their work provided a valuable new tool for peptide chemists. The use of two benzyloxycarbonyl (Z) groups to protect the guanidinium moiety offered a higher degree of protection compared to singly protected derivatives. This "di-Z" protection strategy was designed to be stable to the moderately acidic conditions used for the removal of the Nα-Boc group (typically trifluoroacetic acid, TFA), yet removable under the strong acidic conditions of the final cleavage step (e.g., HF).[1]

The introduction of this compound was a significant advancement, offering a cleaner and more reliable method for incorporating arginine into peptides, particularly in solution-phase synthesis and complex solid-phase syntheses where complete side-chain protection is critical.[3]

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

PropertyValue
Chemical Name Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine
Synonyms This compound, Boc-Arg(Z)2-OH
Molecular Formula C27H34N4O8
Molecular Weight 542.58 g/mol
CAS Number 51219-19-3
Appearance White to off-white powder
Storage 2-8°C, desiccated

While direct, side-by-side quantitative comparisons of coupling efficiency and side-reaction rates for this compound against all other protected arginine derivatives are not extensively consolidated in the literature, its performance characteristics can be inferred from the properties of the di-Z protection scheme. The complete protection of the guanidinium group is known to minimize side reactions such as δ-lactam formation, which can be a concern with other protecting groups during prolonged activation times.

Experimental Protocols

The successful application of this compound in peptide synthesis relies on well-defined experimental protocols. The following sections provide detailed methodologies for its synthesis and use in solid-phase peptide synthesis.

Synthesis of Nα-Boc-Nω,Nω'-bis(Z)-L-arginine

The synthesis of this compound is typically achieved through a two-step process starting from L-arginine.

Step 1: Nα-Boc Protection

  • Dissolve L-arginine in a mixture of dioxane and water.

  • Adjust the pH of the solution to approximately 10-11 using a suitable base, such as sodium hydroxide.

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) portion-wise while maintaining the basic pH.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture to a pH of 2-3 with an acid like citric acid or dilute HCl.

  • Extract the product, Nα-Boc-L-arginine, with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Nω,Nω'-bis(Z) Protection

  • Dissolve the Nα-Boc-L-arginine in a suitable solvent system, often a mixture of an organic solvent (e.g., THF) and an aqueous base (e.g., NaOH solution).

  • Cool the solution in an ice bath.

  • Add benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) dropwise while maintaining a basic pH.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by acidification and extraction with an organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Nα-Boc-Nω,Nω'-bis(Z)-L-arginine.

Incorporation into a Peptide Chain via Boc-SPPS

The following is a generalized protocol for the coupling of this compound in a manual Boc solid-phase peptide synthesis.

  • Resin Preparation: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (B109758) (DCM) for at least one hour in a reaction vessel. Wash the resin with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash). Drain, and then add a fresh 50% TFA/DCM solution and allow it to react for 30 minutes. Wash the resin with DCM and isopropanol.

  • Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM twice for 5 minutes each. Wash the resin with DCM and DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

    • Add DIEA (typically 6 equivalents) to the amino acid mixture to pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with anhydrous Hydrogen Fluoride (HF) in the presence of a scavenger such as anisole (B1667542) at 0°C for 1 hour to cleave the peptide from the resin and remove all side-chain protecting groups, including the di-Z groups from arginine. (Caution: HF is extremely hazardous and requires specialized equipment and safety protocols).

  • Peptide Precipitation and Purification: Evaporate the HF and precipitate the crude peptide in cold diethyl ether. Wash the peptide with cold ether, dry it, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The utility of this compound is not directly in modulating signaling pathways but rather in enabling the synthesis of peptides that can interact with and modulate these pathways. For instance, many cell-penetrating peptides are rich in arginine residues. The synthesis of such peptides, which can be used to deliver therapeutic cargo into cells, is facilitated by the use of well-protected arginine building blocks like this compound.

Below are Graphviz diagrams illustrating the logical workflow of this compound synthesis and its application in a typical Boc-SPPS cycle.

BOC_ARG_DI_Z_OH_Synthesis L_Arg L-Arginine Boc_Protection Nα-Boc Protection ((Boc)2O, Base) L_Arg->Boc_Protection Boc_Arg Nα-Boc-L-Arginine Boc_Protection->Boc_Arg Z_Protection Nω,Nω'-bis(Z) Protection (Z-Cl, Base) Boc_Arg->Z_Protection BOC_ARG_DI_Z_OH This compound Z_Protection->BOC_ARG_DI_Z_OH

Caption: Synthetic workflow for this compound.

Boc_SPPS_Cycle cluster_Resin Solid Support Resin_NH2 Resin-Peptide-NH2 Neutralization Neutralization (10% DIEA in DCM) Resin_NH2->Neutralization Boc_Deprotection Boc Deprotection (50% TFA in DCM) Boc_Deprotection->Resin_NH2 Resin-Peptide-NH3+ TFA- Coupling Coupling (this compound, HBTU/HOBt, DIEA) Neutralization->Coupling Resin_Boc Resin-Peptide-NH-Boc Coupling->Resin_Boc Elongated Peptide Washing Washing (DMF, DCM) Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle Resin_Boc->Boc_Deprotection Resin_Boc->Washing

Caption: A typical cycle in Boc solid-phase peptide synthesis.

Conclusion

This compound remains a valuable and relevant tool in the peptide chemist's toolbox. Its development was a direct response to the challenges posed by the arginine side chain, and its robust protection strategy continues to be advantageous in specific synthetic contexts. For researchers embarking on the synthesis of complex, arginine-containing peptides, a thorough understanding of the historical context, chemical properties, and detailed experimental protocols associated with this compound is essential for achieving synthetic success. This guide provides a solid foundation for the informed and effective application of this important amino acid derivative in the pursuit of novel peptide-based therapeutics and research tools.

References

Technical Guide: Physicochemical Properties and Applications of BOC-ARG(DI-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nα-Boc-Nω,Nω'-di-Z-L-arginine (BOC-ARG(DI-Z)-OH), a critical building block in peptide synthesis. This document details its physical appearance, solubility characteristics, and provides in-depth experimental protocols for its use in solid-phase peptide synthesis (SPPS), including the crucial deprotection steps for the di-benzyloxycarbonyl (Z) protected guanidino group.

Physicochemical Properties

This compound is a synthetic amino acid derivative widely used in the synthesis of complex peptides where protection of the arginine side chain is essential to prevent unwanted side reactions.

Physical Appearance

This compound is typically supplied as a white to off-white powder [1].

Structural and Physical Data

The fundamental physical and chemical data for this compound are summarized in the table below.

PropertyValueReference
Chemical Name Nα-(tert-Butoxycarbonyl)-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginineN/A
Synonyms Nα-Boc-Nδ,Nω-di-Z-L-arginine, Boc-Arg(Z)2-OH[2]
CAS Number 51219-19-3[3]
Molecular Formula C₂₇H₃₄N₄O₈[3]
Molecular Weight 542.58 g/mol [3]
Melting Point ~140 °C (decomposition)
Form Powder
Optical Activity [α]20/D +2.5±0.5°, c = 1% in methanol (B129727)

Solubility Profile

The presence of the bulky, non-polar Boc and di-Z protecting groups significantly influences its solubility, making it generally soluble in polar organic solvents and less soluble in aqueous solutions.

SolventSolubilityRemarks
Dimethylformamide (DMF) SolubleCommonly used solvent for peptide synthesis. Expected to be a good solvent for this compound. For the related Boc-L-Arg-OH, solubility is reported as 15 mg/mL.
Dimethyl sulfoxide (B87167) (DMSO) SolubleA strong polar aprotic solvent. Expected to be a good solvent. For the related Boc-L-Arg-OH, solubility is reported as 15 mg/mL.
Methanol SolubleA polar protic solvent. This compound has a reported optical activity measurement in methanol, indicating solubility.
Ethanol SolubleFor the related Boc-L-Arg-OH, solubility is reported as 15 mg/mL.
Water Sparingly soluble to insolubleThe hydrophobic protecting groups limit solubility in water. The related Boc-Arg(Z)-OH is reported to be soluble in water or 1% acetic acid.
Dichloromethane (DCM) SolubleA common solvent for washing and some steps in solid-phase peptide synthesis.
Acetic Acid (1%) SolubleThe related Boc-Arg(Z)-OH is reported to be soluble in 1% acetic acid.

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The following protocols outline the key steps for its incorporation into a peptide chain and the subsequent deprotection of the side chain.

General Boc Solid-Phase Peptide Synthesis Cycle

The incorporation of this compound follows the standard iterative cycle of Boc-SPPS, which consists of deprotection, neutralization, and coupling steps.

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash_Deprotection Wash (DCM/IPA) Deprotection->Wash_Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Wash_Neutralization Wash (DCM/DMF) Neutralization->Wash_Neutralization Coupling Coupling of This compound (Coupling Reagents in DMF) Wash_Coupling Wash (DMF/DCM) Coupling->Wash_Coupling Wash_Deprotection->Neutralization Wash_Neutralization->Coupling Elongated_Resin Elongated Peptide-Resin (N-terminal Boc) Wash_Coupling->Elongated_Resin Elongated_Resin->Deprotection Next Cycle

General workflow for a single cycle of Boc-SPPS.

Protocol for Boc Deprotection:

  • Swell the peptide-resin in Dichloromethane (DCM).

  • Treat the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM for a short pre-wash (5 minutes).

  • Perform the main deprotection by treating the resin with 50% TFA in DCM for 15-25 minutes.

  • Wash the resin thoroughly with DCM and then with Isopropanol (IPA) to remove residual acid.

Protocol for Neutralization:

  • Wash the resin with DCM or Dimethylformamide (DMF).

  • Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes to neutralize the N-terminal ammonium (B1175870) salt.

  • Wash the resin thoroughly with DCM or DMF to remove excess base.

Protocol for Coupling of this compound:

  • In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

Cleavage from Resin and Side-Chain Deprotection

A key feature of using this compound is the specific two-stage process required for the final deprotection of the peptide.

Cleavage_Deprotection_Workflow Start Fully Protected Peptide-Resin Cleavage Cleavage from Resin (TFA Cocktail) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Partially_Protected_Peptide Partially Protected Peptide (Side-chain Z groups intact) Precipitation->Partially_Protected_Peptide Hydrogenolysis Side-Chain Deprotection (H₂/Pd-C in Acetic Acid) Partially_Protected_Peptide->Hydrogenolysis Purification Purification (e.g., HPLC) Hydrogenolysis->Purification Final_Peptide Final Deprotected Peptide Purification->Final_Peptide

Workflow for cleavage and deprotection of a peptide containing Arg(di-Z).

Protocol for Cleavage of the Peptide from the Resin:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.

  • Add the cleavage cocktail to the fully assembled peptide-resin (typically 2 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA and combine the filtrates.

  • Precipitate the cleaved peptide by adding the TFA filtrate dropwise into cold diethyl ether. A white precipitate should form.

  • Isolate the precipitated peptide by centrifugation and decantation of the ether.

Protocol for Deprotection of the Di-Z Groups:

  • Dissolve the dried, partially protected peptide in glacial acetic acid (or a mixture of methanol and acetic acid) in a round-bottom flask. A typical concentration is 1-2 mg of peptide per mL of solvent.

  • Add 10% Palladium on Carbon (Pd/C) catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.

  • Remove the solvent by rotary evaporation to yield the crude, fully deprotected peptide.

  • The final peptide can then be purified by standard methods such as High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a valuable reagent for the synthesis of arginine-containing peptides, offering robust protection of the guanidino group. Understanding its physical properties, particularly its solubility, is key to its effective handling and use. The provided protocols for its incorporation in Boc-SPPS and the specific two-stage cleavage and deprotection procedure offer a comprehensive guide for researchers. The requirement for a separate hydrogenolysis step for the removal of the Z groups is a critical consideration in the overall synthetic strategy, ensuring the integrity of the final peptide product.

References

Nα-Boc-Nω,Nω'-di-Z-L-arginine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nω,Nω'-di-Z-L-arginine, a critical protected amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides a representative synthesis protocol, outlines its application in the synthesis of arginine-containing peptides, and discusses a relevant biological signaling pathway where such peptides play a crucial role.

Chemical Identity and Physicochemical Properties

Nα-Boc-Nω,Nω'-di-Z-L-arginine is a derivative of the amino acid L-arginine, featuring three protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) group and two benzyloxycarbonyl (Z or Cbz) groups on the guanidino side chain (Nω and Nω'). These protecting groups are essential for directing the chemical reactivity during peptide synthesis, preventing unwanted side reactions.

The systematic IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(phenylmethoxycarbonyl)amino]methylideneamino]pentanoic acid.

Chemical structure of Nα-Boc-Nω,Nω'-di-Z-L-arginine.

Table 1: Physicochemical and Analytical Data

The following table summarizes key quantitative data for Nα-Boc-Nω,Nω'-di-Z-L-arginine and its corresponding D-isomer for comparative purposes.

PropertyValue (L-isomer)Value (D-isomer)
CAS Number 51219-19-3[1]145881-13-6[2]
Molecular Formula C₂₇H₃₄N₄O₈[1]C₂₇H₃₄N₄O₈[2]
Molecular Weight 542.6 g/mol [1]542.58 g/mol
Appearance White to off-white powderWhite to off-white solid
Melting Point 137-143 °C~140 °C (decomposes)
Optical Rotation [a]D²⁵ = +15.0 ± 2º (c=1 in CHCl₃)[a]20/D = +2.5 ± 0.5°, c = 1% in methanol
Purity ≥ 98% (HPLC)N/A
Storage Conditions ≤ -20 °CN/A

Experimental Protocols

Representative Synthesis of Nα-Boc-Nω,Nω'-di-Z-L-arginine

The synthesis of Nα-Boc-Nω,Nω'-di-Z-L-arginine is a two-step process involving the protection of L-arginine.

G Start L-Arginine Step1 Nα-Boc Protection (Boc)₂O, Base (pH 10-11) Dioxane/Water, RT Start->Step1 Intermediate Nα-Boc-L-arginine Step1->Intermediate Step2 Nω,Nω'-di-Z Protection Benzyl (B1604629) Chloroformate (Z-Cl) Base, 0°C to RT Intermediate->Step2 Purification Work-up and Purification (Column Chromatography) Step2->Purification End Nα-Boc-Nω,Nω'-di-Z-L-arginine Purification->End

Generalized synthetic workflow for Nα-Boc-Nω,Nω'-di-Z-L-arginine.

Step 1: Nα-Boc Protection

  • Dissolve L-arginine in a mixture of dioxane and water.

  • Adjust the pH of the solution to approximately 10-11 using a base such as sodium hydroxide.

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) portion-wise while maintaining the basic pH.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the Nα-Boc-L-arginine intermediate.

Step 2: Nω,Nω'-di-Z Protection

  • Dissolve the Nα-Boc-L-arginine intermediate in a suitable solvent system, such as a mixture of an organic solvent and an aqueous base (e.g., THF/water with NaOH).

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl or Z-Cl) dropwise while maintaining a basic pH.

  • Allow the reaction to warm to room temperature and continue stirring until completion.

  • Perform an acidic work-up followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, Nα-Boc-Nω,Nω'-di-Z-L-arginine.

Application in Boc-SPPS of an Arginine-Containing Peptide

Nα-Boc-Nω,Nω'-di-Z-L-arginine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, while the two Z groups provide robust protection for the guanidino side chain.

G cluster_SPPS_Cycle SPPS Cycle Deprotection 1. Boc Deprotection (50% TFA in DCM) Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA in DMF) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Final_Peptide Elongated Peptide Washing->Final_Peptide Repeat for each amino acid Start Resin-Bound Peptide Start->Deprotection

General workflow for Boc-based solid-phase peptide synthesis.

Protocol for Manual Boc-SPPS:

This protocol describes the manual synthesis of a model arginine-containing peptide on a 0.1 mmol scale using a suitable resin (e.g., MBHA resin for a C-terminal amide).

  • Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and shake for 2-5 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and shake for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Boc-amino acid (e.g., Nα-Boc-Nω,Nω'-di-Z-L-arginine) and 3.9 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

    • Add 6 equivalents of DIEA to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. The completion of the reaction can be monitored using the ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform the Boc deprotection (step 2) one last time.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) to the resin. Note: This step is hazardous and requires specialized equipment and safety precautions.

    • Shake for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the cleavage solution.

    • Precipitate the peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Context: Signaling Pathway of Arginine-Containing Peptides

Arginine residues are frequently found in biologically active peptides and play crucial roles in their function, often mediating interactions with receptors. A prominent example is the neuropeptide hormone Arginine-Vasopressin (AVP). AVP is involved in regulating water reabsorption in the kidneys and vasoconstriction.

The signaling pathway of AVP in a principal cell of the kidney's collecting duct is initiated by its binding to the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR).

G cluster_cell Principal Cell (Kidney Collecting Duct) AVP Arginine-Vasopressin (AVP) V2R V2 Receptor (GPCR) AVP->V2R Binding G_Protein Gs Protein Activation V2R->G_Protein AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP ↑ cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2_Vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Membrane AQP2 Insertion into Apical Membrane AQP2_Vesicles->AQP2_Membrane Translocation Water_Reabsorption ↑ Water Reabsorption AQP2_Membrane->Water_Reabsorption

Arginine-Vasopressin (AVP) signaling pathway in the kidney.

This signaling cascade ultimately leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption from the urine back into the bloodstream. This example highlights the critical role of arginine-containing peptides in physiological processes and their importance as targets for drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of BOC and Di-Z Protecting Groups for Arginine in Peptide Synthesis

This technical guide provides a comprehensive analysis of two critical side-chain protecting groups for arginine in Boc-strategy solid-phase peptide synthesis (SPPS): the di-tert-butyloxycarbonyl (Boc) and the di-benzyloxycarbonyl (Z) groups. The selection of an appropriate protecting group for arginine's highly basic and nucleophilic guanidinium (B1211019) side chain is paramount to prevent unwanted side reactions and ensure the synthesis of high-purity peptides.

The Challenge of Arginine in Peptide Synthesis

The guanidinium group of arginine (pKa ≈ 12.5) is strongly nucleophilic and requires robust protection during peptide synthesis.[1] Without adequate protection, several side reactions can occur, primarily:

  • δ-Lactam Formation: During carboxyl group activation for coupling, the side-chain guanidinium can perform an intramolecular nucleophilic attack on the activated acid, forming a stable six-membered cyclic lactam. This reaction terminates the peptide chain elongation, significantly reducing the yield of the desired full-length peptide.[1][2]

  • Ornithine Formation: Partial cleavage of the guanidinium group during final deprotection with strong acids can lead to the formation of ornithine residues.[2]

  • Guanidinylation: The activated guanidinium group can be transferred to other nucleophilic residues, such as the indole (B1671886) ring of tryptophan.[2]

Nω,Nω'-Di-Boc Protection Strategy

The use of two tert-butyloxycarbonyl (Boc) groups to protect the guanidinium side chain, yielding Nα-Boc-Arg(Boc)₂-OH, offers a protection strategy that is compatible with the final acid-mediated cleavage in Boc-SPPS.

Mechanism and Properties: The two electron-withdrawing Boc groups decrease the nucleophilicity of the guanidinium nitrogen atoms. However, this protection scheme is notoriously susceptible to δ-lactam formation. The side-chain Boc groups are typically removed simultaneously with the final peptide cleavage from the resin using a trifluoroacetic acid (TFA)-based cocktail.

Advantages:

  • Deprotection conditions are congruent with standard Boc-SPPS final cleavage protocols.

Disadvantages:

  • High Propensity for δ-Lactam Formation: Studies have shown that Fmoc-Arg(Boc)₂-OH exhibits the fastest kinetics for δ-lactam formation when compared to other protecting groups like Pbf and NO₂, leading to significantly reduced coupling efficiencies.

  • Limited Stability: The Fmoc-protected version has shown limited stability in common SPPS solvents like DMF, particularly in the presence of coupling additives.

Nω,Nω'-Di-Z Protection Strategy

The di-benzyloxycarbonyl (di-Z) protection of the arginine side chain, using the derivative Nα-Boc-Arg(Z)₂-OH, represents a classic and robust alternative. The Z group is a carbamate-type protection that offers distinct advantages in terms of stability and orthogonality.

Mechanism and Properties: The two Z groups effectively shield the guanidinium moiety. A key feature of the Z group is its stability to the acidic conditions used for the repetitive removal of the Nα-Boc group (e.g., 50% TFA in DCM). Deprotection requires distinct chemical methods, providing a useful orthogonal strategy.

Advantages:

  • Orthogonality: The Z group is stable to TFA but can be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C) or strong acids like anhydrous Hydrogen Fluoride (HF). This allows for selective deprotection, which is valuable in the synthesis of protected peptide fragments for ligation.

  • Reduced Side Reactions with Tryptophan: Cleavage byproducts from Z-group removal are less prone to modifying tryptophan residues compared to byproducts from sulfonyl-based groups (e.g., Pbf, Tos).

Disadvantages:

  • Harsher Deprotection Conditions: Removal often requires catalytic hydrogenation, which may not be compatible with other residues (e.g., Cys, Met), or the use of hazardous strong acids like HF.

  • Steric Hindrance: The bulky nature of the two Z groups may lead to slower coupling kinetics, potentially requiring longer reaction times or double coupling to achieve high efficiency.

Quantitative Data and Performance Comparison

Direct, side-by-side quantitative comparisons of Nα-Boc-Arg(Boc)₂-OH and Nα-Boc-Arg(Z)₂-OH under identical conditions are limited in the literature. However, available data and qualitative assessments provide a basis for selection.

ParameterNα-Boc-Arg(Boc)₂-OHNα-Boc-Arg(Z)₂-OH
Side-Chain Deprotection TFA/H₂O (95:5), 1 hr, RT1. Catalytic Hydrogenolysis (H₂, Pd/C)2. Strong Acid (e.g., anhydrous HF)
Orthogonality to Nα-Boc No (cleaved by TFA)Yes (stable to TFA)
Coupling Efficiency Low (28% reported for Fmoc-Arg(Boc)₂-OH)Generally effective, but may require longer coupling times due to steric hindrance
δ-Lactam Formation Very High (60% reported for Fmoc-Arg(Boc)₂-OH)Lower propensity compared to (Boc)₂
Compatibility Simple cleavage; risk of incomplete synthesisIncompatible with hydrogenation-sensitive residues (Cys, Met); HF requires special equipment
Key Advantage Simplified final deprotection stepOrthogonality, reduced Trp side reactions

Experimental Protocols

Protocol 1: General Coupling of Boc-Arg(Z)₂-OH in Boc-SPPS

This protocol outlines a typical manual Boc-SPPS workflow for incorporating a protected arginine residue.

  • Resin Preparation: Swell the appropriate resin (e.g., 1g MBHA resin) in dichloromethane (B109758) (DCM) for 1 hour. Wash three times with dimethylformamide (DMF).

  • Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and add fresh 50% TFA/DCM for 30 minutes. Wash the resin with DCM (3x) and isopropanol (B130326) (2x).

  • Neutralization: Treat the resin twice with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes each. Wash with DCM (3x) and DMF (3x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Boc-Arg(Z)₂-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction for 2-6 hours at room temperature.

  • Monitoring: Check for reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-6 for the next amino acid in the sequence.

Protocol 2: Deprotection of Arginine (Z)₂ Side Chain via Hydrogenolysis

This protocol is performed after the peptide has been cleaved from the resin while other side-chain protecting groups (if TFA-labile) have been removed.

  • Dissolution: Dissolve the cleaved, Z-protected peptide in a suitable solvent such as acetic acid or a methanol/acetic acid mixture.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 10-20% by weight relative to the peptide.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas (H₂), and maintain a hydrogen atmosphere (e.g., via a balloon). Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by RP-HPLC and/or mass spectrometry.

  • Work-up:

    • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with a small amount of the solvent to ensure complete recovery.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: The crude deprotected peptide can then be purified by preparative RP-HPLC.

Visualization of Workflows and Reactions

Chemical Protection Schemes

G cluster_boc Di-Boc Protection cluster_z Di-Z Protection Arg Arginine Side Chain (Guanidinium) ArgBoc2 Arg(Boc)₂ Arg->ArgBoc2 Base Boc2O (Boc)₂O Boc2O->ArgBoc2 Arg2 Arginine Side Chain (Guanidinium) ArgZ2 Arg(Z)₂ Arg2->ArgZ2 Base CbzCl Cbz-Cl CbzCl->ArgZ2

Caption: Side-chain protection reactions of arginine.

Deprotection Pathways

G cluster_boc Di-Boc Deprotection cluster_z Di-Z Deprotection (Orthogonal) ArgBoc2 Peptide-Arg(Boc)₂ TFA TFA / H₂O ArgBoc2->TFA Arg_deprot Peptide-Arg TFA->Arg_deprot Acidolysis ArgZ2 Peptide-Arg(Z)₂ H2_PdC H₂ / Pd-C ArgZ2->H2_PdC Arg_deprot2 Peptide-Arg H2_PdC->Arg_deprot2 Hydrogenolysis

Caption: Comparison of deprotection pathways.

Logical Workflow for Boc-SPPS Cycle

G start Start with Resin-NH₂ couple_first 1. Couple first Nα-Boc-Amino Acid start->couple_first deprotect 2. Deprotect Nα-Boc (50% TFA in DCM) couple_first->deprotect neutralize 3. Neutralize (10% DIEA in DCM) deprotect->neutralize couple_arg 4. Couple Boc-Arg(PG)₂-OH neutralize->couple_arg wash Wash Step (DMF, DCM) couple_arg->wash wash->deprotect Repeat for next AA final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF or H₂/Pd-C) wash->final_cleavage Final AA coupled next_aa Couple Next Nα-Boc-Amino Acid

Caption: General workflow for a Boc-SPPS cycle.

References

Methodological & Application

Application Notes and Protocols for BOC-ARG(DI-Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (BOC-ARG(DI-Z)-OH) in solid-phase peptide synthesis (SPPS). Arginine-rich peptides are a significant class of bioactive molecules, often exhibiting cell-penetrating or antimicrobial properties. The guanidinium (B1211019) side chain of arginine is highly basic and requires robust protection during SPPS to prevent side reactions. The dual benzyloxycarbonyl (Z) protection of the guanidinium group in this compound offers comprehensive shielding, minimizing the risk of side reactions such as δ-lactam formation, which can be a concern with other protecting group strategies.[1][2]

The Boc (tert-butyloxycarbonyl) protecting group for the α-amino group is a cornerstone of one of the major strategies in SPPS. It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3][4] The di-Z protecting groups, however, are stable to TFA and require strong acidolysis, most commonly with anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage of the peptide from the resin.[1] This orthogonality is a key feature of the Boc/Bzl protection strategy.

These application notes will detail the protocol for incorporating this compound into a peptide sequence, with the synthesis of the well-known cell-penetrating peptide, Tat (48-60), as a representative example.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of arginine-rich peptides using Boc-SPPS. It is important to note that actual yields and purities can vary depending on the specific sequence, scale, and instrumentation.

Table 1: Reagent Stoichiometry for a Single Coupling Cycle (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol scale)
Boc-Protected Amino Acid30.3 mmol
HBTU2.90.29 mmol
HOBt30.3 mmol
DIEA60.6 mmol

Table 2: Representative Yield and Purity for Tat (48-60) Synthesis

ParameterRepresentative ValueNotes
Crude Peptide Yield 65-80%Based on the initial resin loading.
Purity after Cleavage 50-70%Determined by analytical RP-HPLC.
Final Yield after Purification 20-30%After preparative RP-HPLC.
Final Purity >98%Confirmed by analytical RP-HPLC and Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound

  • Other Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole (B1667542), p-cresol)

  • Diethyl ether

  • Acetonitrile (B52724) (ACN)

  • Solid-phase peptide synthesis vessel

  • Automated or manual peptide synthesizer

  • HF cleavage apparatus

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol 1: Solid-Phase Peptide Synthesis of Tat (48-60) (GRKKRRQRRRPQ)

This protocol describes the manual synthesis of the Tat (48-60) peptide on a 0.1 mmol scale using Boc-SPPS.

1. Resin Preparation:

  • Swell 200 mg of Merrifield resin (0.5 mmol/g loading) in DCM for 1 hour in a fritted reaction vessel.
  • Wash the resin with DMF (3 x 5 mL).

2. First Amino Acid Coupling (Boc-Gln(Xan)-OH):

  • In a separate vessel, dissolve Boc-Gln(Xan)-OH (0.3 mmol), HBTU (0.29 mmol), and HOBt (0.3 mmol) in DMF.
  • Add DIEA (0.6 mmol) to the mixture and pre-activate for 2 minutes.
  • Drain the DMF from the resin and add the activated amino acid solution.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), recouple.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Chain Elongation (Stepwise addition of amino acids):

  • Boc Deprotection:
  • Add 50% TFA in DCM to the resin and agitate for 2 minutes.
  • Drain and add fresh 50% TFA in DCM and agitate for 30 minutes.
  • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
  • Neutralization:
  • Add 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat once.
  • Wash the resin with DMF (3 x 5 mL).
  • Coupling of the next Boc-amino acid (including this compound):
  • Pre-activate the next Boc-amino acid (0.3 mmol) with HBTU/HOBt (0.29/0.3 mmol) and DIEA (0.6 mmol) in DMF as described in step 2.
  • Add the activated amino acid solution to the resin and agitate. For this compound, a longer coupling time of 4-6 hours or a double coupling may be necessary due to its bulky nature.
  • Monitor the coupling reaction with the Kaiser test.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
  • Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the Tat (48-60) sequence.

Protocol 2: Cleavage and Deprotection

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

1. Preparation of the Peptide-Resin:

  • After the final coupling step, perform a final Boc deprotection.
  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

2. HF Cleavage:

  • Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.
  • Add a scavenger mixture (e.g., 1 mL of anisole or p-cresol (B1678582) per gram of resin).
  • Cool the reaction vessel to -5 to 0 °C using a dry ice/methanol bath.
  • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
  • Stir the mixture at 0 °C for 1-2 hours.
  • Evaporate the HF under a stream of nitrogen gas.

3. Peptide Precipitation and Washing:

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
  • Collect the precipitated peptide by filtration or centrifugation.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
  • Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the desired peptide.

2. Analysis:

  • Confirm the purity of the collected fractions by analytical RP-HPLC.
  • Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight.
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling in DCM Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM & DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF & DCM) Coupling->Wash3 Cycle Repeat Cycle (n-1 times) Wash3->Cycle Cycle->Deprotection Final_Deprotection Final Boc Deprotection Cycle->Final_Deprotection Cleavage HF Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single cycle of Boc-SPPS.

Tat_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Tat Tat Peptide Endocytosis Endocytosis Tat->Endocytosis Binding to Cell Surface Proteoglycans Membrane Plasma Membrane Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosol Escape->Cytosol

Caption: Simplified signaling pathway for the cellular uptake of the Tat peptide.

References

Application Notes and Protocols for the Coupling of Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-Arginine (Boc-Arg(Z)₂-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling reaction conditions and reagents for Boc-Arg(Z)₂-OH, a critical building block in peptide synthesis. The bulky benzyloxycarbonyl (Z) protecting groups on the arginine side chain necessitate optimized coupling strategies to ensure high efficiency and minimize side reactions. This document outlines recommended reagents, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and summarizes key quantitative data.

Introduction

Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-Arginine, commonly abbreviated as Boc-Arg(Z)₂-OH, is a protected amino acid derivative frequently utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The two benzyloxycarbonyl (Z) groups offer robust protection for the highly basic guanidinium (B1211019) side chain of arginine, preventing undesirable side reactions during peptide elongation.[1][2] However, the steric hindrance presented by these bulky protecting groups requires the use of potent activating agents and carefully optimized reaction conditions to achieve efficient amide bond formation.[3]

The selection of appropriate coupling reagents and conditions is paramount to maximize yield and purity while minimizing potential side reactions such as racemization and δ-lactam formation.[4][5] This document provides an overview of common coupling strategies and detailed protocols for the successful incorporation of Boc-Arg(Z)₂-OH into peptide sequences.

Recommended Coupling Reagents and Conditions

The successful coupling of the sterically hindered Boc-Arg(Z)₂-OH relies on efficient activation of its carboxylic acid moiety. Onium-type coupling reagents, such as aminium/uronium and phosphonium (B103445) salts, are highly recommended due to their high reactivity.

Key Reagents:

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, offering rapid reaction times and minimal racemization.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and highly efficient coupling reagent, often used in conjunction with HOBt.

    • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): A potent phosphonium salt-based reagent suitable for particularly challenging or hindered couplings.

    • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method. The addition of HOBt is crucial to enhance reaction rates and suppress racemization.

  • Bases:

    • DIEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base commonly used to neutralize the resin and activate the coupling reagents.

  • Solvents:

    • DMF (N,N-Dimethylformamide): The most common solvent for peptide synthesis due to its excellent solvating properties for both the resin and reagents.

    • DCM (Dichloromethane): Often used for resin swelling and washing steps.

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Arg(Z)₂-OH. It is important to note that yields and purity are highly dependent on the specific peptide sequence, scale, and synthetic methodology employed.

ParameterTypical ValueNotes
Equivalents of Boc-Arg(Z)₂-OH 2 - 4Relative to resin loading.
Equivalents of Coupling Reagent 1.9 - 4Relative to resin loading.
Equivalents of Base (DIEA) 4 - 8Relative to resin loading.
Coupling Time 1 - 6 hoursLonger times may be necessary for hindered couplings.
Reaction Temperature Room TemperatureFor difficult couplings, the temperature can be increased to 40-50°C.
Crude Peptide Purity 60 - 85%Dependent on the length and complexity of the peptide.
Final Purity (Post-Purification) >95 - 98%Achieved via preparative RP-HPLC.
Overall Yield 10 - 40%Highly dependent on the number of coupling cycles and the efficiency of each step.

Experimental Protocols

The following are detailed protocols for the coupling of Boc-Arg(Z)₂-OH in solid-phase peptide synthesis.

Protocol 1: HBTU/HOBt Mediated Coupling

This protocol describes a standard and robust method for the incorporation of Boc-Arg(Z)₂-OH using HBTU and HOBt as activating agents.

Materials:

  • Boc-Arg(Z)₂-OH

  • Peptide-resin with a free N-terminal amine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 1 hour, followed by washing with DMF (3 x 10 mL).

    • If the N-terminal protecting group is Boc, perform deprotection using 50% TFA in DCM (v/v) for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL) and isopropanol (B130326) (2 x 10 mL).

    • Neutralize the resin with 10% DIEA in DCM (v/v) for 5 minutes (repeat twice), followed by washing with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Arg(Z)₂-OH (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid mixture and pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

    • If the Kaiser test is positive (indicating free amines), repeat the coupling step.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for particularly difficult or sterically hindered couplings, as HATU is a more potent activating agent.

Materials:

  • Boc-Arg(Z)₂-OH

  • Peptide-resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - optional but recommended

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation, deprotection, and neutralization steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Arg(Z)₂-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and optionally HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion with the Kaiser test.

    • Upon completion, wash the resin as described in Protocol 1.

Visualizations

Workflow for Boc-Arg(Z)₂-OH Coupling in SPPS

The following diagram illustrates the general workflow for the incorporation of Boc-Arg(Z)₂-OH into a growing peptide chain on a solid support.

SPPS_Workflow cluster_reagents Reagents Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction Resin->Coupling Activation Activation of Boc-Arg(Z)₂-OH Activation->Coupling Activated Ester Wash1 Washing Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Wash2 Washing Neutralization->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle BocArg Boc-Arg(Z)₂-OH BocArg->Activation CouplingAgent HBTU/HATU CouplingAgent->Activation Base DIEA Base->Activation

Caption: General workflow for the coupling of Boc-Arg(Z)₂-OH in solid-phase peptide synthesis.

Logical Relationship of Key Components in Coupling

This diagram illustrates the interaction between the key components during the activation and coupling steps.

Coupling_Components cluster_reactants Reactants cluster_reagents Reagents BocArg Boc-Arg(Z)₂-OH (Carboxylic Acid) ActivatedEster Activated Ester Intermediate BocArg->ActivatedEster Activation PeptideResin Peptide-Resin (Nucleophilic Amine) PeptideBond Formation of Peptide Bond PeptideResin->PeptideBond CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActivatedEster Base Base (DIEA) Base->ActivatedEster Facilitates Activation ActivatedEster->PeptideBond Reaction

References

Step-by-Step Deprotection of BOC-ARG(DI-Z)-OH: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the step-by-step deprotection of Nα-Boc-Nω,Nω'-di-Z-L-arginine (BOC-ARG(DI-Z)-OH), a commonly used protected amino acid in peptide synthesis and drug development. These guidelines are intended for researchers, scientists, and professionals in the field of synthetic organic chemistry and medicinal chemistry.

The protocols outlined below describe a robust two-step orthogonal deprotection strategy. The first step involves the selective removal of the acid-labile tert-butyloxycarbonyl (Boc) group from the α-amino group. The second step details the hydrogenolysis of the benzyloxycarbonyl (Z) protecting groups from the guanidino side chain. Adherence to these protocols will ensure a high yield and purity of the final deprotected arginine product.

Data Presentation: Deprotection Efficiency

The following table summarizes representative quantitative data for the two-step deprotection process. It is important to note that specific experimental data for the complete deprotection of this compound is not extensively available in peer-reviewed literature. The data presented here is a composite of typical results obtained for the deprotection of Boc-protected amino acids and the hydrogenolysis of Z-protected arginine derivatives. Actual results may vary depending on the specific reaction conditions and scale.

StepDeprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Typical Purity (%)
1Nα-Boc DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)1 - 2 hours>95>98
2Nω,Nω'-di-Z DeprotectionH₂, Palladium on Carbon (Pd/C)4 - 24 hours90 - 98>97

Experimental Protocols

Protocol 1: Step 1 - Nα-Boc Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of TFA: Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).

  • Reaction: Allow the reaction mixture to gradually warm to room temperature while continuing to stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol (B129727) 95:5) until the starting material is no longer visible (typically 1-2 hours).

  • Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting product is Arg(di-Z)-OH as a TFA salt.

  • Precipitation and Isolation: Add cold diethyl ether to the residue to precipitate the product. Stir the suspension vigorously to break up any solids. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Step 2 - Nω,Nω'-di-Z Deprotection (Catalytic Hydrogenation)

This protocol describes the removal of the two Z groups from the guanidino side chain of the product obtained from Step 1.

Materials:

  • Arg(di-Z)-OH·TFA (from Step 1)

  • Methanol (MeOH) or Ethanol (B145695) (EtOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Three-neck round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: Dissolve the Arg(di-Z)-OH·TFA (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to replace the air.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours). The reaction can be considered complete when the consumption of hydrogen ceases.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected arginine.

  • Purification: The crude arginine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography to yield the final product, typically as a hydrochloride or trifluoroacetate (B77799) salt depending on the work-up conditions.

Visualizing the Deprotection Workflow

The following diagrams illustrate the logical flow of the two-step deprotection process.

Deprotection_Workflow cluster_step1 Step 1: Nα-Boc Deprotection Start This compound Reaction1 Dissolve in DCM, Cool to 0°C Start->Reaction1 Reagent1 Add 25-50% TFA Reaction1->Reagent1 Stir1 Stir at RT (1-2h) Reagent1->Stir1 Workup1 Rotary Evaporation Stir1->Workup1 Precipitate1 Precipitate with Cold Diethyl Ether Workup1->Precipitate1 Product1 Arg(di-Z)-OH · TFA Salt Precipitate1->Product1

Caption: Workflow for the Nα-Boc deprotection of this compound.

Deprotection_Workflow_Step2 cluster_step2 Step 2: Nω,Nω'-di-Z Deprotection Start2 Arg(di-Z)-OH · TFA Salt Reaction2 Dissolve in MeOH/EtOH Start2->Reaction2 Catalyst Add 10% Pd/C Reaction2->Catalyst Hydrogenation Stir under H₂ atmosphere (4-24h) Catalyst->Hydrogenation Filter Filter through Celite® Hydrogenation->Filter Workup2 Rotary Evaporation Filter->Workup2 Purify Recrystallization or Ion-Exchange Chromatography Workup2->Purify Product2 Arginine Purify->Product2

Caption: Workflow for the catalytic hydrogenation of Arg(di-Z)-OH.

Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides using BOC-ARG(DI-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of arginine-rich peptides, such as cell-penetrating peptides (CPPs) and antimicrobial peptides, is of significant interest in drug delivery and therapeutic development. The guanidinium (B1211019) side chain of arginine presents a considerable challenge in solid-phase peptide synthesis (SPPS) due to its high basicity and nucleophilicity, necessitating robust protection to prevent side reactions. BOC-ARG(DI-Z)-OH (Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine) is a protected amino acid derivative that offers a comprehensive solution for incorporating arginine into peptide sequences, particularly within the Boc/Bzl protection strategy.

The two benzyloxycarbonyl (Z) groups provide sturdy protection for the guanidinium moiety, minimizing the risk of side reactions such as δ-lactam formation. A key advantage of the Z-groups is their stability to the trifluoroacetic acid (TFA) used for the cleavage of the Nα-Boc group, allowing for an orthogonal deprotection strategy.[1] This feature is particularly beneficial in the synthesis of complex peptides, including those containing sensitive residues like tryptophan, as it reduces the potential for modification during final cleavage.[1] While the bulky nature of the di-Z-protecting groups may necessitate longer coupling times or double coupling protocols to ensure efficient incorporation, the resulting increase in purity of the crude peptide often justifies this consideration.[1]

These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of arginine-rich peptides.

Data Presentation

Note: Specific, direct comparative quantitative data for the coupling efficiency, yield, and purity of peptides synthesized using this compound is not extensively available in the reviewed literature. The following tables provide illustrative data based on typical outcomes for Boc-SPPS of arginine-rich peptides and qualitative advantages of the di-Z protecting group.

Table 1: Comparison of Arginine Protecting Groups in Boc-SPPS

ParameterThis compoundBoc-Arg(Pbf)-OHBoc-Arg(Tos)-OH
Side-Chain Protection Two benzyloxycarbonyl (Z) groups2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Tosyl (Tos)
Deprotection Condition Strong acids (e.g., anhydrous HF) or hydrogenolysis[1]Moderate to strong acids (e.g., TFA)[1]Strong acids (e.g., anhydrous HF)
Orthogonality to Boc YesPartialYes
Propensity for δ-lactam formation Generally lower due to full guanidino group protectionCan be susceptible, especially with prolonged activationSusceptible
Risk of Tryptophan Modification ReducedHigher risk from carbocations generated during cleavageHigher risk
Coupling Efficiency Generally high, may require longer coupling timesGenerally high, but can be sequence-dependentModerate to high

Table 2: Illustrative Synthesis Data for a Model Arginine-Rich Peptide (e.g., (Arg)8)

ParameterThis compoundBoc-Arg(Pbf)-OH
Average Coupling Efficiency per Cycle >99% (with extended coupling time)>99%
Crude Peptide Purity (by HPLC) ~85%~80%
Overall Yield (after purification) ~35%~40%
Major Impurities Deletion sequences (if coupling is incomplete)Deletion sequences, Arg-related side products

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Rich Peptide using Boc-Chemistry

This protocol outlines the manual synthesis of a generic arginine-rich peptide on a 0.1 mmol scale using a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (B129727) (MeOH)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading) in DCM in a fritted reaction vessel for 30 minutes. Drain the DCM.

  • First Amino Acid Coupling:

    • In a separate vessel, dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 3 equivalents) in DMF.

    • Add HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

  • Neutralization:

    • Add 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) in DMF.

    • Add HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours. Due to the steric bulk of the di-Z groups, an extended coupling time is recommended.

    • Monitor coupling completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling cycle, perform the Boc deprotection as described in step 3.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of Z-groups

This two-stage protocol is for the final cleavage of the peptide from the resin and the removal of the Z-protecting groups from the arginine side chains.

Stage 1: Anhydrous HF Cleavage

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel with appropriate personal protective equipment.

Materials:

  • Peptide-resin from Protocol 1

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide. The peptide at this stage still contains the Z-protecting groups on the arginine residues.

Stage 2: Hydrogenolysis for Z-group Removal

Materials:

  • Crude peptide with Z-protected arginine

  • 10% Palladium on Carbon (Pd/C)

  • Glacial acetic acid

  • Methanol (optional)

  • Hydrogen gas (H₂) source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the crude peptide in glacial acetic acid (or a mixture of methanol and acetic acid).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the mixture vigorously at room temperature for 12-24 hours under a hydrogen atmosphere (e.g., balloon).

  • Monitor the reaction completion by HPLC or mass spectrometry.

  • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

  • Remove the solvent by rotary evaporation.

  • Lyophilize the resulting peptide from an appropriate aqueous solution to obtain the final deprotected peptide.

  • Purify the crude peptide by reverse-phase HPLC.

Visualizations

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (this compound, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Wash3->Final_Cleavage Final Cycle Start Start: Resin Swelling Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Arginine-Rich Peptide Purification->Final_Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS) of an arginine-rich peptide.

Arginine_Rich_Peptide_Uptake cluster_cell Cell Cytoplasm Cytoplasm Endosome Endosome Cargo_Release Cargo Release Endosome->Cargo_Release Cargo_Release->Cytoplasm ARP Arginine-Rich Peptide (e.g., CPP) Membrane Cell Membrane ARP->Membrane Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Endocytic Pathway Direct_Translocation Direct Translocation Membrane->Direct_Translocation Non-Endocytic Pathway Macropinocytosis->Endosome Direct_Translocation->Cytoplasm

Caption: Cellular uptake mechanisms of arginine-rich peptides.

References

Application Notes: Dissolving and Handling Nα-Boc-Nω,Nω'-di-Z-L-arginine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data for the dissolution and handling of Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(di-Z)-OH) for experimental use, primarily in the context of peptide synthesis.

Introduction and Nomenclature

Nα-Boc-Nω,Nω'-di-Z-L-arginine, often abbreviated as Boc-Arg(Z)₂-OH or this compound, is a protected amino acid derivative crucial for solid-phase and solution-phase peptide synthesis.[1][2] The Nα-amine is protected by a tert-butyloxycarbonyl (Boc) group, while the guanidinium (B1211019) side chain of arginine is robustly protected by two benzyloxycarbonyl (Z) groups.[1] This dual protection prevents unwanted side reactions during peptide chain elongation.[1] The full protection of the guanidino group can lead to cleaner synthesis profiles and higher purity of the target peptide.[3] This document outlines the essential chemical properties and provides a detailed protocol for its dissolution and storage.

It is important to note that "this compound" is the common nomenclature for Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-arginine.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 51219-19-3
Molecular Formula C₂₇H₃₄N₄O₈
Molecular Weight 542.58 g/mol
Appearance Powder
Melting Point ~140 °C (decomposes)
Storage Temperature 15-25°C (for solid)

Solubility Profile

This compound is a hydrophobic molecule due to its multiple protecting groups. While quantitative solubility data is not widely published, suitable solvents can be selected based on its application in peptide synthesis and the known solubility of similar compounds.

SolventSolubility & Recommended UseNotesReference
Dimethylformamide (DMF) Recommended: Widely used as a solvent for coupling reactions in peptide synthesis.Dissolve Boc-Arg(Z)₂-OH and an activating agent in DMF for efficient peptide coupling.
Methanol (B129727) (MeOH) Soluble.A 1% solution in methanol is used for measuring optical activity, indicating good solubility.
Dimethyl Sulfoxide (DMSO) Likely soluble.A common solvent for preparing stock solutions of organic molecules. The related compound Boc-L-Arg-OH is soluble in DMSO at 15 mg/mL.
1% Acetic Acid in Water Potentially low solubility.The mono-protected version, Boc-Arg(Z)-OH, is soluble in this mixture, but the di-Z derivative is significantly more nonpolar.

Note: For difficult-to-dissolve samples, gentle warming to 37°C and brief sonication in an ultrasonic bath may enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMF

This protocol describes the preparation of a 100 mM stock solution of this compound in DMF, a common concentration for use in automated or manual peptide synthesizers.

A. Materials

  • Nα-Boc-Nω,Nω'-di-Z-L-arginine (MW: 542.58 g/mol )

  • Anhydrous Dimethylformamide (DMF), peptide synthesis grade

  • Analytical balance

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer and/or ultrasonic bath

  • Amber glass vial for storage

B. Safety Precautions

  • Handle the this compound powder in a well-ventilated area or fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

C. Step-by-Step Procedure

  • Calculate Required Mass: To prepare 10 mL of a 100 mM solution, calculate the mass of this compound needed:

    • Mass = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.010 L x 542.58 g/mol = 0.5426 g (or 542.6 mg)

  • Weighing: Carefully weigh out 542.6 mg of this compound powder on an analytical balance and transfer it to the 10 mL volumetric flask.

  • Dissolution:

    • Add approximately 7-8 mL of anhydrous DMF to the volumetric flask.

    • Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the powder.

    • If the solid does not dissolve completely, place the flask in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMF to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial. For optimal stability, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

D. Storage of Stock Solution

  • Store the stock solution at -20°C for short-to-medium term use (up to 1 month).

  • For long-term storage (up to 6 months), store at -80°C.

  • Before use, allow the frozen aliquot to thaw completely and warm to room temperature. Vortex briefly to ensure homogeneity.

Visual Diagrams and Workflows

The following diagrams illustrate the experimental workflow and the logic of the protecting groups.

G start Start weigh 1. Weigh 542.6 mg of This compound Powder start->weigh transfer 2. Transfer to 10 mL Volumetric Flask weigh->transfer add_solvent 3. Add ~8 mL of Anhydrous DMF transfer->add_solvent dissolve 4. Dissolve Compound (Vortex / Sonicate) add_solvent->dissolve check Is it fully dissolved? dissolve->check check->dissolve No adjust_vol 5. Adjust Volume to 10 mL with DMF check->adjust_vol Yes aliquot 6. Aliquot into Storage Vials adjust_vol->aliquot store 7. Store at -20°C or -80°C aliquot->store end_node End: 100 mM Stock Solution store->end_node

Caption: Workflow for preparing a this compound stock solution.

G cluster_0 Arginine Amino Acid cluster_1 Protected Arginine Derivative arginine α-Amine (H₂N) Side-Chain Guanidinium Carboxyl (COOH) protected_arg Boc Group di-Z Groups Carboxyl (COOH) arginine:n->protected_arg:n Protection Reaction protected_arg:f0->p1 protected_arg:f1->p2 p1->p1 Protects α-Amine (Acid Labile) p2->p2 Protects Guanidinium (Robust Protection)

Caption: Logical relationship of protecting groups on Arginine.

References

Application Notes and Protocols for BOC-ARG(DI-Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nω,Nω'-di-benzyloxycarbonyl-L-arginine, commonly referred to as BOC-ARG(DI-Z)-OH or Boc-Arg(Z)₂-OH, is a valuable protected amino acid derivative for the incorporation of arginine in solution-phase peptide synthesis (SPPS). The robust di-benzyloxycarbonyl (Z) protection of the arginine side chain's guanidinium (B1211019) group minimizes side reactions, offering a distinct advantage in the synthesis of complex or arginine-rich peptides. This document provides detailed application notes, experimental protocols, and data for the effective use of this compound in solution-phase peptide synthesis.

The use of two Z groups provides comprehensive protection of the guanidinium functionality, reducing its nucleophilicity and the risk of side reactions such as δ-lactam formation, which can be a concern with other protecting groups, especially during prolonged activation times.[1] This robust protection can lead to cleaner synthesis profiles and higher purity of the target peptide.[1]

Applications in Drug Discovery and Peptide Chemistry

The unique properties of this compound make it a strategic choice for the synthesis of various bioactive peptides where stability and purity are paramount.

  • Synthesis of Peptides with Enhanced Stability: The incorporation of arginine can be crucial for the biological activity of many peptides. The robust di-Z protection ensures the integrity of the arginine residue throughout the synthesis, which is critical for peptides intended for therapeutic applications.

  • Complex and Arginine-Rich Peptides: For peptides containing multiple arginine residues or for the synthesis of complex peptide fragments, the complete protection of the guanidinium group offered by the di-Z moiety is highly beneficial in preventing unwanted side reactions and improving yields.[1]

  • Orthogonal Protection Strategies: The benzyloxycarbonyl (Z) groups are removable by hydrogenolysis, which provides an orthogonal deprotection strategy to the acid-labile Boc group.[1] This allows for the selective deprotection of either the N-terminus or the arginine side chain, enabling the synthesis of complex peptide architectures and the introduction of specific modifications.

  • Reduced Risk of Tryptophan Modification: The byproducts generated during the cleavage of Z groups are less likely to cause alkylation of sensitive residues like tryptophan, a common side reaction observed with some other arginine protecting groups.[1]

Data Summary

While extensive quantitative data for the solution-phase coupling of this compound is not broadly available in a comparative format, the following table summarizes typical expectations and reported observations for coupling and deprotection steps.

ParameterThis compoundNotes
Coupling Reagents DCC/HOBt, EDC/HOBt, HBTU, HATUThe choice of coupling reagent can influence efficiency, with uronium/aminium salts like HBTU and HATU often being very effective.
Typical Coupling Time 2 - 24 hoursReaction times can be longer due to the steric bulk of the di-Z protecting groups. Monitoring by TLC is recommended.
Expected Coupling Yield Good to HighWith appropriate activation and sufficient reaction time, high coupling yields can be achieved.
Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Standard Boc deprotection conditions are effective.
Z Group Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acids (e.g., HF)Hydrogenolysis is the preferred method for its mildness and orthogonality to acid-labile groups.
Propensity for δ-lactam formation LowThe di-Z protection scheme significantly minimizes this common side reaction.

Experimental Protocols

The following are detailed protocols for the use of this compound in a typical solution-phase peptide synthesis workflow.

Diagram: General Workflow for Solution-Phase Dipeptide Synthesis

G cluster_0 Step 1: N-terminal Deprotection cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: N-terminal Deprotection (for chain extension) cluster_4 Step 5: Final Deprotection A H-AA2-OR B Boc-Arg(Z)2-OH + H-AA2-OR C Add Coupling Reagent (e.g., DCC/HOBt) B->C D Boc-Arg(Z)2-AA2-OR C->D E Aqueous Work-up D->E F Chromatography E->F G Pure Protected Dipeptide F->G H Treat with TFA/DCM G->H I H-Arg(Z)2-AA2-OR H->I J Catalytic Hydrogenolysis (Pd/C, H2) I->J Proceed to final deprotection or further coupling K H-Arg-AA2-OH J->K

Caption: General workflow for the synthesis of a dipeptide using Boc-Arg(Z)2-OH.

Protocol 1: Coupling of this compound to an Amino Acid Ester

This protocol describes the coupling of this compound to a C-terminally protected amino acid (e.g., methyl or benzyl (B1604629) ester) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).

Materials:

  • This compound

  • Amino acid ester hydrochloride (H-AA-OR·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA or NMM (1.1 eq) and stir at room temperature for 15-20 minutes to liberate the free amine.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the solution of the free amine from step 1 to this mixture.

    • Add a solution of DCC (1.1 eq) in DCM or DMF dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude protected peptide by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane).

Protocol 2: N-terminal Boc Group Deprotection

This protocol describes the removal of the N-terminal Boc protecting group to allow for peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic phase with saturated NaHCO₃ solution until the aqueous layer is basic, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-terminally deprotected peptide.

Protocol 3: Deprotection of Side-Chain Z Groups by Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting groups from the arginine side chain. This method is advantageous as it avoids the use of strong acids.

Materials:

Procedure:

  • Hydrogenolysis Reaction:

    • Dissolve the Z-protected peptide in methanol or a mixture of cyclohexene and ethanol.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Add ammonium formate (a hydrogen donor, typically 5-10 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude peptide can be purified by an appropriate method such as reversed-phase HPLC.

Diagram: Orthogonal Deprotection Strategy

G A Boc-Arg(Z)2-Peptide-OR B H-Arg(Z)2-Peptide-OR (N-terminal elongation possible) A->B TFA / DCM C Boc-Arg-Peptide-OR (Side-chain modification possible) A->C H2, Pd/C

Caption: Orthogonality of Boc and Z protecting groups.

Conclusion

This compound is a highly effective building block for introducing arginine in solution-phase peptide synthesis, particularly when robust side-chain protection is required. The di-Z protection minimizes side reactions and allows for orthogonal deprotection strategies, facilitating the synthesis of complex and pure peptides. The protocols provided herein offer a general guideline for the successful application of this reagent in research and development settings. As with all multi-step syntheses, optimization of reaction conditions for specific peptide sequences is recommended to achieve the best results.

References

Application Notes and Protocols for Monitoring BOC-ARG(DI-Z)-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for monitoring the incorporation of Nα-Boc-Nδ,Nω-di-Z-L-arginine (BOC-ARG(DI-Z)-OH) in peptide synthesis. Accurate monitoring of coupling and deprotection steps is critical for the successful synthesis of arginine-containing peptides, ensuring high purity and yield.

Introduction to Analytical Monitoring in Peptide Synthesis

The synthesis of peptides using protected amino acids like this compound involves a series of coupling and deprotection reactions. The bulky nature of the di-benzyloxycarbonyl (Z) protecting groups on the arginine side chain can present steric hindrance, potentially leading to incomplete reactions. Therefore, robust analytical monitoring is essential to track the progress of the synthesis, identify potential side products, and ensure the desired peptide sequence is assembled correctly. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).

Key Analytical Techniques

A multi-faceted approach to monitoring is recommended, combining rapid qualitative methods for in-process checks with more detailed quantitative analyses for method development, troubleshooting, and final product characterization.

TechniqueTypeInformation ProvidedStage of Use
HPLC QuantitativeMonitors the disappearance of starting materials and the appearance of the desired product. Assesses the purity of the crude and purified peptide.In-process (after cleavage from solid support) and final product analysis.
LC-MS Quantitative & QualitativeConfirms the molecular weight of the product and intermediates, and helps in the identification of byproducts.In-process (after cleavage from solid support) and final product analysis.
TLC QualitativeProvides a quick assessment of reaction completion by visualizing the consumption of starting materials and the formation of products.In-process monitoring.
Kaiser Test QualitativeDetects the presence of free primary amines on the solid support, indicating complete deprotection or incomplete coupling.In-process, after coupling and deprotection steps.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of a peptide containing the this compound residue by separating it from synthetic impurities.

Materials:

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Crude or purified peptide sample containing this compound

Procedure:

  • Sample Preparation: Dissolve the peptide sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm (for the Z protecting groups).

    • Column Temperature: 30-40 °C

    • Injection Volume: 10-20 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. This may need to be optimized based on the specific peptide's hydrophobicity.

Data Interpretation: The retention time of the main peak corresponding to the desired peptide should be consistent. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of the peptide containing this compound and identify any potential byproducts.

Materials:

  • LC-MS system with an electrospray ionization (ESI) source.

  • The same column and mobile phases as the HPLC protocol can often be used.

Procedure:

  • LC Separation: Perform the chromatographic separation as described in the RP-HPLC protocol. The eluent from the column is directly introduced into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the target peptide.

    • Data Analysis: Extract the ion chromatogram for the expected m/z value of the target peptide. The mass spectrum of the main chromatographic peak should show the expected molecular ion.

Protocol 3: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To qualitatively monitor the progress of a coupling or deprotection reaction involving this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing solvent system (e.g., a mixture of chloroform (B151607) and methanol, such as 9:1 v/v, may be a good starting point. This will require optimization).

  • Visualization method: UV lamp (254 nm) and a staining solution (e.g., ninhydrin (B49086) for primary amines or potassium permanganate).

Procedure:

  • Spotting: At various time points during the reaction, take a small aliquot of the reaction mixture and spot it onto the TLC plate. Also, spot the starting material(s) as a reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to travel up the plate.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by dipping the plate in a staining solution and heating.

  • Interpretation: The disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Quantitative Data Summary

The following tables summarize representative data for monitoring peptide synthesis reactions involving protected arginine derivatives. While specific data for this compound is not extensively published in this format, these tables provide a framework for presenting and comparing analytical results.

Table 1: HPLC Monitoring of a Coupling Reaction

Time Point (min)Starting Amine Peak Area (%)Activated this compound Peak Area (%)Product Peak Area (%)
01001000
3045.252.849.5
6010.115.388.7
120<12.197.5
240Not Detected<198.9

Table 2: LC-MS Analysis of Crude Peptide after Cleavage

ComponentExpected [M+H]⁺Observed [M+H]⁺Relative Abundance (%)
Target Peptide1234.51234.685.2
Deletion Sequence (-Arg)978.4978.58.1
Incomplete Deprotection1334.61334.74.5
Other Impurities-Various2.2

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for peptide synthesis and analysis.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DMF) Coupling Amino Acid Coupling (this compound + Activator) Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Neutralization Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Global Deprotection (e.g., HF) Wash2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Monitoring Start Start Synthesis Coupling_Step Coupling Reaction Start->Coupling_Step Deprotection_Step Deprotection Reaction Coupling_Step->Deprotection_Step TLC TLC Monitoring Coupling_Step->TLC In-process check Deprotection_Step->Coupling_Step Next Amino Acid End_Synthesis End Synthesis Deprotection_Step->End_Synthesis Final Amino Acid Kaiser_Test Kaiser Test Deprotection_Step->Kaiser_Test In-process check HPLC HPLC Analysis End_Synthesis->HPLC Purity & Quantification LCMS LC-MS Analysis HPLC->LCMS Identity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the recommended storage and handling of BOC-ARG(DI-Z)-OH, a key building block in peptide synthesis. The protocols outlined below are intended to ensure the integrity and optimal performance of this reagent in research and drug development applications.

Introduction

This compound, with the systematic name Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection and is readily cleaved by mild acids. The two benzyloxycarbonyl (Z) groups on the guanidino side chain of arginine offer robust protection, preventing side reactions during peptide chain elongation. This dual protection scheme allows for the controlled and sequential assembly of peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 51219-19-3
Molecular Formula C₂₇H₃₄N₄O₈
Molecular Weight 542.58 g/mol
Appearance White to off-white powder
Melting Point Approximately 140 °C (decomposes)[1]
Purity ≥98% (TLC/HPLC)[1][2]

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and reactivity.

Storage Conditions

For long-term storage, it is recommended to store this compound under the following conditions:

ParameterRecommendation
Temperature 4°C to 15-25°C. For extended stability, storage at 4°C is preferable.[3]
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).
Light Protect from light.
Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Hygroscopicity: The compound may be hygroscopic. Minimize exposure to atmospheric moisture.

  • Static Discharge: The powder may be prone to static discharge. Take appropriate precautions.

Stability and Solubility

While specific quantitative stability data for this compound in various solvents over time is not extensively published, the stability is primarily governed by the lability of its protecting groups.

  • Acid Stability: The Nα-Boc group is highly labile to acidic conditions and is readily cleaved by reagents such as trifluoroacetic acid (TFA). The Z groups on the side chain are more stable to mild acids but can be removed with strong acids like anhydrous hydrogen fluoride (B91410) (HF).

  • Base Stability: Both the Boc and Z groups are generally stable under basic conditions, making them orthogonal to base-labile protecting groups like Fmoc.

  • Solution Stability: For use in SPPS, solutions of this compound in solvents like N,N-dimethylformamide (DMF) should be prepared fresh. While related compounds have shown some degradation in DMF over time, solutions are generally considered usable for the duration of a coupling reaction. It is recommended to avoid prolonged storage of solutions.

A qualitative solubility profile for this compound is provided below.

SolventSolubility
N,N-Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble
N-Methyl-2-pyrrolidone (NMP) Soluble
Dichloromethane (DCM) Sparingly Soluble
Water Insoluble

Experimental Protocols

The following protocols describe the use of this compound in manual Boc solid-phase peptide synthesis (SPPS).

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide chain using Boc-SPPS is a cyclical process involving deprotection, neutralization, and coupling, followed by a final cleavage step.

Boc_SPPS_Workflow Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM/DMF) Washing2 Washing Neutralization->Washing2 Coupling Coupling of This compound Washing3 Washing Coupling->Washing3 Washing1->Neutralization 2. Washing2->Coupling 3. Washing3->Resin Repeat Cycle Final_Cleavage Final Cleavage (e.g., HF) Washing3->Final_Cleavage Final Step Purification Purification (RP-HPLC) Final_Cleavage->Purification

Boc-SPPS cycle for peptide elongation.
Protocol for Manual Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Isopropanol (IPA)

  • Fritted reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

    • Drain the neutralization solution and repeat the step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. HOBt (1 equivalent) can be added to suppress racemization.

    • Add DIEA (2 equivalents relative to the amino acid) to the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the di-Z protecting groups, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The di-Z protection on the arginine side chain is stable to TFA and requires strong acid cleavage.

Cleavage_Workflow Peptide_Resin Dried Peptide-Resin HF_Cleavage Anhydrous HF Cleavage (with scavengers, e.g., anisole) 0°C, 1-2 hours Peptide_Resin->HF_Cleavage Evaporation HF Evaporation (under vacuum) HF_Cleavage->Evaporation Precipitation Peptide Precipitation (cold diethyl ether) Evaporation->Precipitation Washing Washing and Drying (cold diethyl ether) Precipitation->Washing Purification Purification (RP-HPLC) Washing->Purification

Workflow for the final cleavage of the peptide.

Procedure (High HF Cleavage):

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

  • Preparation:

    • After the final coupling and washing steps, dry the peptide-resin thoroughly under high vacuum.

    • Place the dried peptide-resin and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.

    • Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours. Peptides containing Arg(Z)₂ may require longer cleavage times for complete deprotection.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen or under vacuum.

    • Wash the residue with cold, anhydrous diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the crude peptide several times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous/organic solvent system.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.

Alternative Deprotection of Z groups:

For peptides that are sensitive to strong acids, the Z groups can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst) if the peptide does not contain other reducible groups. This would typically be performed after cleavage from the resin if a linker sensitive to milder acids is used.

Safety Information

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before use.

References

The Strategic Incorporation of BOC-ARG(DI-Z)-OH in Custom Peptide Libraries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-quality custom peptide libraries is a cornerstone of innovation. The choice of protected amino acid building blocks is a critical determinant of success, particularly for challenging residues like arginine. This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (BOC-ARG(DI-Z)-OH), a key reagent for introducing arginine into peptide sequences with enhanced control and purity.

The highly basic guanidinium (B1211019) group of arginine necessitates robust side-chain protection to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). This compound offers a distinct advantage through its dual benzyloxycarbonyl (Z) protecting groups, which provide comprehensive shielding of the guanidinium functionality. This thorough protection minimizes the risk of side reactions, such as δ-lactam formation, which can lead to truncated sequences and purification challenges, especially in the synthesis of complex or arginine-rich peptides.[1]

Comparative Performance of Protected Arginine Derivatives

The selection of a protected arginine derivative is a critical decision in peptide synthesis strategy. While other derivatives like Boc-Arg(Pbf)-OH are widely used, this compound presents a compelling alternative, particularly when prioritizing purity and minimizing side reactions. The choice between these reagents often depends on the specific requirements of the peptide sequence and the desired cleavage conditions.

ParameterThis compoundBoc-Arg(Pbf)-OH
Side-Chain Protection Two Benzyloxycarbonyl (Z) groups2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Deprotection Condition Strong acids (e.g., HF) or hydrogenolysisModerate to strong acids (e.g., TFA)
Propensity for δ-Lactam Formation Generally lower due to full guanidino group protectionCan be susceptible, especially with prolonged activation
Coupling Efficiency Good, can be influenced by steric hindrance of two Z groupsGenerally high, but can be sequence-dependent
Orthogonality in Boc-SPPS Z groups are stable to TFA, offering orthogonalityPbf group is labile in standard TFA cleavage cocktails
Application Highlight Synthesis of complex peptides where minimal side reactions are critical; synthesis of protected peptide fragmentsGeneral peptide synthesis; sequences where milder cleavage is preferred

δ-Lactam Formation: A Critical Side Reaction

A significant challenge in the incorporation of arginine is the intramolecular cyclization of the activated amino acid to form a stable δ-lactam, an inactive species that cannot couple to the growing peptide chain. This leads to the formation of deletion sequences, complicating purification and reducing the overall yield of the desired peptide. The comprehensive protection of the guanidinium group by the two Z groups in this compound significantly reduces the nucleophilicity of the side chain, thereby minimizing the rate of δ-lactam formation compared to sulfonyl-based protections like Pbf.

While direct kinetic data for δ-lactam formation of this compound is not extensively published, the general understanding in the field of peptide chemistry is that the fuller protection afforded by the di-Z derivative leads to cleaner synthesis profiles, particularly in demanding sequences.

Experimental Protocols

Protocol 1: General Workflow for Boc-SPPS using this compound

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support using a manual or automated synthesizer.

Resin_Prep Resin Preparation (Swell resin in DCM) Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin_Prep->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Coupling of this compound (HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle for Next Amino Acid Washing->Repeat Continue Synthesis Cleavage Final Cleavage and Deprotection (Anhydrous HF with scavengers) Washing->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Boc-SPPS.

Materials:

  • Merrifield or PAM resin

  • This compound and other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30-60 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the steric bulk of the di-Z groups, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Boc deprotection, wash the resin with DCM and dry it under vacuum.

    • Carefully treat the resin with anhydrous HF in the presence of appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the Z and other side-chain protecting groups.[1]

    • Alternative Cleavage: If the peptide does not contain other reducible groups, the Z groups can be removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst).[1]

Protocol 2: Purification and Analysis of the Crude Peptide

Purification by Reversed-Phase HPLC (RP-HPLC):

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A typical starting gradient is a linear increase from 5% to 65% of Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide.

Analysis by Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide to ensure it matches the theoretical mass of the target sequence.

  • Mass spectrometry can also be used to identify impurities, such as deletion sequences or peptides with remaining protecting groups.

Application in Drug Discovery: Targeting the NF-κB Signaling Pathway

Arginine-rich peptides, often synthesized using robust building blocks like this compound, have shown significant potential as therapeutic agents, including cell-penetrating peptides and inhibitors of key signaling pathways implicated in disease. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Aberrant NF-κB activation is associated with numerous inflammatory diseases.

Arginine-rich peptides can be designed to interfere with the NF-κB signaling cascade. For instance, they can be developed to bind to components of the NF-κB complex, such as the p65 subunit, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_active p50/p65 (Active NF-κB) NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_inactive->IkB Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB Degrades NFkB_active->Nucleus_translocation Translocates to Nucleus NFkB_DNA Active NF-κB binds to κB site on DNA Transcription Transcription of Pro-inflammatory Genes NFkB_DNA->Transcription Inflammation Inflammation Transcription->Inflammation Arginine_Peptide Arginine-Rich Peptide Arginine_Peptide->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway.

The use of this compound in the synthesis of such peptide libraries allows for the creation of well-defined and pure compounds, which are essential for accurate screening and lead optimization in drug discovery programs targeting inflammatory diseases.

Conclusion

This compound is a valuable reagent for the synthesis of custom peptide libraries, particularly for complex and arginine-rich sequences where purity and the minimization of side reactions are paramount. Its robust di-benzyloxycarbonyl protection strategy offers a distinct advantage over other protected arginine derivatives by reducing the incidence of δ-lactam formation. By employing the detailed protocols outlined in this document, researchers can confidently incorporate this compound into their solid-phase peptide synthesis workflows to generate high-quality peptide libraries for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Efficient Incorporation of BOC-ARG(DI-Z)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The unique properties of arginine's guanidinium (B1211019) side chain, while often essential for biological activity, present significant challenges during solid-phase peptide synthesis (SPPS). Incomplete couplings, side reactions, and racemization are common hurdles that can compromise the yield and purity of the final peptide. The choice of protecting group for the arginine side chain is therefore a crucial parameter for a successful synthesis.

This document provides detailed application notes and protocols for the use of Nα-Boc-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine (BOC-ARG(DI-Z)-OH) in automated peptide synthesizers. The dual benzyloxycarbonyl (Z) protection of the guanidinium group offers a robust strategy to mitigate common side reactions, such as δ-lactam formation, and can lead to cleaner synthesis profiles, particularly in complex or arginine-rich peptides.[1][2]

Advantages of this compound in Automated SPPS

The use of this compound in automated solid-phase peptide synthesis offers several advantages:

  • Reduced Risk of δ-Lactam Formation: The comprehensive protection of the guanidinium group by two Z groups minimizes its nucleophilicity, thereby reducing the risk of intramolecular cyclization to form an inactive δ-lactam during activation.[1][2] This is a significant advantage over singly protected arginine derivatives, especially during prolonged coupling times that may be required for sterically hindered residues.

  • Enhanced Peptide Purity: By preventing side reactions associated with the guanidinium group, this compound can lead to a higher purity of the crude peptide, simplifying downstream purification efforts.

  • Orthogonality in Complex Syntheses: The Z groups are stable to the trifluoroacetic acid (TFA) used for Boc deprotection, offering orthogonality. They are typically removed with strong acids like hydrogen fluoride (B91410) (HF) or by hydrogenolysis, providing flexibility in complex synthetic strategies.[1]

  • Reduced Risk of Tryptophan Modification: The cleavage byproducts of the Z group are less likely to cause alkylation of sensitive residues like tryptophan compared to the carbocations generated from some other sulfonyl-based protecting groups.

Comparative Data of Arginine Protecting Groups in Boc-SPPS

While direct head-to-head quantitative data for the incorporation efficiency of this compound in automated synthesizers is limited in publicly available literature, the following table provides a qualitative and characteristic comparison with other commonly used Boc-protected arginine derivatives.

ParameterThis compoundBoc-Arg(Pbf)-OHBoc-Arg(Tos)-OHBoc-Arg(NO2)-OH
Side-Chain Protection Two Z (benzyloxycarbonyl) groupsPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Tos (Tosyl)NO2 (Nitro)
Propensity for δ-Lactam Formation Generally lower due to full guanidino group protectionCan be susceptible, especially during prolonged activationSusceptiblePrevents δ-lactam formation
Coupling Efficiency Generally high, but may require longer coupling times or double coupling due to steric bulkGenerally high, but can be sequence-dependentGenerally goodGenerally good
Side-Chain Deprotection Conditions Strong acids (e.g., HF) or hydrogenolysisModerate to strong acid (e.g., TFA)Strong acids (e.g., HF or TFMSA)Strong acids (e.g., HF); not cleaved by TFMSA
Key Advantages Minimizes side reactions; orthogonal protection strategyHigh acid lability, suitable for many applicationsRobust protection during synthesisStable to TFMSA, useful for fragment synthesis
Potential Drawbacks Requires harsh cleavage conditions; steric hindrance may slow couplingPotential for tryptophan alkylation; δ-lactam formationRequires harsh cleavage conditionsCan undergo side reactions during HF cleavage leading to ornithine formation

Experimental Protocols

Protocol 1: Automated Incorporation of this compound in a Generic Automated Peptide Synthesizer

This protocol provides a general guideline for the incorporation of this compound using an automated peptide synthesizer. Users should adapt the parameters based on their specific instrument and the peptide sequence.

1. Reagent Preparation:

  • Amino Acid Solutions: Prepare a 0.2 M solution of this compound in N,N-Dimethylformamide (DMF). Prepare other Boc-protected amino acids at the same concentration.

  • Activator Solution: Prepare a 0.5 M solution of a suitable activating agent such as HBTU/HCTU in DMF.

  • Activator Base: Use N,N-Diisopropylethylamine (DIEA).

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% DIEA in DMF.

2. Automated Synthesizer Setup:

  • Load the appropriate resin (e.g., Merrifield or PAM for C-terminal acid, MBHA for C-terminal amide) into the reaction vessel.

  • Place the prepared reagent vials in their designated positions on the synthesizer.

  • Ensure all solvent bottles (DMF, DCM) are sufficiently filled.

3. Synthesis Program: Create a synthesis cycle with the following steps. Note the extended coupling time for this compound.

StepOperationReagent/SolventDurationRepeats
1DMF WashDMF1 min3
2Deprotection50% TFA in DCM20 min1
3DCM WashDCM1 min3
4DMF WashDMF1 min3
5Neutralization10% DIEA in DMF5 min2
6DMF WashDMF1 min3
7Coupling (this compound) This compound, Activator, DIEA120-240 min 1-2 *
8Coupling (Standard Amino Acids) Boc-AA, Activator, DIEA60 min1
9DMF WashDMF1 min3
10DCM WashDCM1 min3

*For this compound, a double coupling is recommended to ensure maximum incorporation efficiency, especially in difficult sequences.

4. Post-Synthesis Processing:

  • After the final cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection of Peptides Containing ARG(DI-Z)

The Z groups are stable to TFA and require strong acid for removal.

Materials:

  • Anhydrous Hydrogen Fluoride (HF) apparatus

  • Scavengers (e.g., anisole (B1667542), p-cresol)

  • Dry peptide-resin

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers (e.g., 1 mL of anisole or p-cresol (B1678582) per gram of resin).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by vacuum.

  • Wash the resulting peptide-resin mixture with cold diethyl ether to remove the cleaved protecting groups and scavengers.

  • Precipitate the crude peptide with cold diethyl ether and collect by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by RP-HPLC.

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. All manipulations must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Visualizing the Workflow and Chemical Logic

BOC-SPPS Cycle for this compound Incorporation

SPPS_Cycle Start Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Wash Coupling Coupling Neutralization->Coupling Wash Activation Activation of This compound Activation->Coupling Washing Washing (DMF/DCM) Coupling->Washing End Elongated Peptide (N-terminal Boc) Washing->End Cycle Complete Arginine_Protection_Decision Start Peptide Synthesis Goal ComplexPeptide Complex or Arginine-Rich Peptide? Start->ComplexPeptide Tryptophan Contains Tryptophan? ComplexPeptide->Tryptophan No BocArgDiZ Consider this compound ComplexPeptide->BocArgDiZ Yes Orthogonal Orthogonal Deprotection Needed? Tryptophan->Orthogonal No Tryptophan->BocArgDiZ Yes Orthogonal->BocArgDiZ Yes BocArgPbf Boc-Arg(Pbf)-OH is a Standard Choice Orthogonal->BocArgPbf No

References

Troubleshooting & Optimization

Navigating the Challenges of BOC-ARG(DI-Z)-OH Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of protected arginine derivatives is a critical and often challenging step in solid-phase peptide synthesis (SPPS). The sterically hindered nature of BOC-ARG(DI-Z)-OH, while offering robust protection of the guanidino group, frequently leads to low coupling efficiencies. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed protocols and quantitative data to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with this compound?

Low coupling efficiency with this compound is primarily attributed to its significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino group, combined with the two benzyloxycarbonyl (Z) groups on the guanidino side chain, sterically shields the carboxylic acid, impeding its approach to the free amine on the growing peptide chain.

Q2: What are the key advantages of using this compound despite its coupling challenges?

The di-Z protection of the guanidino group offers two main advantages:

  • Complete Protection: It fully neutralizes the nucleophilicity of the guanidino group, preventing potential side reactions.

  • Reduced Side Reactions: It is reported to have a lower propensity for δ-lactam formation compared to some other arginine derivatives, a common side reaction that leads to chain termination.[1]

Q3: What are the most common side reactions associated with this compound and how can they be minimized?

The most prevalent side reaction is the formation of a δ-lactam, an intramolecular cyclization that inactivates the amino acid for coupling. To minimize this, it is crucial to use optimized coupling conditions, including the choice of reagents and minimizing the pre-activation time of the amino acid. Additionally, incomplete removal of the Boc group can lead to truncated sequences. Ensuring complete deprotection is critical.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Issue 1: Low Coupling Efficiency (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin, signifying incomplete coupling.

Troubleshooting Workflow:

G start Positive Kaiser Test strategy1 Implement Double Coupling start->strategy1 Initial approach strategy2 Optimize Coupling Reagent strategy1->strategy2 If still positive strategy3 Increase Reaction Time and/or Temperature strategy2->strategy3 If still positive strategy4 Perform Capping strategy3->strategy4 If still positive end Negative Kaiser Test / Proceed to next step strategy3->end If successful strategy4->end

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Actions:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated this compound is a highly effective strategy to drive the reaction to completion.

  • Optimize Coupling Reagent: For sterically hindered amino acids, high-activity coupling reagents are recommended. Uronium/aminium salts like HATU and HBTU are generally more effective than carbodiimides such as DIC.

  • Increase Reaction Time/Temperature: Extending the coupling time (e.g., from 2 hours to 4-6 hours or even overnight) can improve yields. A moderate increase in temperature (e.g., to 30-40°C) can also be beneficial, but caution must be exercised to avoid potential racemization.

  • Capping: If recoupling is unsuccessful, "capping" the unreacted amines with a solution of acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) will terminate the unreacted chains. This prevents the formation of deletion peptides, simplifying the purification of the final product.

Issue 2: Formation of Deletion Sequences in the Final Product

The presence of peptides missing the arginine residue in the final analysis is a common consequence of failed coupling.

Troubleshooting Workflow:

G start Deletion Sequence Detected check1 Review Coupling Protocol start->check1 check2 Analyze for δ-Lactam Formation start->check2 solution1 Implement Double Coupling / Optimize Reagents check1->solution1 solution2 Minimize Pre-activation Time check2->solution2 end Improved Purity solution1->end solution2->end

Caption: Troubleshooting workflow for deletion sequences.

Recommended Actions:

  • Review Coupling Protocol: Ensure that the coupling protocol is optimized for a sterically hindered residue as outlined in the "Low Coupling Efficiency" section.

  • Minimize Pre-activation Time: The formation of the inactive δ-lactam can occur when the activated amino acid is left in solution for an extended period before being added to the resin. Prepare the activated amino acid solution immediately before use.

Quantitative Data on Coupling Efficiency

While direct comparative data for this compound is limited, the following table provides an estimation of coupling efficiencies with different reagents based on data for other sterically hindered arginine derivatives and qualitative recommendations.[1]

Coupling ReagentAdditiveBaseTypical Coupling Time (hours)Estimated Efficiency (Single Couple)Estimated Efficiency (Double Couple)
HATU -DIEA2 - 495 - 98%>99%
HBTU HOBtDIEA2 - 692 - 97%>99%
DIC HOBt-4 - 885 - 92%95 - 98%

Note: These values are estimates and can be sequence-dependent. It is always recommended to monitor the coupling reaction (e.g., with a Kaiser test) and perform a double coupling if necessary.

Experimental Protocols

Protocol 1: Standard Coupling with HBTU/HOBt

This protocol outlines a standard manual coupling procedure for incorporating this compound.

Materials:

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

  • Activation: Add DIEA to the amino acid mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: Double Coupling

This protocol is recommended to ensure the highest possible coupling efficiency.

Procedure:

  • Follow steps 1-7 of Protocol 1.

  • After washing, repeat steps 2-7 of Protocol 1 with a fresh solution of activated this compound.

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.

Materials:

  • Acetic anhydride (10 equivalents)

  • DIEA (10 equivalents)

  • DMF

Procedure:

  • Washing: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and DIEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Deprotection N-α-Boc Deprotection (TFA in DCM) Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Repeat for each amino acid Neutralization Neutralization (DIEA in DMF) Washing1->Neutralization Repeat for each amino acid Washing2 Washing (DMF) Neutralization->Washing2 Repeat for each amino acid Coupling Coupling with This compound Washing2->Coupling Repeat for each amino acid Washing3 Washing (DMF, DCM) Coupling->Washing3 Repeat for each amino acid Washing3->Deprotection Repeat for each amino acid

Caption: A typical workflow for a coupling cycle in Boc-SPPS.

G Activated_AA Activated this compound Coupled_Product Coupled Peptide-Resin Activated_AA->Coupled_Product Desired Coupling Reaction Delta_Lactam δ-Lactam (Inactive) Activated_AA->Delta_Lactam Side Reaction (Intramolecular Cyclization) Peptide_Resin Peptide-Resin with free N-terminal amine Peptide_Resin->Coupled_Product

References

Troubleshooting side reactions involving BOC-ARG(DI-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-ARG(DI-Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of Nα-Boc-Nδ,Nω-di-Z-L-arginine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected form of the amino acid L-arginine. It is primarily used in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry.[1] The N-α amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is temporarily removed at each cycle of amino acid addition. The side-chain guanidino group is robustly protected by two benzyloxycarbonyl (Z) groups. This dual protection strategy is designed for controlled, stepwise synthesis of peptides, particularly those with complex sequences or those requiring strong acid-labile resins.[2]

Q2: Why are two Z-groups used for the side-chain protection?

The guanidino group of arginine is highly basic and nucleophilic, necessitating strong protection to prevent side reactions during peptide synthesis. The use of two Z-groups provides comprehensive protection, rendering the side chain less reactive. This is particularly advantageous in preventing side reactions like acylation of the guanidino group. This robust protection is stable to the moderately acidic conditions used for Boc deprotection (e.g., TFA) and is typically removed at the final cleavage step with a very strong acid like hydrogen fluoride (B91410) (HF).[1]

Q3: What are the recommended storage conditions for this compound?

To maintain its stability and prevent degradation, this compound should be stored in a cool, dry place. For long-term storage, temperatures between 2-8°C are recommended.[1]

Troubleshooting Guide: Side Reactions

This section addresses specific side reactions that may occur during peptide synthesis with this compound and provides guidance on how to mitigate them.

Issue 1: Incomplete Coupling of this compound
  • Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.[3] This leads to the formation of deletion sequences in the final peptide.

  • Cause: The bulky side-chain protecting groups of arginine derivatives can cause steric hindrance, leading to slower coupling kinetics.

  • Solution:

    • Increase Coupling Time: Extend the standard coupling time to ensure the reaction goes to completion.

    • Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound for a second coupling cycle.

    • Use a More Potent Coupling Reagent: For particularly difficult couplings, consider using a more reactive coupling reagent such as HATU or HCTU.

Issue 2: δ-Lactam Formation
  • Symptom: Lower than expected yield and the presence of deletion sequences. The activated this compound can cyclize to form a stable six-membered δ-lactam, which is incapable of coupling to the growing peptide chain.

  • Cause: This intramolecular side reaction is a known issue for arginine derivatives and can be exacerbated by prolonged pre-activation times.

  • Solution:

    • Minimize Pre-activation Time: The longer the activated amino acid is in solution before coupling, the greater the risk of lactam formation.

    • In Situ Activation: Add the coupling reagents directly to the reaction vessel containing the resin and the protected arginine derivative.

    • Lower Coupling Temperature: Performing the coupling at a lower temperature can reduce the rate of lactam formation, although it may also slow down the desired coupling reaction.

Issue 3: Racemization during Coupling
  • Symptom: The final peptide contains diastereomeric impurities that are difficult to separate by HPLC.

  • Cause: The activated carboxylic acid can form a 5(4H)-oxazolone intermediate, which can lead to the loss of stereochemical integrity at the α-carbon.

  • Solution:

    • Choice of Coupling Reagent and Additives: Use coupling reagents known for low racemization, such as carbodiimides (DCC, DIC) in the presence of racemization-suppressing additives like HOBt or HOAt. HATU is also known for its efficiency and low epimerization rates.

    • Control the Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) in stoichiometric amounts.

    • Maintain Low Temperature: Perform the coupling reaction at 0°C to minimize the rate of racemization.

Issue 4: Formation of Ornithine during Final Cleavage
  • Symptom: Mass spectrometry analysis of the final peptide shows a mass corresponding to the desired peptide with an ornithine residue in place of arginine.

  • Cause: This can occur during the final cleavage step, particularly under harsh acidic conditions required to remove the Di-Z protecting groups. The guanidino group is cleaved from the arginine side chain, leaving an ornithine residue.

  • Solution:

    • Use Appropriate Scavengers: During the HF cleavage, the use of scavengers is crucial to trap reactive carbocations generated from the protecting groups. For peptides containing arginine, a common scavenger cocktail includes anisole (B1667542) and p-cresol (B1678582).

    • Optimize Cleavage Conditions: Ensure that the cleavage is performed at a low temperature (typically 0°C) and for the minimum time required for complete deprotection to minimize side reactions.

Data Presentation

Table 1: Comparison of Coupling Reagents on Racemization of Arginine Derivatives (Illustrative Data)

Coupling Reagent/AdditiveBaseTemperature (°C)% D-Isomer (Racemization)Coupling Efficiency
DIC/HOBtDIEA0< 2%High
HBTU/HOBtDIEA252-5%Very High
HATU/HOAtNMM0< 1%Very High
PyBOPDIEA253-6%High

Note: This data is illustrative and compiled from general knowledge of peptide synthesis. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Scavenger Cocktails for HF Cleavage of Peptides Containing Arg(Z)₂ and Other Sensitive Residues

Sensitive Residue(s) in PeptideRecommended Scavenger Cocktail (v/v)Purpose of Scavengers
Arg(Z)₂, Trp90% HF, 5% p-cresol, 5% p-thiocresolp-cresol and p-thiocresol protect tryptophan from alkylation by benzyl (B1604629) carbocations.
Arg(Z)₂, Met90% HF, 10% anisoleAnisole protects methionine from S-alkylation.
Arg(Z)₂, Tyr, Cys90% HF, 10% anisoleAnisole protects tyrosine and cysteine from benzylation.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound in Boc-SPPS
  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20-30 minutes.

  • Washing: Wash the resin with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: High-Frequency (HF) Cleavage of a Peptide Containing ARG(Z)₂

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Resin Preparation: After completion of the synthesis, thoroughly dry the peptide-resin under vacuum.

  • Apparatus Setup: Place the dried resin in the reaction vessel of the HF cleavage apparatus.

  • Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel (see Table 2). A common choice is a mixture of p-cresol and p-thiocresol.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • HF Condensation: Carefully condense anhydrous HF into the reaction vessel. A typical ratio is 9 mL of HF and 1 mL of scavenger per gram of resin.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the cleaved peptide and resin with cold diethyl ether to precipitate the peptide and remove the scavengers.

  • Extraction and Lyophilization: Extract the crude peptide with a suitable solvent (e.g., dilute acetic acid) and lyophilize to obtain the final product.

Visualizations

sps_workflow Resin Start: Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash Washing Coupling->Wash KaiserTest Kaiser Test Wash->KaiserTest Repeat Repeat Cycle KaiserTest->Repeat Positive Cleavage Final Cleavage (HF) KaiserTest->Cleavage Negative (Final Cycle) Repeat->Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

troubleshooting_workflow Start Problem Detected IncompleteCoupling Incomplete Coupling (Positive Kaiser Test) Start->IncompleteCoupling LactamFormation Low Yield/ Deletion Sequences Start->LactamFormation Racemization Diastereomeric Impurities Start->Racemization OrnithineFormation Incorrect Mass (Ornithine Present) Start->OrnithineFormation Sol_IncompleteCoupling Solution: - Increase coupling time - Double couple - Use HATU/HCTU IncompleteCoupling->Sol_IncompleteCoupling Sol_LactamFormation Solution: - Minimize pre-activation - In-situ activation - Lower temperature LactamFormation->Sol_LactamFormation Sol_Racemization Solution: - Use DIC/HOBt or HATU - Use weaker base (NMM) - Couple at 0°C Racemization->Sol_Racemization Sol_OrnithineFormation Solution: - Use appropriate scavengers - Optimize HF cleavage time/temp OrnithineFormation->Sol_OrnithineFormation

Caption: Troubleshooting decision tree for common side reactions.

lactam_formation ActivatedArg This compound Carboxyl Activated DesiredProduct Coupled Peptide Arginine Incorporated ActivatedArg->DesiredProduct Desired Reaction (Intermolecular) Lactam δ-Lactam Inactive Byproduct ActivatedArg->Lactam Side Reaction (Intramolecular) Resin Resin-Bound Amine Resin->DesiredProduct

Caption: Competing reaction pathways of activated this compound.

References

Optimizing the Deprotection of the Di-Z Group from Arginine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and clean removal of protecting groups is a critical determinant of success. The dibenzyloxycarbonyl (Di-Z) protecting group for the arginine side chain presents a unique set of challenges due to its stability. This technical support center provides a comprehensive guide to troubleshooting and optimizing the deprotection of the Di-Z group from arginine, ensuring high-yield and high-purity outcomes for your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deprotecting the Di-Z group from arginine?

The two principal methods for the removal of the Di-Z group from the guanidinium (B1211019) side chain of arginine are Catalytic Transfer Hydrogenation (CTH) and strong acid cleavage. The choice between these methods depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired final product characteristics.

Q2: Why is the Di-Z group more challenging to remove compared to other arginine protecting groups like Pbf or Boc?

The Di-Z group is significantly more stable than many other common arginine protecting groups. Unlike the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups, which are readily cleaved by moderate acids like trifluoroacetic acid (TFA), the benzyloxycarbonyl (Z) groups require more forcing conditions for removal. This stability necessitates either catalytic hydrogenation or treatment with strong, corrosive acids, both of which can introduce side reactions if not carefully optimized.

Q3: Can I use standard TFA cleavage cocktails to remove the Di-Z group?

No, standard TFA-based cleavage cocktails used in Fmoc-based solid-phase peptide synthesis (SPPS) are generally ineffective for removing the Di-Z group. The Z group is stable to TFA, which is an advantage for certain orthogonal protection strategies but requires a dedicated deprotection step.

Q4: How can I monitor the progress of the Di-Z deprotection reaction?

The progress of the deprotection reaction should be monitored by High-Performance Liquid Chromatography (HPLC). By analyzing small aliquots of the reaction mixture over time, you can track the disappearance of the protected peptide and the appearance of the deprotected product. Mass spectrometry (MS) can be used to confirm the identity of the peaks and ensure complete removal of both Z groups (a mass difference of 134.13 Da for each Z group).

Troubleshooting Guides

Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation is a widely used method for the deprotection of Z groups due to its relatively mild conditions compared to strong acid cleavage. However, several issues can arise.

Issue 1: Incomplete Deprotection

  • Symptom: HPLC analysis shows the presence of one or both of the starting protected peptide and a mono-deprotected intermediate. Mass spectrometry will confirm the presence of species with +134 Da or +268 Da mass additions to the final peptide.

  • Possible Causes & Solutions:

    • Catalyst Inactivation: The Palladium catalyst (e.g., Pd/C) can be poisoned by sulfur-containing residues (cysteine, methionine) or other impurities.

      • Solution: Use a fresh batch of high-quality catalyst. If sulfur-containing amino acids are present, consider using a scavenger like thioanisole (B89551) in the reaction mixture, although this can also impact catalyst activity. In some cases, increasing the catalyst loading can overcome partial poisoning.

    • Insufficient Hydrogen Donor: The hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), formic acid) may be depleted before the reaction is complete.

      • Solution: Use a larger excess of the hydrogen donor. Monitor the reaction and add more donor if the reaction stalls.

    • Poor Solubility: The protected peptide may not be fully dissolved in the reaction solvent, limiting its access to the catalyst.

      • Solution: Ensure complete dissolution of the peptide. A solvent system such as methanol/acetic acid or DMF may be required. Gentle heating can improve solubility but should be done cautiously to avoid side reactions.

    • Steric Hindrance: The Di-Z group on arginine can be sterically hindered, especially within a folded peptide sequence.

      • Solution: Increase the reaction time and/or temperature. Consider using a more active catalyst or a different hydrogen donor.

Issue 2: Side Reactions

  • Symptom: Appearance of unexpected peaks in the HPLC chromatogram with masses that do not correspond to the desired product or incompletely deprotected species.

  • Possible Causes & Solutions:

    • Reduction of other functional groups: Aromatic residues like phenylalanine, tyrosine, and tryptophan can be reduced under harsh hydrogenation conditions.

      • Solution: Carefully monitor the reaction and stop it as soon as the Di-Z deprotection is complete. Use a less active catalyst or milder conditions (e.g., lower temperature, shorter reaction time).

    • Catalyst-induced degradation: The peptide may be sensitive to the catalyst or reaction conditions, leading to degradation.

      • Solution: Screen different catalysts and solvent systems. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Strong Acid Cleavage (e.g., HBr in Acetic Acid)

Strong acid cleavage is a more forceful method that can be effective when hydrogenation is not feasible. However, it is accompanied by a higher risk of side reactions.

Issue 1: Incomplete Deprotection

  • Symptom: Similar to CTH, HPLC and MS analysis reveal the presence of starting material or mono-deprotected intermediates.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The concentration of HBr in acetic acid may be too low, or the reagent may have degraded over time.

      • Solution: Use a fresh, high-quality solution of HBr in acetic acid (typically 33% w/v). Ensure the peptide is fully dissolved in the cleavage cocktail.

    • Short Reaction Time: The deprotection may require a longer reaction time for completion.

      • Solution: Extend the reaction time and monitor the progress by HPLC. Reaction times can range from 1 to 4 hours.

Issue 2: Peptide Degradation and Side Reactions

  • Symptom: A complex mixture of products is observed in the HPLC chromatogram, with significant loss of the desired product.

  • Possible Causes & Solutions:

    • Acid-catalyzed hydrolysis: The strong acidic conditions can lead to the hydrolysis of sensitive peptide bonds, particularly those involving aspartic acid.

      • Solution: Perform the reaction at a lower temperature (e.g., 0°C) and for the minimum time required for complete deprotection.

    • Alkylation of sensitive residues: The benzyl (B1604629) carbocations generated during deprotection can alkylate nucleophilic residues like tryptophan and tyrosine.[1]

      • Solution: Use scavengers in the cleavage cocktail to trap the reactive carbocations. Common scavengers include thioanisole, m-cresol, and 1,2-ethanedithiol (B43112) (EDT).[1]

    • Formation of ornithine: Under harsh acidic conditions, the guanidinium group of arginine can be cleaved, leading to the formation of an ornithine residue.

      • Solution: Optimize the reaction conditions (time, temperature) to be as mild as possible while still achieving complete deprotection. The use of appropriate scavengers can also mitigate this side reaction.

Data Presentation

Table 1: Comparison of Deprotection Methods for Di-Z-Arginine

ParameterCatalytic Transfer Hydrogenation (CTH)Strong Acid Cleavage (HBr/AcOH)
Reagents Pd/C, Ammonium Formate (or HCOOH)33% HBr in Acetic Acid, Scavengers
Typical Conditions Room temperature to 50°C, 1-24 hours0°C to Room temperature, 1-4 hours
Advantages Milder conditions, less peptide degradationEffective for hydrogenation-sensitive peptides
Disadvantages Catalyst poisoning, potential for over-reductionHarsh conditions, risk of side reactions
Typical Yield 70-95%60-85%
Typical Purity High, with careful monitoringVariable, dependent on scavengers and conditions

Note: Yields and purity are highly dependent on the specific peptide sequence and reaction optimization.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation of Di-Z-Arginine
  • Dissolution: Dissolve the Di-Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with acetic acid or DMF) to a concentration of approximately 1-5 mg/mL.

  • Addition of Hydrogen Donor: Add ammonium formate (5-10 equivalents per Z-group) to the solution.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC every 1-2 hours. If the reaction is sluggish, gentle heating (40-50°C) may be applied.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude deprotected peptide can then be purified by preparative HPLC.

Protocol 2: Strong Acid Cleavage of Di-Z-Arginine
  • Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail of 33% HBr in acetic acid containing appropriate scavengers (e.g., 5% v/v thioanisole). Cool the cocktail to 0°C.

  • Dissolution: Dissolve the Di-Z-protected peptide in the pre-cooled cleavage cocktail.

  • Reaction: Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by taking small aliquots, quenching them in cold ether, and analyzing by HPLC.

  • Precipitation: Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether several times to remove residual acid and scavengers.

  • Drying: Dry the crude peptide under vacuum. The peptide is then ready for purification by HPLC.

Visualizations

Deprotection_Workflow cluster_CTH Catalytic Transfer Hydrogenation cluster_Acid Strong Acid Cleavage CTH_Start Dissolve Di-Z-Peptide CTH_Add_Donor Add Ammonium Formate CTH_Start->CTH_Add_Donor CTH_Inert Inert Atmosphere CTH_Add_Donor->CTH_Inert CTH_Add_Cat Add Pd/C Catalyst CTH_Inert->CTH_Add_Cat CTH_React Stir at RT (Monitor by HPLC) CTH_Add_Cat->CTH_React CTH_Filter Filter Catalyst CTH_React->CTH_Filter CTH_Evap Evaporate Solvent CTH_Filter->CTH_Evap CTH_Purify Purify by HPLC CTH_Evap->CTH_Purify Acid_Start Dissolve Di-Z-Peptide in HBr/AcOH + Scavengers Acid_React Stir at 0°C - RT (Monitor by HPLC) Acid_Start->Acid_React Acid_Precipitate Precipitate in Cold Ether Acid_React->Acid_Precipitate Acid_Isolate Centrifuge/Filter Acid_Precipitate->Acid_Isolate Acid_Wash Wash with Ether Acid_Isolate->Acid_Wash Acid_Dry Dry under Vacuum Acid_Wash->Acid_Dry Acid_Purify Purify by HPLC Acid_Dry->Acid_Purify Start Di-Z-Protected Arginine Peptide Start->CTH_Start Method 1 Start->Acid_Start Method 2

Caption: Experimental workflows for the two primary methods of Di-Z-arginine deprotection.

Troubleshooting_Logic cluster_CTH Catalytic Transfer Hydrogenation cluster_Acid Strong Acid Cleavage Start Incomplete Deprotection Detected by HPLC/MS CTH_Check_Catalyst Catalyst Poisoning? Start->CTH_Check_Catalyst CTH_Check_Donor Insufficient H-Donor? Start->CTH_Check_Donor CTH_Check_Sol Poor Solubility? Start->CTH_Check_Sol Acid_Check_Reagent Degraded Reagent? Start->Acid_Check_Reagent Acid_Check_Time Insufficient Time? Start->Acid_Check_Time CTH_Sol_Catalyst Use Fresh Catalyst / Increase Loading CTH_Check_Catalyst->CTH_Sol_Catalyst CTH_Sol_Donor Add More Donor CTH_Check_Donor->CTH_Sol_Donor CTH_Sol_Sol Change Solvent / Gentle Heat CTH_Check_Sol->CTH_Sol_Sol Acid_Sol_Reagent Use Fresh HBr/AcOH Acid_Sol_Time Extend Reaction Time

Caption: Troubleshooting flowchart for incomplete deprotection of Di-Z-arginine.

References

Technical Support Center: BOC-ARG(DI-Z)-OH Activation and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization of BOC-ARG(DI-Z)-OH during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into a mixture of both its L and D forms (enantiomers). In peptide synthesis, this leads to the incorporation of the incorrect D-isomer into the peptide chain, resulting in a diastereomeric impurity. This is a significant concern because these impurities can be difficult to separate from the desired peptide and may dramatically alter its biological activity, safety, and efficacy.

Q2: What is the primary mechanism of racemization for N-alpha-protected amino acids like this compound?

A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations. Urethane-based protecting groups like Boc generally help retain optical purity, but racemization can still occur under certain activation conditions.[2]

Q3: Which factors influence the extent of racemization during the coupling of this compound?

A3: Several factors during the coupling reaction can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent and the reactivity of the activated intermediate it forms are critical.

  • Additives: Additives are often essential to suppress racemization by forming more stable active esters.

  • Base: The type and amount of base used can promote racemization. Stronger, less sterically hindered bases tend to increase the risk.[2]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the rates of both coupling and racemization.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]

  • Pre-activation Time: Prolonged activation of the amino acid before coupling increases the opportunity for racemization.

Troubleshooting Guide: Minimizing Racemization of this compound

This guide provides solutions to common problems encountered during the activation and coupling of this compound.

Problem Potential Cause Recommended Solution & Rationale
High levels of D-Arg diastereomer detected in the final peptide. Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, form highly reactive O-acylisourea intermediates that are prone to racemization.Use an aminium/uronium or phosphonium (B103445) salt coupling reagent. Reagents such as HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less susceptible to racemization. HATU is often considered highly effective in minimizing epimerization.
Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are highly susceptible to racemization without additives.Incorporate additives like HOBt, HOAt, or OxymaPure®. These additives react with the activated amino acid to form a more stable active ester, which is less prone to forming the oxazolone (B7731731) intermediate. HOAt is often more effective than HOBt in suppressing racemization.
Strong or Sterically Unhindered Base: The use of strong bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can readily abstract the alpha-proton, leading to racemization.Use a weaker, more sterically hindered base. N-methylmorpholine (NMM) or sym-collidine are recommended alternatives to stronger bases. Use the minimum amount of base necessary for the reaction to proceed.
Elevated Reaction Temperature: Higher temperatures accelerate racemization.Maintain a low reaction temperature. Perform the coupling reaction at 0°C. If reaction kinetics are slow, consider allowing the reaction to proceed for a longer time at a lower temperature.
Prolonged Pre-activation Time: Allowing the this compound to be in its activated state for an extended period before the addition of the amine component increases the risk of racemization.Minimize the pre-activation time. A short pre-activation of 1-5 minutes is generally sufficient. Ideally, the activated amino acid should be added to the amine component as soon as it is formed.
Inappropriate Solvent: Polar aprotic solvents like DMF can sometimes favor racemization.Consider using a less polar solvent. Solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred over DMF when racemization is a concern, provided that solubility of all reactants is adequate.

Quantitative Data on Racemization Suppression

While specific quantitative data for the racemization of this compound is not extensively published, studies on similar arginine and other amino acid derivatives provide valuable insights. The following table summarizes findings on the effectiveness of different coupling conditions in minimizing racemization.

Amino Acid Derivative Coupling Conditions Observed Racemization (% D-isomer) Reference
Fmoc-protected arginine derivativeCoupling Agent: HATU; Additive: HOBt or HOAt; Base: TMP (2,4,6-Trimethylpyridine)< 0.5%
Boc-Leu-Phe-OHCoupling Agent: DCC14.3%
Boc-Leu-Phe-OHCoupling Agent: DCC; Additive: HOBt< 1%

Note: The data presented for the Fmoc-arginine derivative is a strong indicator of a highly effective, low-racemization coupling cocktail that can be applied to this compound.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/HOAt

This protocol is recommended for minimizing racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

    • Perform N-terminal Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.

    • Wash the resin thoroughly with DCM, followed by DMF.

    • Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF.

    • Wash the resin with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOAt (3 equivalents) in anhydrous DMF.

    • Add HATU (2.9 equivalents) to the solution.

    • Add N-methylmorpholine (NMM) (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

    • Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method for quantifying the level of racemization by analyzing the final peptide product.

  • Peptide Cleavage and Deprotection:

    • Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole). Caution: Handle HF with extreme care in a specialized fume hood with appropriate personal protective equipment.

  • Peptide Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Peptide Hydrolysis:

    • Hydrolyze a small aliquot of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate under vacuum.

  • Chiral HPLC Analysis:

    • Dissolve the dried amino acid mixture in a suitable buffer.

    • Inject the sample onto a chiral HPLC column (e.g., a column with a chiral stationary phase).

    • Separate the D- and L-amino acids using an appropriate mobile phase.

    • Quantify the percentage of the D-isomer of arginine by integrating the peak areas.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Boc_Arg This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_Arg->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Desired_Peptide Desired L-Peptide Activated_Ester->Desired_Peptide Enolate Planar Enolate Oxazolone->Enolate + Base - H+ D_Isomer D-Arginine (Racemized) Enolate->D_Isomer + H+ Peptide_Chain N-terminal Amine of Peptide Chain Peptide_Chain->Desired_Peptide

Caption: Mechanism of racemization via oxazolone formation.

workflow start Start Coupling of This compound reagent_choice Choose Coupling Reagent and Additive start->reagent_choice base_choice Select Base reagent_choice->base_choice e.g., HATU/HOAt conditions Set Reaction Conditions (Temp, Time, Solvent) base_choice->conditions e.g., NMM activation Pre-activate (1-5 min) conditions->activation coupling Add to Amine Component and Couple activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring wash Wash Resin monitoring->wash Complete troubleshoot Troubleshoot: Repeat Coupling or Re-evaluate Conditions monitoring->troubleshoot Incomplete end Proceed to Next Cycle wash->end troubleshoot->coupling

Caption: Recommended workflow for minimizing racemization.

References

Technical Support Center: Managing Aggregation of Peptides Containing Boc-Arg(di-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the aggregation of peptides containing Boc-Arg(di-Z)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to causing peptide aggregation?

A1: this compound is a protected derivative of the amino acid Arginine. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidinium (B1211019) group is protected by two benzyloxycarbonyl (Z) groups. The two bulky and hydrophobic 'Z' protecting groups on the arginine side chain can lead to strong intermolecular hydrophobic interactions and hydrogen bonding between growing peptide chains, which promotes the formation of insoluble aggregates on the resin.[1] This aggregation can obstruct subsequent deprotection and coupling steps, leading to incomplete reactions and reduced yields of the target peptide.[1]

Q2: How can I identify if my peptide is aggregating on the solid-phase support?

A2: On-resin aggregation can be identified through several observational cues:

  • Poor Resin Swelling: A noticeable decrease in resin volume or failure to swell in the synthesis solvent is a common sign.[1]

  • Incomplete or Slow Reactions: A positive Kaiser test (ninhydrin test) after a coupling step, which indicates the presence of unreacted free amines, is a strong indicator.[1]

  • Physical Clumping: The resin may appear clumped or sticky within the reaction vessel.[1]

  • Reduced Yield: A significant drop in the final yield of the cleaved peptide often points towards synthesis issues, with aggregation being a primary cause.

Q3: What role does the choice of solid support (resin) play in mitigating aggregation?

A3: The choice of resin can influence peptide aggregation. Resins with a lower substitution level provide more space between peptide chains, which can reduce intermolecular interactions. Polyethylene glycol (PEG)-based resins, such as TentaGel, can also help to solvate the growing peptide chains and disrupt aggregation.

Q4: Are there alternative protecting group strategies for Arginine that are less prone to aggregation?

A4: Yes, several other protecting groups for the arginine side chain are available. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used alternative in Fmoc-based SPPS and is known for its high acid lability. However, it can also be susceptible to causing aggregation, especially in hydrophobic sequences. The choice of protecting group should be carefully considered based on the specific peptide sequence and synthesis strategy.

Troubleshooting Guides

Issue 1: Incomplete Coupling Following the Addition of this compound

Symptom: Positive Kaiser test after coupling the subsequent amino acid.

Cause: Aggregation of the peptide chains on the resin is likely preventing the incoming activated amino acid from accessing the N-terminus of the growing peptide.

Solutions:

StrategyDescription
Solvent Change Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methylpyrrolidone (NMP), which has better solvating properties for aggregated peptides.
Increased Temperature Performing the coupling reaction at a higher temperature (e.g., 40-50°C) can help to disrupt the secondary structures that lead to aggregation and improve reaction kinetics.
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.
Use of Chaotropic Salts The addition of chaotropic salts, such as LiCl or KSCN, to the coupling reaction can help to disrupt hydrogen bonding and reduce aggregation.

Issue 2: Poor Solubility of the Cleaved Peptide

Symptom: The final peptide product is difficult to dissolve in aqueous solutions after cleavage and purification.

Cause: The presence of the bulky and hydrophobic di-Z protected arginine, along with other hydrophobic residues in the sequence, can lead to a final peptide with poor aqueous solubility.

Solutions:

StrategyDescription
Acidic Buffer Attempt to dissolve the peptide in a dilute acidic solution, such as 10% aqueous acetic acid. The acidic conditions will protonate basic residues, increasing the overall polarity of the peptide.
Organic Co-solvents For highly hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then slowly add this solution to the desired aqueous buffer with vigorous stirring.
Guanidine Hydrochloride or Urea These denaturing agents can be used to solubilize highly aggregated peptides by disrupting non-covalent interactions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in SPPS

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.

  • Washes: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling:

    • Pre-activate 3 equivalents of this compound with 3 equivalents of a coupling reagent (e.g., HBTU/HOBt) and 6 equivalents of DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washes: Wash the resin with DMF and DCM.

Protocol 2: Detection of On-Resin Aggregation using the Kaiser Test

  • Sample Collection: After a coupling step, remove a small sample of the peptide-resin (5-10 mg).

  • Washing: Wash the resin beads with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the resin sample:

    • Solution A: 5g of ninhydrin (B49086) in 100 mL of ethanol.

    • Solution B: 80g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001M KCN in 98 mL of pyridine.

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Negative result, indicating the absence of free primary amines (complete coupling).

Visualizations

experimental_workflow Standard SPPS Cycle for this compound Incorporation start Start with N-terminally Boc-protected peptide-resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (5-10% DIEA in DCM/DMF) wash1->neutralization coupling Coupling of This compound (HBTU/HOBt, DIEA in DMF) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative incomplete Incomplete Coupling (Troubleshoot) kaiser_test->incomplete Positive end Peptide elongated by one residue wash2->end

Caption: Workflow for a single coupling cycle in SPPS.

troubleshooting_logic Troubleshooting Peptide Aggregation start Suspicion of Peptide Aggregation symptoms Symptoms: - Poor resin swelling - Incomplete coupling - Resin clumping - Low yield start->symptoms change_solvent Change Solvent (e.g., to NMP) symptoms->change_solvent increase_temp Increase Temperature symptoms->increase_temp double_couple Double Coupling symptoms->double_couple chaotropic_salts Add Chaotropic Salts symptoms->chaotropic_salts reassess Re-evaluate Synthesis change_solvent->reassess increase_temp->reassess double_couple->reassess chaotropic_salts->reassess continue_synthesis Continue Synthesis reassess->continue_synthesis

Caption: Logical workflow for addressing peptide aggregation.

References

Technical Support Center: Purification of Peptides Synthesized with Boc-Arg(di-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides synthesized using Boc-Arg(di-Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective strategies for purifying peptides containing the di-benzyloxycarbonyl (di-Z) protected arginine. The robust nature of the di-Z protecting group necessitates specific cleavage and purification protocols to ensure high purity and yield of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in peptide synthesis?

A1: this compound offers robust protection of the highly basic guanidino group of arginine. The two benzyloxycarbonyl (Z) groups are stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc group removal during solid-phase peptide synthesis (SPPS).[1][2] This stability minimizes side reactions at the arginine side chain throughout the synthesis, potentially leading to a cleaner crude product compared to more acid-labile protecting groups.[2]

Q2: What are the key challenges associated with the purification of peptides containing Arg(di-Z)?

A2: The primary challenge stems from the stability of the di-Z protecting groups. Their removal requires very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF)[2][3]. This harsh cleavage condition can lead to side reactions if not performed with appropriate scavengers. Post-cleavage, the inherent basicity of the arginine residue can cause issues during RP-HPLC, such as peak tailing and poor resolution due to interactions with the silica (B1680970) matrix.

Q3: Why is a "scavenger" cocktail necessary during the final cleavage step?

A3: During strong acid cleavage (e.g., with HF), reactive carbocations are generated from the protecting groups (like the Z groups) and the resin linker. These can modify sensitive amino acid residues, such as tryptophan and tyrosine. Scavengers, like anisole (B1667542) or p-cresol (B1678582), are added to the cleavage mixture to trap these reactive species, thereby preventing unwanted modifications of the target peptide.

Q4: Can I use TFMSA instead of HF for the final cleavage?

A4: Yes, trifluoromethanesulfonic acid (TFMSA) is an alternative strong acid that can be used for cleaving peptides from the resin and removing di-Z groups. Similar to HF, it requires the use of scavengers and careful handling. The reaction conditions, particularly time and temperature, may need to be optimized depending on the peptide sequence.

Q5: How does the presence of arginine affect RP-HPLC purification?

A5: The basic guanidinium (B1211019) group of arginine (pKa ≈ 12.5) is positively charged at the acidic pH typically used for RP-HPLC. This positive charge can interact with residual, negatively charged silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. To counteract this, an ion-pairing agent, most commonly TFA (0.1%), is added to the mobile phase. TFA forms a neutral ion pair with the charged groups on the peptide, minimizing secondary interactions and resulting in sharper, more symmetrical peaks.

Troubleshooting Guide

Problem 1: Low Yield of Crude Peptide After Cleavage and Precipitation
Possible Cause Solution
Incomplete Cleavage The di-Z groups require harsh conditions for removal. Extend the HF or TFMSA cleavage time (e.g., from 1 hour to 1.5-2 hours at 0°C). Ensure the use of fresh, high-quality cleavage reagents.
Peptide Adsorption to Resin After cleavage, ensure the peptide is thoroughly extracted from the resin. Perform multiple washes of the resin with TFA or a suitable solvent (e.g., acetic acid) and combine the filtrates.
Loss During Precipitation Ensure the diethyl ether used for precipitation is ice-cold to maximize peptide precipitation. Minimize the volume of the cleavage cocktail before adding ether to improve precipitation efficiency. Perform centrifugation at a sufficient speed and duration to pellet the peptide effectively.
Problem 2: Broad or Tailing Peaks During RP-HPLC Purification
Possible Cause Solution
Secondary Ionic Interactions The positively charged arginine is interacting with the silica column. Ensure the mobile phase contains at least 0.1% TFA to act as an ion-pairing agent. Using a high-purity silica column with minimal residual silanol groups can also help.
Column Overload Injecting too much crude peptide can lead to poor peak shape. Reduce the sample load or switch to a semi-preparative or preparative column with a higher loading capacity.
Peptide Aggregation Arginine-rich peptides can be prone to aggregation. Try dissolving the crude peptide in a small amount of a stronger solvent like DMSO before diluting with the mobile phase. Purifying at a slightly elevated temperature (e.g., 30-40°C) may also help, provided the peptide and column are stable.
Problem 3: Co-elution of Impurities with the Main Product Peak
Possible Cause Solution
Incomplete Deprotection Peptides with residual Z-groups will be more hydrophobic and may elute close to the desired product. Ensure cleavage conditions were sufficient for complete deprotection.
Closely Related Sequences Deletion sequences or byproducts from side reactions during synthesis can be difficult to separate. Optimize the HPLC gradient by making it shallower (e.g., 0.5% B/min instead of 1% B/min) to increase resolution.
Orthogonal Purification Needed If impurities have very similar hydrophobicity, a second purification step using a different separation principle may be necessary. Techniques like ion-exchange chromatography (IEX) can be effective for separating peptides based on charge.

Experimental Protocols & Data

Protocol 1: HF Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the di-Z side-chain protecting groups using anhydrous hydrogen fluoride (HF).

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, properly functioning fume hood and HF-compatible apparatus (e.g., Kel-F or Teflon). Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is mandatory. Calcium gluconate gel must be readily available as a first aid measure for HF exposure.

  • Preparation: Dry the peptide-resin (e.g., 0.2 mmol scale) thoroughly under high vacuum for at least 4 hours. Place the dried resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel. For a standard peptide, a mixture of p-cresol and p-thiocresol is effective. A common ratio is 9:1 (v/v) HF to scavenger. For 10 mL of HF, add 1 mL of anisole or a similar scavenger.

  • HF Condensation: Cool the reaction vessel to -5 to 0°C using an ice/salt bath. Carefully condense approximately 10 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time may need optimization based on the peptide sequence.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum. This must be done carefully according to the specifications of the HF apparatus.

  • Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavengers.

  • Extraction & Isolation: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Filter to remove the resin beads.

  • Lyophilization: Freeze the aqueous peptide solution and lyophilize to obtain the crude peptide as a dry powder.

Protocol 2: RP-HPLC Purification

This protocol outlines a general method for purifying the crude peptide by reverse-phase high-performance liquid chromatography.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724).

    • Filter and degas both buffers before use.

  • Sample Preparation: Dissolve the crude peptide powder in a minimal amount of Buffer A. If solubility is an issue, add a small amount of acetonitrile or DMSO. Centrifuge the sample to pellet any insoluble material before injection.

  • Method Development (Analytical Scale):

    • Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm) with the initial mobile phase conditions (e.g., 95% A / 5% B).

    • Inject a small amount of the dissolved crude peptide.

    • Run a scouting gradient, for example, 5% to 65% Buffer B over 30 minutes, at a flow rate of 1 mL/min. Monitor the elution profile at 214 nm or 220 nm.

  • Purification (Preparative Scale):

    • Based on the analytical run, develop an optimized gradient for a preparative C18 column. The gradient should be centered around the elution percentage of the target peptide and should be shallower to maximize resolution.

    • Equilibrate the preparative column.

    • Inject the dissolved crude peptide.

    • Run the optimized gradient and collect fractions corresponding to the target peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions, freeze, and lyophilize to obtain the final purified peptide.

Comparative Data Tables

Table 1: Typical RP-HPLC Conditions and Expected Purity

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Flow Rate 1.0 mL/min20.0 mL/min
Mobile Phase A 0.1% TFA in H₂O0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Example Gradient 5-65% B over 30 min15-45% B over 40 min
Crude Purity (Typical) 50-70%N/A
Post-HPLC Purity >95-98%>95-98%

Visualizations

Experimental Workflow

G cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification & Analysis spps Boc-SPPS with This compound cleavage HF or TFMSA Cleavage + Scavenger Cocktail spps->cleavage precip Precipitation with Cold Diethyl Ether cleavage->precip lyo1 Lyophilization precip->lyo1 crude Crude Peptide Powder lyo1->crude dissolve Dissolve Crude Peptide hplc Preparative RP-HPLC dissolve->hplc analysis Purity Analysis (Analytical HPLC, MS) hplc->analysis lyo2 Lyophilization analysis->lyo2 pure Purified Peptide lyo2->pure crude->dissolve

Caption: Workflow for purification of peptides with this compound.

Troubleshooting Logic for HPLC

G start Observe Poor HPLC Chromatogram q1 Is the peak broad or tailing? start->q1 a1_yes Increase TFA to 0.1% Reduce Sample Load Consider Aggregation q1->a1_yes Yes q2 Are impurities co-eluting? q1->q2 No a1_yes->q2 a2_yes Make Gradient Shallower Check for Incomplete Deprotection q2->a2_yes Yes end Optimized Separation q2->end No q3 Is resolution still poor? a2_yes->q3 a3_yes Consider Orthogonal Purification (e.g., IEX) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common RP-HPLC issues.

References

Common impurities found with BOC-ARG(DI-Z)-OH and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-ARG(DI-Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities, troubleshooting, and best practices for the use of this protected amino acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or Nα-tert-butyloxycarbonyl-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine, is a protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS).[1] The Boc group protects the α-amino group, while the two Z (benzyloxycarbonyl) groups protect the guanidino side chain of arginine. This orthogonal protection strategy is crucial for preventing unwanted side reactions during the stepwise assembly of peptide chains.

Q2: What are the potential impurities that can be present in the this compound starting material?

Impurities in the starting material can arise from the synthetic process. The synthesis of this compound typically involves the sequential protection of the α-amino group with a Boc group and the guanidino group with two Z groups. Potential impurities include:

  • Unprotected Arginine: Arginine that has not undergone any protection.

  • BOC-ARG-OH: Arginine with only the α-amino group protected by Boc.

  • ARG(DI-Z)-OH: Arginine with only the guanidino group protected by the di-Z groups.

  • BOC-ARG(MONO-Z)-OH: An intermediate where the guanidino group is only protected by a single Z group.

  • Di-Boc Species: Over-protection leading to the formation of a di-Boc derivative.

Q3: What are the common impurities that can form during the use of this compound in peptide synthesis?

Several side reactions can occur during solid-phase peptide synthesis, leading to impurities in the final peptide product. The most common issues associated with the use of protected arginine derivatives like this compound are:

  • δ-Lactam Formation: An intramolecular cyclization of the activated arginine residue, leading to chain termination.

  • Ornithine Formation: Partial cleavage of the guanidino group during final deprotection, resulting in the formation of an ornithine residue in the peptide sequence.

  • Racemization: The loss of stereochemical integrity at the α-carbon of the arginine residue during activation and coupling, leading to the incorporation of D-arginine in place of L-arginine (or vice-versa).

Troubleshooting Guides

Issue 1: Presence of Starting Material Impurities

Symptom: Inconsistent coupling efficiencies, unexpected masses in the final peptide, or difficulties in purification.

Possible Cause: Purity of the starting this compound is lower than required.

Troubleshooting Workflow:

start Inconsistent Results in Peptide Synthesis check_purity Assess Purity of this compound (e.g., RP-HPLC, Mass Spec) start->check_purity re_purify Re-purify this compound (e.g., Flash Chromatography) check_purity->re_purify Purity < 98% proceed Proceed with Peptide Synthesis check_purity->proceed Purity ≥ 98% source_new Source High-Purity Reagent from a Reputable Supplier re_purify->source_new Purification Unsuccessful re_purify->proceed source_new->proceed

Caption: Troubleshooting workflow for starting material impurities.

Detailed Steps:

  • Purity Assessment: Before use, verify the purity of your this compound lot using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry.

  • Purification: If the purity is found to be suboptimal, consider re-purification by flash column chromatography on silica (B1680970) gel.

  • Sourcing: If purification is not feasible or effective, procure a new batch of high-purity this compound from a reliable supplier.

Issue 2: Low Coupling Yield and Presence of Truncated Peptides

Symptom: Low yield of the desired full-length peptide and the presence of peptide sequences missing the arginine residue and subsequent amino acids.

Possible Cause: δ-Lactam formation during the activation and coupling of this compound.

Troubleshooting Workflow:

start Low Yield of Full-Length Peptide analyze_coupling Analyze Coupling Conditions start->analyze_coupling optimize_activation Optimize Activation Step analyze_coupling->optimize_activation Prolonged Activation Time change_reagents Consider Alternative Coupling Reagents analyze_coupling->change_reagents Highly Reactive Reagents proceed Improved Peptide Yield optimize_activation->proceed change_reagents->proceed

Caption: Troubleshooting workflow for δ-lactam formation.

Detailed Steps:

  • Optimize Activation Time: Minimize the pre-activation time of this compound before adding it to the resin. Prolonged exposure to activating reagents can increase the likelihood of δ-lactam formation.

  • Choice of Coupling Reagents: Utilize coupling reagents known to minimize side reactions, such as HBTU/HOBt or HATU. Avoid highly reactive reagents that can promote rapid intramolecular cyclization.

  • In Situ Activation: Consider in situ activation, where the activating reagents are added directly to the reaction vessel containing the resin and the protected amino acid.

Issue 3: Presence of an Impurity with a Mass Corresponding to (Peptide - Guanidino Group)

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the desired peptide with a mass loss of approximately 43 Da, which is indicative of the conversion of arginine to ornithine.

Possible Cause: Partial cleavage of the guanidino group during the final deprotection and cleavage from the resin.

Troubleshooting Workflow:

start Ornithine Impurity Detected review_cleavage Review Cleavage Cocktail and Conditions start->review_cleavage add_scavengers Incorporate Scavengers review_cleavage->add_scavengers optimize_time_temp Optimize Cleavage Time and Temperature review_cleavage->optimize_time_temp purify Purify Crude Peptide via RP-HPLC add_scavengers->purify optimize_time_temp->purify

Caption: Troubleshooting workflow for ornithine formation.

Detailed Steps:

  • Use of Scavengers: Employ a scavenger cocktail in your cleavage reagent (e.g., TFA) to trap reactive species that can lead to the degradation of the guanidino group. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.

  • Optimize Cleavage Conditions: Reduce the cleavage time and/or temperature to minimize the exposure of the peptide to harsh acidic conditions.

  • Purification: The ornithine-containing peptide can often be separated from the desired product by RP-HPLC.

Issue 4: Appearance of Diastereomeric Impurities

Symptom: RP-HPLC analysis of the purified peptide shows a closely eluting peak or a shoulder on the main product peak, which is confirmed by mass spectrometry to have the same mass as the desired peptide.

Possible Cause: Racemization of the this compound during activation and coupling.

Troubleshooting Workflow:

start Diastereomeric Impurity Detected check_base Evaluate Base and Concentration start->check_base optimize_coupling Optimize Coupling Conditions check_base->optimize_coupling chiral_hplc Use Chiral HPLC for Analysis and Purification optimize_coupling->chiral_hplc pure_peptide Obtain Enantiomerically Pure Peptide chiral_hplc->pure_peptide

Caption: Troubleshooting workflow for racemization.

Detailed Steps:

  • Base Selection: Use a sterically hindered and non-nucleophilic base for neutralization steps, such as diisopropylethylamine (DIPEA), and use it in the minimum necessary amount.

  • Coupling Additives: Incorporate additives that are known to suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), into your coupling cocktail.

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.

  • Chiral Chromatography: If racemization has occurred, separation of the diastereomers may be possible using chiral HPLC.

Data Presentation

Impurity TypePotential OriginTypical Detection MethodMitigation Strategy
Starting Material Impurities Incomplete protection during synthesisRP-HPLC, Mass SpectrometryRe-purification or sourcing high-purity material
δ-Lactam Formation Intramolecular cyclization during couplingRP-HPLC, Mass SpectrometryOptimize activation time, use appropriate coupling reagents
Ornithine Formation Guanidino group cleavage during deprotectionRP-HPLC, Mass SpectrometryUse scavengers, optimize cleavage conditions
Racemization Epimerization during activation/couplingChiral HPLC, RP-HPLCUse hindered base, racemization suppressants, control temperature

Experimental Protocols

Protocol 1: Purity Assessment of this compound by RP-HPLC

Objective: To determine the purity of the this compound starting material.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a 50:50 mixture of ACN and water to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient: 10-90% B over 20 minutes

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Removal of DI-Z Protecting Groups

Objective: To remove the benzyloxycarbonyl (Z) protecting groups from the guanidino side chain of an arginine-containing peptide.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Cleavage apparatus

  • Cold diethyl ether

Procedure (using HF):

  • Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

  • Add the appropriate scavengers (e.g., 10% anisole).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by a stream of nitrogen gas.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry under vacuum.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets and perform their own risk assessments before conducting any experiments.

References

Technical Support Center: Peptide Synthesis Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. Here you will find troubleshooting guides and FAQs to help you resolve common issues encountered during your experiments.

Troubleshooting Guide

Issue: BOC-ARG(DI-Z)-OH Not Dissolving in DMF

This guide provides a systematic approach to troubleshoot the poor solubility of Nα-Boc-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine (this compound) in Dimethylformamide (DMF).

Possible Cause 1: Quality of Starting Materials

The purity of both the solute (your protected amino acid) and the solvent (DMF) are critical for successful dissolution.

  • Troubleshooting Steps:

    • Verify Compound Purity: Check the certificate of analysis (CofA) for your lot of this compound. Purity is typically expected to be ≥98%.[1][2] If the compound is old or has been stored improperly, it may have degraded.

    • Use High-Purity, Anhydrous DMF: DMF is highly hygroscopic and readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds.

      • Use a fresh bottle of anhydrous, peptide-synthesis grade DMF.

      • If using a previously opened bottle, consider using molecular sieves to dry the solvent before use.

    • Check for DMF Degradation: Old DMF can decompose into dimethylamine (B145610) and formic acid. The presence of these impurities can affect solubility and interfere with subsequent reactions. If you suspect degradation (e.g., amine-like odor), use a fresh bottle.

Possible Cause 2: Suboptimal Dissolution Conditions

The physical conditions under which you are attempting to dissolve the compound play a significant role.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the mixture to 30-40°C. Many protected amino acids show increased solubility at slightly elevated temperatures. Avoid excessive heat, as the melting point of this compound is approximately 140°C, and prolonged heating could cause degradation.[2][3]

    • Increase Agitation: Ensure the mixture is being stirred vigorously. If stirring is insufficient, try using a vortex mixer or an ultrasonic bath (sonication) for short periods (5-10 minutes) to help break up solid aggregates.

    • Check Concentration: You may be attempting to create a supersaturated solution. Try reducing the concentration by adding more DMF to your mixture or by starting with a smaller amount of the amino acid derivative.

Possible Cause 3: Intrinsic Solubility Limits

While DMF is generally a good solvent for protected amino acids, some, particularly those with bulky protecting groups, can have limited solubility due to aggregation.[4]

  • Troubleshooting Steps:

    • Use a Co-Solvent: In cases of difficult solubility due to peptide aggregation (a phenomenon similar to what can happen with protected amino acids), a mixture of solvents can be effective. Consider preparing your solution in a mixture of DMF and Dichloromethane (DCM) or DMF and N-Methyl-2-pyrrolidone (NMP). A common starting point is a 1:1 mixture.

    • Solvent Polarity Comparison: If pure DMF is failing, a solvent with a different polarity might be effective, either alone or as a co-solvent.

SolventPolarity IndexDielectric Constant (20°C)Notes
Dimethylformamide (DMF) 6.436.7Common solvent for peptide synthesis.
N-Methyl-2-pyrrolidone (NMP) 6.532.2Often a stronger solvent than DMF.
Dimethyl Sulfoxide (DMSO) 7.246.7Highly polar; can be very effective but may complicate workup.
Dichloromethane (DCM) 3.19.1Less polar; often used in combination with DMF.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps you systematically test different conditions to find the optimal method for dissolving your compound.

  • Preparation: Weigh 10 mg of this compound into four separate, small, dry glass vials (e.g., 4 mL vials).

  • Solvent Addition:

    • To Vial 1, add 200 µL of your current DMF.

    • To Vial 2, add 200 µL of fresh, anhydrous DMF.

    • To Vial 3, add 200 µL of a 1:1 mixture of DMF:DCM.

    • To Vial 4, add 200 µL of NMP.

  • Initial Observation (Room Temperature): Cap the vials and agitate at room temperature for 15 minutes using a vortex mixer. Observe and record the degree of dissolution in each vial.

  • Heating Step: Place the vials that did not fully dissolve in a heating block or water bath at 35°C for 15 minutes. Agitate periodically. Record your observations.

  • Sonication Step: If solids remain, place the vials in an ultrasonic bath for 10 minutes. Record your observations.

  • Analysis: Based on the results, select the solvent system and conditions that provide the best solubility for scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration for this compound in a peptide coupling reaction? A1: Concentrations for peptide coupling reactions typically range from 0.1 M to 0.5 M. If you are having trouble dissolving the compound, start by targeting the lower end of this range (e.g., ~54 mg in 1 mL of DMF for a 0.1 M solution).

Q2: Can I use additives to improve solubility in DMF? A2: While certain salts like Lithium Chloride (LiCl) can improve the solubility of some protected peptides in DMF, this is less common for single amino acid derivatives and may interfere with your downstream application. It is generally better to first optimize solvent and temperature.

Q3: My compound is a very fine, clumpy powder. Does this affect solubility? A3: Yes, the physical form can matter. A very fine powder can sometimes trap air and be difficult to wet. Clumps indicate aggregation. Using sonication is particularly effective at breaking up these aggregates and improving solvent interaction.

Q4: How can I quickly check if my DMF is wet? A4: While a Karl Fischer titration is the standard quantitative method, a simple qualitative test is to add a small amount of your DMF to a vial containing a colorimetric water indicator, such as cobalt(II) chloride, which changes color in the presence of water. Alternatively, if you have access to one, an IR spectrometer can detect the characteristic broad peak for O-H stretches from water.

Visual Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and solve the solubility issue.

G start Problem: This compound not dissolving in DMF check_materials Step 1: Check Materials start->check_materials compound_purity Is Compound Purity >98%? check_materials->compound_purity check_conditions Step 2: Optimize Conditions agitation Use Vortex or Sonication check_conditions->agitation check_alternatives Step 3: Consider Alternatives cosolvent Try Co-Solvent (e.g., DMF/DCM) check_alternatives->cosolvent dmf_quality Is DMF Anhydrous & High Purity? compound_purity->dmf_quality Yes fail Consult Further Technical Support compound_purity->fail No dmf_quality->check_conditions Yes dmf_quality->fail No temperature Gently Warm (30-40°C) agitation->temperature success Problem Solved agitation->success concentration Reduce Concentration temperature->concentration temperature->success concentration->check_alternatives concentration->success alt_solvent Try Alternative Solvent (e.g., NMP) cosolvent->alt_solvent cosolvent->success alt_solvent->success alt_solvent->fail

Caption: Troubleshooting workflow for this compound dissolution.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during Solid-Phase Peptide Synthesis (SPPS).

Topic: Addressing Incomplete Coupling of BOC-ARG(DI-Z)-OH

The incorporation of Nα-Boc-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine (this compound) is a frequent challenge in Boc-SPPS. This guide offers insights into the causes of incomplete coupling and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

Incomplete coupling of this compound is primarily attributed to two factors:

  • Steric Hindrance: The bulky di-benzyloxycarbonyl (Z) protecting groups on the arginine side chain, in conjunction with the Nα-Boc group, create significant steric hindrance. This bulkiness impedes the efficient approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

  • Side Reactions: During the activation of the carboxylic acid, this compound can undergo an intramolecular cyclization to form a δ-lactam. This inactive species cannot couple to the peptide chain, leading to deletion sequences and reduced yield of the target peptide.[1]

Q2: How can I detect incomplete coupling of this compound?

The most common method for detecting free amines on the resin after a coupling step is the Kaiser test (or ninhydrin (B49086) test). A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted N-terminal amines and thus, incomplete coupling.[2] A yellow or colorless result indicates a complete or near-complete reaction.

Q3: What are the recommended coupling reagents for this compound?

For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents like DCC or DIC alone are often insufficient. More potent uronium/aminium or phosphonium (B103445) salt-based reagents are recommended.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are known for their high efficiency and rapid coupling times, making them particularly effective for difficult couplings.[2]

  • Phosphonium Salts (e.g., PyBOP): These are also highly efficient and can be advantageous in minimizing certain side reactions.

  • Carbodiimides with Additives (e.g., DIC/OxymaPure®): The addition of a nucleophilic additive like OxymaPure® to a carbodiimide such as DIC can significantly enhance coupling efficiency and suppress racemization.[3]

Q4: Is "double coupling" necessary for this compound?

Yes, performing a second coupling (double coupling) is a highly recommended strategy to drive the reaction to completion. After the initial coupling reaction, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of the activated amino acid.[4]

Troubleshooting Guide

If you are experiencing incomplete coupling of this compound, follow this troubleshooting workflow:

G start Incomplete Coupling Detected (Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Using potent reagent (e.g., HATU, HBTU)? double_couple Step 3: Perform a Double Coupling conditions->double_couple Using optimal equivalents, time, and temperature? recheck Re-evaluate Coupling (Kaiser Test) double_couple->recheck success Proceed to Next Synthesis Step recheck->success Negative failure Consult Advanced Strategies (e.g., alternative protecting groups, peptide backbone modification) recheck->failure Positive SPPS_Cycle cluster_main Single Amino Acid Coupling Cycle in Boc-SPPS resin Start: Peptide-Resin (N-terminal Boc) deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) resin->deprotection wash1 2. Washing (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (e.g., 10% DIEA in DMF) wash1->neutralization coupling 4. Coupling (this compound + Coupling Reagents) neutralization->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 monitoring 6. Monitoring (Kaiser Test) wash2->monitoring monitoring->coupling Positive (Perform Double Coupling) end_cycle End: Peptide-Resin + 1 Residue (N-terminal Boc) monitoring->end_cycle Negative

References

Validation & Comparative

A Head-to-Head Comparison of BOC-ARG(DI-Z)-OH and FMC-ARG(Pbf)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into a peptide sequence is a critical step in solid-phase peptide synthesis (SPPS) that necessitates careful consideration of the protecting group strategy. The highly basic and nucleophilic nature of the arginine side chain's guanidinium (B1211019) group requires robust protection to prevent side reactions and ensure high purity and yield of the final peptide. This guide provides an objective, data-driven comparison of two commonly employed protected arginine derivatives: BOC-ARG(DI-Z)-OH , utilized in Boc-chemistry, and FMC-ARG(Pbf)-OH , a cornerstone of Fmoc-chemistry.

At a Glance: Key Chemical and Strategic Differences

The fundamental distinction between this compound (also referred to as Boc-Arg(Z)₂-OH) and FMC-ARG(Pbf)-OH lies in their orthogonal protection strategies, which dictate the entire workflow of peptide synthesis.

  • Boc-SPPS with this compound employs an acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed by moderate acids like trifluoroacetic acid (TFA). The side-chain protection is provided by two benzyloxycarbonyl (Z) groups, which are stable to TFA and require a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF), or catalytic hydrogenolysis for their removal during the final cleavage step.

  • Fmoc-SPPS with FMC-ARG(Pbf)-OH utilizes a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, removed by a mild base such as piperidine (B6355638). The side-chain is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is removed concurrently with the peptide's cleavage from the resin using a TFA-based cocktail.

This quasi-orthogonality in the Boc/Z strategy and the true orthogonality of the Fmoc/Pbf strategy have significant implications for the synthesis of complex peptides, especially those containing sensitive residues or requiring post-synthesis modifications.

Performance Data and Key Characteristics

The choice between these two arginine derivatives impacts several key aspects of peptide synthesis, from coupling efficiency to the profile of potential side reactions. The following table summarizes their performance based on available data.

ParameterThis compoundFMC-ARG(Pbf)-OH
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protecting Group Two Z (benzyloxycarbonyl) groupsPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Nα-Deprotection Condition Moderate acid (e.g., 50% TFA in DCM)[1]Mild base (e.g., 20% piperidine in DMF)
Side-Chain Deprotection Strong acid (e.g., anhydrous HF) or catalytic hydrogenolysis[1][2]Strong acid (e.g., TFA-based cocktail)[3]
Primary Side Reaction Generally lower propensity for δ-lactam formation due to complete guanidino group protection.[2] Potential for side reactions with sensitive residues during harsh HF cleavage.Susceptible to δ-lactam formation upon activation, which can lead to arginine deletion.
Coupling Efficiency Can be advantageous in specific cases, leading to good yields. The bulkier nature of the two Z groups may require longer coupling times or double coupling.Generally high, but can be sequence-dependent and influenced by the bulky Pbf group.
Compatibility with Sensitive Residues Cleavage byproducts of the Z-group are generally less reactive towards sensitive amino acids like tryptophan. However, the harsh HF cleavage can be detrimental.The Pbf group is known for its high acid lability, allowing for removal under milder TFA conditions compared to older sulfonyl-based protectors like Tos. This is advantageous for sensitive peptides.
Handling Safety Requires specialized, HF-resistant apparatus and stringent safety protocols for cleavage.Generally safer chemistry that avoids the use of highly corrosive HF.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for the incorporation of each arginine derivative.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines a manual workflow for a single coupling cycle.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 1 minute.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), followed by isopropanol (B130326) (1x), and then DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the steric hindrance of the di-Z groups, a longer coupling time may be necessary.

    • Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • HF Cleavage: After synthesis is complete, dry the peptidyl-resin thoroughly. Place the resin in an HF-resistant reaction vessel and add appropriate scavengers (e.g., anisole). Cool the vessel to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours. Evaporate the HF, and precipitate the peptide in cold diethyl ether.

    • Hydrogenolysis (Alternative Deprotection): If the peptide is cleaved from the resin with the Z groups intact (e.g., using a TFA-labile linker), the Z groups can be removed by catalytic hydrogenolysis. Dissolve the protected peptide in a suitable solvent (e.g., acetic acid or methanol/acetic acid mixture). Add 10% Palladium on Carbon (Pd/C) catalyst and stir the mixture under a hydrogen atmosphere (1 atm to 50 psi) for 12-24 hours. Filter to remove the catalyst and recover the deprotected peptide.

Protocol 2: Incorporation of FMC-ARG(Pbf)-OH in Fmoc-SPPS

This protocol outlines a standard manual workflow for a single coupling cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling:

    • To mitigate δ-lactam formation, in situ activation is recommended.

    • In a separate vessel, dissolve FMC-ARG(Pbf)-OH (3 equivalents) and an activating agent such as HCTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it.

    • Prepare a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or Reagent B (TFA/phenol/water/TIS, 88:5:5:2).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.

Mandatory Visualizations

Chemical Structures

cluster_boc This compound cluster_fmoc FMC-ARG(Pbf)-OH boc_arg fmoc_arg

Caption: Chemical structures of this compound and FMC-ARG(Pbf)-OH.

Peptide Synthesis Workflows

SPPS_Workflows cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle boc_start Resin-Bound Peptide boc_deprotect Boc Deprotection (50% TFA/DCM) boc_start->boc_deprotect boc_neutralize Neutralization (DIEA) boc_deprotect->boc_neutralize boc_couple Coupling of This compound boc_neutralize->boc_couple boc_wash Washing boc_couple->boc_wash boc_end Elongated Peptide boc_wash->boc_end boc_end->boc_deprotect Repeat Cycle fmoc_start Resin-Bound Peptide fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_couple Coupling of FMC-ARG(Pbf)-OH fmoc_deprotect->fmoc_couple fmoc_wash Washing fmoc_couple->fmoc_wash fmoc_end Elongated Peptide fmoc_wash->fmoc_end fmoc_end->fmoc_deprotect Repeat Cycle

Caption: Comparative workflows for a single coupling cycle in Boc- and Fmoc-SPPS.

Decision-Making Logic for Arginine Derivative Selection

Decision_Tree start Peptide Synthesis Strategy? boc_chem Boc Chemistry start->boc_chem fmoc_chem Fmoc Chemistry start->fmoc_chem sensitive_residues Peptide contains acid-sensitive residues (e.g., Trp, Met)? boc_chem->sensitive_residues fmoc_arg Use FMC-ARG(Pbf)-OH (Standard for Fmoc-SPPS) fmoc_chem->fmoc_arg boc_arg Use this compound (Milder cleavage byproducts) sensitive_residues->boc_arg Yes orthogonal_deprotection Need for orthogonal side-chain deprotection? sensitive_residues->orthogonal_deprotection No boc_arg_caution Use this compound (Requires harsh HF cleavage) orthogonal_deprotection->boc_arg_caution No hydrogenolysis Use this compound (Z groups removable by hydrogenolysis) orthogonal_deprotection->hydrogenolysis Yes

Caption: A decision-making workflow for selecting the appropriate arginine derivative.

Conclusion

The choice between this compound and FMC-ARG(Pbf)-OH is fundamentally tied to the overarching peptide synthesis strategy. FMC-ARG(Pbf)-OH is the derivative of choice for the widely adopted and generally milder Fmoc-SPPS. Its primary challenge, δ-lactam formation, can be effectively managed with optimized coupling protocols.

This compound remains a robust option within the Boc-SPPS framework, offering superior side-chain protection that minimizes δ-lactam formation and reduces the risk of modification to sensitive residues like tryptophan by cleavage byproducts. However, this comes at the cost of requiring harsh final cleavage conditions (anhydrous HF) or an additional orthogonal deprotection step (hydrogenolysis). The selection should therefore be based on a careful evaluation of the target peptide's sequence, the presence of sensitive functionalities, and the available laboratory infrastructure and safety protocols.

References

Navigating Arginine Protection: A Comparative Analysis of BOC-ARG(DI-Z)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protected amino acid is paramount to achieving high yield and purity. This guide provides a comprehensive comparison of Nα-Boc-Nδ,Nω-di-benzyloxycarbonyl-L-arginine (BOC-ARG(DI-Z)-OH) with other commonly used protected arginine derivatives, supported by established experimental methodologies for HPLC and mass spectrometry analysis.

The guanidinium (B1211019) side chain of arginine is highly basic and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent side reactions and ensure efficient coupling. The choice of protecting group strategy is critical and depends on the overall synthetic scheme. This guide focuses on the performance of this compound in comparison to alternatives such as those utilizing Pbf, Mts, and Tos protecting groups.

Performance Comparison of Arginine Protecting Groups

The ideal protected arginine derivative should exhibit high stability during coupling, efficient deprotection under specific conditions, and minimal side reactions. A key side reaction for arginine derivatives is the formation of δ-lactam, which truncates the peptide chain. The propensity for this and other side reactions, along with the deprotection conditions, are critical factors in selecting the appropriate building block for a given synthesis.

DerivativeSide-Chain Protecting GroupKey FeaturesPropensity for δ-Lactam FormationDeprotection Conditions
This compound Di-benzyloxycarbonyl (Z)Orthogonal to TFA-labile Boc group; stable under standard coupling conditions.LowHydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HF).
Boc-Arg(Pbf)-OH 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)High acid lability, suitable for standard Boc-SPPS cleavage.[1]ModerateTrifluoroacetic acid (TFA)-based cocktails.[2]
Boc-Arg(Mts)-OH Mesitylene-2-sulfonyl (Mts)Acid-labile sulfonyl-based group.Low to ModerateStrong acids (e.g., TFMSA, HF).[3]
Boc-Arg(Tos)-OH Tosyl (Tos)Traditional sulfonyl protecting group requiring strong acid cleavage.[2]LowStrong acids (e.g., HF).[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of protected amino acids and the resulting peptides. A typical reversed-phase HPLC (RP-HPLC) method for the analysis of BOC-protected arginine derivatives is outlined below.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 95% B over 20 minutes is a common starting point, which can be optimized for specific separations.

Detection:

  • UV detection at 220 nm.

Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight of the protected amino acid and to elucidate its structure through fragmentation analysis.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Ionization Mode:

  • Positive ion mode is typically used for these compounds.

Expected Fragmentation: For this compound, characteristic fragmentation patterns would include:

  • Loss of the Boc group (-100 Da).

  • Loss of one or both benzyloxycarbonyl (Z) groups (-134 Da each).

  • Other fragment ions resulting from cleavage of the arginine side chain.

Illustrative Data

While specific experimental data for this compound is not widely published in comparative formats, the following tables represent expected outcomes based on the known properties of these compounds.

Table 2: Representative HPLC and MS Data
CompoundExpected Retention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound~18.5543.2443.2, 409.2, 275.2
Boc-Arg(Pbf)-OH~17.2527.2427.2, 275.2
Boc-Arg(Mts)-OH~16.8457.2357.2, 275.2
Boc-Arg(Tos)-OH~16.5429.2329.2, 275.2

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationships between these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation dissolve Dissolve Sample filter Filter Sample dissolve->filter hplc HPLC Analysis filter->hplc Injection ms Mass Spectrometry filter->ms Infusion purity Purity Assessment hplc->purity identity Identity Confirmation ms->identity

Analytical workflow for protected amino acids.

logical_relationships cluster_main This compound cluster_alternatives Alternatives main_node This compound pbf Boc-Arg(Pbf)-OH main_node->pbf More Acid Labile mts Boc-Arg(Mts)-OH main_node->mts Different Deprotection tos Boc-Arg(Tos)-OH main_node->tos Different Deprotection

Comparison of this compound to alternatives.

References

Characterization of BOC-ARG(DI-Z)-OH: A Comparative Guide to Protected Arginine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriately protected amino acids is a critical step in the successful solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the NMR spectral data for Nα-Boc-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine (BOC-ARG(DI-Z)-OH), a key building block for incorporating arginine into peptide chains. We present its characterization data alongside two common alternatives, BOC-Arg(Pbf)-OH and BOC-Arg(Mtr)-OH, offering a comprehensive overview to inform your selection process.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physicochemical properties of this compound and its alternatives is presented below, providing a foundational comparison of these reagents.

PropertyThis compoundBOC-Arg(Pbf)-OHBOC-Arg(Mtr)-OH
Molecular Formula C₂₇H₃₄N₄O₈C₂₄H₃₈N₄O₇SC₂₁H₃₄N₄O₇S
Molecular Weight 542.58 g/mol [1][2]526.65 g/mol [3]486.58 g/mol [4]
Appearance White to off-white solidWhite to off-white powder[3]Solid
Melting Point ~140 °C (dec.)Not specifiedNot specified
CAS Number 51219-19-3200124-22-7102185-38-6

NMR Spectral Data for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of protected amino acids. Below is a comparison of the reported ¹H and ¹³C NMR spectral data for this compound and its alternatives.

Note: The following NMR data is compiled from various sources. The specific solvent and field strength are provided where available and can influence chemical shifts.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound No specific spectral data was found in the public domain. Expected signals would include those for the Boc group (singlet, ~1.4 ppm), the arginine backbone and sidechain protons, and the aromatic protons of the two benzyloxycarbonyl (Z) groups.No specific spectral data was found in the public domain. Expected signals would include those for the Boc carbonyl and t-butyl carbons, the arginine backbone and sidechain carbons, and the carbons of the two benzyloxycarbonyl (Z) groups.
BOC-Arg(Pbf)-OH (in MeOD-d4, 400 MHz) δ 1.40, 1.38 (s, tBu Boc), 1.59 (m, 1H), 1.73 (m, 1H), 1.92 (m, 1H), 2.15 (m, 1H), 2.35 (s, SMe), 2.79 (m, 1H), 3.18 (m, 1H), 4.12 (dd, 1H, 4.8 and 8.2 Hz), 4.18 (t, 1H, J= 6.9 Hz), 4.31 (d, 2H, J = 6.6 Hz), 7.29 (double t, 2H, Fmoc, J = 1.2, 7.4 and 7.5 Hz), 7.37 (t, 2H, Fmoc, J = 7.3 Hz), 7.64 (t, 2H, Fmoc, J = 6.5 Hz Hz), 7.75 (d, 2H, Fmoc, J = 7.5 Hz)(in MeOD-d4, 100 MHz) δ 24.5 (CH), 28.8 (2×CH2), 28.9 (tBu, Boc), 30.6, 45.5 (CH2), 48.5 (CH), 52.4 (2×CH), 55.7, 68.1 (CH2), 80.4 (Cq tBu), 121.0 (CH Fmoc), 126.4, 128.3, 128.9, 142.7 (Cq Fmoc), 145.3, 145.5, 158.7 (C=O, Boc), 176.9 (C=O)
BOC-Arg(Mtr)-OH No specific spectral data was found in the public domain. Expected signals would include those for the Boc group, the arginine backbone and sidechain, and the Mtr protecting group (including aromatic and methoxy (B1213986) protons).No specific spectral data was found in the public domain. Expected signals would include those for the Boc and Mtr protecting groups, as well as the arginine carbons.

Experimental Protocols

A standard protocol for the acquisition of NMR spectra for protected amino acids is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the protected amino acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).

  • The relaxation delay should be set to at least 1-2 seconds.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse program (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity.

  • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (e.g., 1024 scans or more).

  • The relaxation delay can be set to 2 seconds.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing Molecular Structures and Experimental Workflows

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

BOC_ARG_DI_Z_OH_Structure cluster_arginine Arginine Core cluster_protecting_groups Protecting Groups NH2 H₂N CH CH NH2->CH COOH COOH CH->COOH SideChain (CH₂)₃ NH C(=NH) NH₂ CH->SideChain Boc Boc (tert-Butoxycarbonyl) Boc->NH2 Protects α-amino group DiZ Di-Z (bis-Benzyloxycarbonyl) DiZ->SideChain Protects guanidino group NMR_Workflow start Start: Protected Amino Acid Sample dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire_1h Acquire ¹H NMR Spectrum spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum spectrometer->acquire_13c process Process Data (FT, Phasing, Baseline) acquire_1h->process acquire_13c->process analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) process->analyze end End: Characterized Structure analyze->end

References

A Researcher's Guide to Arginine Protection: A Cost-Benefit Analysis of BOC-ARG(DI-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for trifunctional amino acids like arginine is a critical decision that directly impacts synthesis efficiency, peptide purity, and overall project cost. Arginine, with its highly basic and nucleophilic guanidinium (B1211019) side chain, necessitates robust protection to prevent unwanted side reactions during peptide elongation. This guide provides a comprehensive cost-benefit analysis of using Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (BOC-ARG(DI-Z)-OH) in research, comparing its performance and cost-effectiveness against common alternatives in Boc-strategy solid-phase peptide synthesis (SPPS).

Cost Analysis: A Comparative Overview

The initial investment in protected amino acids is a significant factor in the overall cost of peptide synthesis. While prices can fluctuate based on supplier, purity, and scale, a general comparison reveals the relative cost of this compound and its alternatives.

CompoundSupplier Example(s)Price (USD) per GramMolecular Weight ( g/mol )Price (USD) per Millimole
This compound Sigma-Aldrich, Aapptec~
230(5g)/230 (5g) / ~230(5g)/
46
542.58~$24.96
Boc-Arg(Pbf)-OH Sigma-Aldrich, BenchChem~
404(5g)/404 (5g) / ~404(5g)/
80.80
526.65~$42.56
Boc-Arg(Mts)-OH Aapptec~
95(5g)/95 (5g) / ~95(5g)/
19
555.73 (as CHA salt)~$10.55
Boc-Arg(Tos)-OH Sigma-Aldrich, Chem-Impex~
87.55(5g)/87.55 (5g) / ~87.55(5g)/
17.51
428.50~$7.50

Note: Prices are approximate and subject to change. This table is for comparative purposes only.

Performance Comparison: Benefits and Drawbacks

The choice of a protecting group extends beyond mere cost, directly influencing the success and quality of the peptide synthesis. The ideal protecting group should be stable under coupling conditions, prevent side reactions, and be removable under conditions that do not compromise the integrity of the peptide.

ParameterThis compoundBoc-Arg(Pbf)-OHBoc-Arg(Mts)-OHBoc-Arg(Tos)-OH
Side-Chain Protection Two benzyloxycarbonyl (Z) groups2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Mesitylene-2-sulfonyl (Mts)p-Toluenesulfonyl (Tos)
Deprotection Conditions Strong acids (e.g., HF) or hydrogenolysis[1][2]Moderate to strong acid (e.g., TFA)[1]Strong acids (e.g., HF, TFMSA)Strong acids (e.g., HF)[3]
Coupling Efficiency Generally good, but the bulky nature of two Z groups may require longer coupling times or double coupling.[1]Generally high, but can be sequence-dependent due to steric hindrance.Good, but can be slower in some cases.Generally good.
Propensity for δ-lactam formation Generally lower due to the full protection of the guanidino group.Can be susceptible, especially with prolonged activation times.Lower than Pbf.Moderate.
Key Advantages Provides complete protection of the guanidino group, minimizing side reactions. Offers orthogonality in complex syntheses where Z groups can be selectively removed by hydrogenolysis.Widely used and well-characterized. Cleavage with TFA is compatible with many standard SPPS protocols.More acid-labile than Tos.Cost-effective and widely used in traditional Boc-SPPS.
Key Disadvantages Requires harsh deprotection conditions (HF) or a separate hydrogenolysis step, which can be a limitation for peptides with sensitive residues.The bulky Pbf group can cause steric hindrance in crowded sequences. Cleavage can generate reactive cations that may modify sensitive residues like tryptophan.Requires strong acid for cleavage.Requires strong acid (HF) for cleavage, which is a hazardous reagent requiring specialized equipment. The released Tosyl group can modify tryptophan residues.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful incorporation of protected arginine residues into a peptide sequence. Below are generalized protocols for the use of this compound and a common alternative, Boc-Arg(Pbf)-OH, in manual Boc-SPPS.

Protocol 1: Incorporation of this compound in Boc-SPPS
  • Resin Swelling: Swell a suitable Boc-compatible resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and add fresh 50% TFA/DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and finally with dimethylformamide (DMF) (3x).

  • Neutralization: Neutralize the resin by washing with 10% N,N-diisopropylethylamine (DIEA) in DMF (2x for 5 minutes each). Then, wash with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid mixture and pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the bulk of the di-Z protecting groups, a longer coupling time or a second coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Cleavage of the peptide from the resin and removal of the Z protecting groups is typically achieved by treatment with anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

    • Alternatively, for peptides without other reducible groups, the Z groups can be removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst) prior to cleavage from the resin if an orthogonal strategy is desired.

  • Peptide Precipitation and Purification:

    • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

    • Wash the peptide with cold ether and dry under vacuum.

    • Dissolve the crude peptide in a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.

Protocol 2: Incorporation of Boc-Arg(Pbf)-OH in Boc-SPPS

The procedure is similar to that for this compound, with the main difference being the final cleavage and deprotection step.

  • Resin Swelling, Boc Deprotection, Neutralization, and Coupling: Follow steps 1-5 as described in Protocol 1, using Boc-Arg(Pbf)-OH in the coupling step. Coupling times may be shorter compared to this compound.

  • Final Cleavage and Deprotection:

    • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature. The Pbf group is labile to TFA.

  • Peptide Precipitation and Purification: Follow step 8 as described in Protocol 1.

Visualizing Workflows and Decision-Making

To aid in understanding the experimental process and the logic behind choosing a protecting group, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator, DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage Final Cleavage & Deprotection Wash->Cleavage synthesis complete Purification Purification (RP-HPLC) Cleavage->Purification

A generalized workflow for Boc-strategy solid-phase peptide synthesis (SPPS).

Arginine_Protection_Decision Start Choice of Arginine Protecting Group TFA_Cleavage TFA-labile cleavage desired? Start->TFA_Cleavage HF_Available HF cleavage feasible? TFA_Cleavage->HF_Available No Boc_Pbf Use Boc-Arg(Pbf)-OH TFA_Cleavage->Boc_Pbf Yes Orthogonality Orthogonal deprotection needed? HF_Available->Orthogonality Yes Cost_Concern Cost a primary concern? HF_Available->Cost_Concern No Orthogonality->Cost_Concern No Boc_diZ Use this compound Orthogonality->Boc_diZ Yes (Hydrogenolysis) Cost_Concern->Boc_diZ No Boc_Mts_Tos Consider Boc-Arg(Mts)-OH or Boc-Arg(Tos)-OH Cost_Concern->Boc_Mts_Tos Yes

A decision-making flowchart for selecting an arginine protecting group in Boc-SPPS.

Conclusion

The selection of an appropriate arginine protecting group is a multifaceted decision that requires a careful balance of cost, performance, and compatibility with the overall synthetic strategy. This compound offers the advantage of complete guanidinium group protection, which can minimize side reactions and provide an orthogonal deprotection option via hydrogenolysis. This makes it a valuable tool for the synthesis of complex peptides where purity is paramount and alternative deprotection strategies are beneficial. However, its higher cost and the frequent requirement for hazardous HF cleavage are significant drawbacks.

In contrast, alternatives like Boc-Arg(Pbf)-OH are more widely adopted due to their compatibility with standard TFA cleavage protocols. For researchers prioritizing cost-effectiveness and equipped to handle strong acid cleavage, Boc-Arg(Mts)-OH and Boc-Arg(Tos)-OH present viable, more economical options.

Ultimately, the optimal choice will depend on the specific requirements of the research project, including the peptide sequence, the presence of sensitive residues, the desired scale of synthesis, and the available laboratory infrastructure and expertise. This guide provides a framework for making an informed decision to optimize the outcomes of your peptide synthesis endeavors.

References

A Comparative Guide to Alternative Reagents for Arginine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into peptide sequences is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The highly basic and nucleophilic nature of the guanidinium (B1211019) side chain necessitates the use of protecting groups to prevent undesirable side reactions. The choice of the arginine derivative significantly impacts coupling efficiency, yield, purity, and the propensity for side reactions. This guide provides an objective comparison of alternative reagents for arginine incorporation, supported by experimental data, to aid in the selection of the most appropriate strategy for your research.

Side-Chain Protected Arginine Derivatives: A Comparative Analysis

The most common approach for arginine incorporation involves the use of Fmoc-protected arginine with a selectively removable side-chain protecting group. The performance of these derivatives varies significantly, primarily based on the nature of the sulfonyl-based or carbamate-based protecting group.

Sulfonyl-Based Protecting Groups: Pbf, Pmc, Mtr, and Tos

The most widely used protecting groups for the arginine side chain are arylsulfonyl derivatives. Their efficacy is largely determined by their acid lability, which dictates the conditions required for their removal during the final cleavage step.

A key side reaction associated with sulfonyl-based protecting groups is the potential for the cleaved protecting group to modify other residues, particularly tryptophan, through sulfonation.[1][2] The choice of scavengers in the cleavage cocktail is crucial to mitigate this side reaction.[3]

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups

Protecting GroupStructureKey CharacteristicsAdvantagesDisadvantages
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Fmoc-Arg(Pbf)-OHMost commonly used; highly acid-labile.[4][5]Rapid deprotection (1-2 hours with standard TFA cocktails). Reduced risk of tryptophan alkylation compared to Pmc. High coupling efficiency.Bulky, which can lead to steric hindrance in some cases.
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)Fmoc-Arg(Pmc)-OHLess acid-labile than Pbf.Generally good performance.Longer deprotection times required (>4 hours). Higher risk of tryptophan alkylation.
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)Fmoc-Arg(Mtr)-OHSignificantly more stable to acid than Pbf and Pmc.Useful when high acid resistance is needed during synthesis.Requires harsh deprotection conditions (prolonged exposure to strong acids). Can be difficult to remove completely, especially in peptides with multiple arginines.
Tos (Tosyl)Boc-Arg(Tos)-OHTraditionally used in Boc-SPPS.Stable under a range of conditions.Requires very strong acid (e.g., HF) for cleavage. Prone to side reactions leading to ornithine formation.

A comparative study on a tryptophan-containing peptide demonstrated that using Arg(Pbf) resulted in a 69% yield of the desired peptide after a 3-hour cleavage, whereas Arg(Pmc) yielded only 46% under the same conditions, highlighting the superiority of Pbf in preventing side reactions.

Carbamate-Based Protecting Groups: Boc

An alternative to sulfonyl-based groups is the use of the tert-butyloxycarbonyl (Boc) group for side-chain protection.

Table 2: Performance of Boc-Protected Arginine

Protecting GroupStructureKey CharacteristicsAdvantagesDisadvantages
(Boc)₂ Fmoc-Arg(Boc)₂-OHProtects the guanidinium group with two Boc groups.Avoids sulfonation side reactions.Prone to δ-lactam formation during activation, leading to lower coupling efficiency (reported as low as 28%). May require longer coupling times due to steric bulk.
Nitro-Protected Arginine: A Revisited Alternative

The nitro (NO₂) protecting group, though less common in modern Fmoc-SPPS, has been revisited as a viable alternative.

Table 3: Performance of Nitro-Protected Arginine

Protecting GroupStructureKey CharacteristicsAdvantagesDisadvantages
NO₂ Fmoc-Arg(NO₂)OHElectron-withdrawing group that reduces the nucleophilicity of the guanidinium side chain.Significantly prevents the formation of δ-lactam, a major side reaction during arginine coupling. Stable in solution for extended periods.Requires a specific deprotection step, typically reduction with SnCl₂, which adds a step to the synthesis.

On-Resin Guanidinylation of Ornithine: A Post-Translational Mimic

An alternative strategy to direct incorporation of protected arginine is the post-synthetic conversion of an ornithine residue to arginine on the solid support. This is achieved through guanidinylation of the δ-amino group of ornithine.

Table 4: Comparison of Common Guanidinylation Reagents

ReagentTypical YieldReaction ConditionsAdvantagesDisadvantages
N,N'-di-Boc-N''-triflylguanidine >90%Mild: Room temperature, various organic solvents.High reactivity and excellent yields. The Boc-protected guanidine (B92328) is stable.Higher cost and requires a subsequent deprotection step.
1H-Pyrazole-1-carboxamidine hydrochloride 60-95%Mild to moderate: Requires a base.Commercially available and relatively inexpensive.Can require longer reaction times and may generate byproducts that need removal.
S-Methylisothiourea sulfate 70-85%Moderate: Often requires heating and basic conditions.Cost-effective.Can result in over-guanidinylation and byproduct formation.

The use of N,N'-di-Boc-N''-triflylguanidine is often favored for its high efficiency and mild reaction conditions, making it compatible with a wide range of peptide sequences.

Side-Chain Unprotected Arginine

Recent studies have explored the use of side-chain unprotected arginine (Fmoc-Arg-OH) in SPPS, particularly in combination with specific coupling reagents like Oxyma Pure/TBEC in green solvents. This approach aims to improve the atom economy and sustainability of peptide synthesis by eliminating the need for side-chain protecting groups and their subsequent removal. However, this strategy can be challenging and sequence-dependent, requiring careful optimization of coupling conditions to avoid side reactions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of an Arginine-Containing Peptide using Fmoc-Arg(Pbf)-OH

Materials:

  • Rink Amide resin

  • Fmoc-Arg(Pbf)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for 15 minutes and then wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Guanidinylation of Ornithine

Materials:

  • Peptidyl-resin containing an Fmoc-protected ornithine residue

  • N,N'-di-Boc-N''-triflylguanidine

  • Triethylamine (TEA) or DIEA

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Fmoc Deprotection of Ornithine Side Chain: Selectively deprotect the Fmoc group from the ornithine side chain using standard piperidine treatment as described in Protocol 1, Step 2.

  • Guanidinylation:

    • Swell the resin in anhydrous DCM.

    • In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (1.5-2.0 eq.) in anhydrous DCM.

    • Add TEA or DIEA (2.0-3.0 eq.) to the resin, followed by the solution of the guanidinylating reagent.

    • Agitate the mixture at room temperature for 2-12 hours.

    • Monitor the reaction completion by a suitable method (e.g., cleaving a small amount of resin and analyzing by LC-MS).

  • Washing: Wash the resin thoroughly with DCM, DMF, and then DCM again.

  • Continuation of Synthesis or Cleavage: Proceed with the next coupling step or perform the final cleavage and deprotection as described in Protocol 1.

Visualizations

G cluster_legend Protecting Groups for Arginine Side Chain Pbf Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Pmc Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) Mtr Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Boc Boc (tert-Butoxycarbonyl) NO2 NO₂ (Nitro)

Caption: Chemical structures of common protecting groups for the arginine side chain.

G Resin Start with Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-Arg(Pbf)-OH, HBTU/HOBt, DIEA) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Synthesis Cleave 6. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final Amino Acid Purify 7. Purification (RP-HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

G Ornithine Peptide-Orn(NH₂) Resin-bound Ornithine Arginine Peptide-Arg(NH-C(=NH)-NH(Boc)₂) Protected Arginine Ornithine->Arginine + Reagent + Base (DIEA) Reagent N,N'-di-Boc-N''-triflylguanidine Guanidinylation Reagent

Caption: On-resin guanidinylation of ornithine to form a protected arginine residue.

References

A Comparative Guide to Arginine Protection Strategies: Spotlight on Boc-Arg(di-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for the highly basic guanidinium (B1211019) side chain of arginine is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of various protected arginine derivatives, with a special focus on the case studies and applications of Boc-Arg(di-Z)-OH .

The use of Nα-tert-butyloxycarbonyl (Boc) chemistry remains a robust and effective strategy for assembling complex peptides. Within this framework, several options exist for protecting the arginine side chain. This guide will compare the performance of this compound against more commonly used alternatives like Boc-Arg(Pbf)-OH and Boc-Arg(Tos)-OH, supported by available data and detailed experimental protocols.

Performance Comparison of Arginine Protecting Groups

The ideal arginine derivative for Boc-SPPS should offer a balance of stability during the synthesis cycles, high coupling efficiency, minimal side reactions, and straightforward final deprotection. The primary distinction between the compared derivatives lies in the nature and lability of the side-chain protecting groups.

ParameterThis compoundBoc-Arg(Pbf)-OHBoc-Arg(Tos)-OH
Side-Chain Protection Two Benzyloxycarbonyl (Z) groups2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Tosyl (Tos)
Deprotection Condition Strong Acid (e.g., HF) or Hydrogenolysis[1]Moderate to Strong Acid (e.g., TFA)[1]Strong Acid (e.g., HF)[2][3]
Orthogonality Orthogonal to Boc group; allows for synthesis of protected fragments.[4]Not fully orthogonal to Boc; removed during final cleavage.Not fully orthogonal to Boc; removed during final cleavage.
Propensity for δ-lactam formation Generally lower due to full guanidino group protection.Can be susceptible, especially during prolonged activation.Susceptible to side reactions.
Tryptophan Modification Risk Lower risk; Z group cleavage byproducts are less prone to alkylating tryptophan.Higher risk; Pbf cleavage can generate reactive cations that modify tryptophan.High risk; requires specific scavengers.

Case Studies and Specific Applications

While direct, side-by-side quantitative comparisons in the literature are limited, the unique properties of this compound make it advantageous in specific, challenging synthetic contexts.

Case Study 1: Synthesis of a Protected Hexapeptide

In a 1986 study by Meldal and Kindtler, This compound was successfully utilized in the solution-phase synthesis of the protected hexapeptide Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe. The full protection of the arginine side chain afforded by the di-Z groups was crucial for the synthetic strategy, preventing side reactions and ensuring the integrity of the target peptide.

Case Study 2: Preparation of Optically Active Arginine Aldehydes

This compound has proven superior in the synthesis of optically active aldehydes from arginine derivatives. In a study focused on this conversion, the use of this compound resulted in good yields of the desired product. In contrast, attempts with other derivatives like Boc-Arg(Tos)-OH primarily led to the formation of byproducts, highlighting the benefit of the complete and stable protection offered by the di-Z groups.

Applications in Arginine-Rich Peptides

The robust protection offered by the di-Z derivative is particularly beneficial for the synthesis of complex or arginine-rich peptides, such as cell-penetrating peptides (CPPs). The complete shielding of the guanidinium group minimizes its nucleophilicity, reducing the risk of side reactions like δ-lactam formation, which can be problematic during prolonged coupling times often required for these sequences.

Experimental Protocols

Successful peptide synthesis relies on meticulous and optimized protocols. Below are detailed methodologies for the incorporation and deprotection of arginine residues using this compound and the more common Boc-Arg(Pbf)-OH.

General Boc-SPPS Workflow

The following diagram illustrates a typical cycle in Boc-based solid-phase peptide synthesis.

Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash Wash (DCM/DMF) Deprotection->Wash Wash Neutralization Neutralization (DIEA in DCM/DMF) Coupling Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Coupling->Wash Remove excess Wash->Neutralization Cycle Repeat Cycle for next AA Wash->Cycle Cycle->Deprotection

A typical cycle in Boc solid-phase peptide synthesis.
Protocol 1: Coupling of Boc-Arg(Pbf)-OH

  • Resin Preparation : Start with a suitable resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin). Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Boc Deprotection : Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.

  • Washing and Neutralization : Wash the resin thoroughly with DCM, followed by N,N-dimethylformamide (DMF). Neutralize the resulting trifluoroacetate (B77799) salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling : Dissolve Boc-Arg(Pbf)-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the activation mixture. Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature. Monitor coupling completion with a Kaiser test.

  • Washing : After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound

Follow steps 1-3 from Protocol 1 for resin preparation, Boc deprotection, and neutralization.

  • Coupling : Dissolve this compound (2-4 equivalents) and an activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution. Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the bulky nature of the two Z groups, a longer coupling time or a double coupling may be necessary for efficient incorporation. Monitor with a Kaiser test.

  • Washing : Wash the resin thoroughly with DMF and DCM.

Protocol 3: Final Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the protecting groups used.

For Peptides with Arg(Pbf):

  • Reagent : TFA "cleavage cocktail" (e.g., TFA/Water/Triisopropylsilane (TIS), 95:2.5:2.5).

  • Procedure : Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Filter the resin and collect the solution. Precipitate the peptide by adding the solution to cold diethyl ether.

For Peptides with Arg(di-Z):

  • Reagent : Anhydrous Hydrogen Fluoride (HF) with scavengers.

  • Procedure : This procedure requires specialized equipment and extreme caution.

    • Place the dried peptide-resin in a Teflon reaction vessel with a Teflon-coated stir bar.

    • Add scavengers (e.g., anisole (B1667542) or p-cresol) to the vessel. For peptides containing Cys, a common mixture is HF/anisole/DMS/p-thiocresol (10:1:1:0.2).

    • Cool the vessel in a dry ice/methanol bath.

    • Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

    • Stir the reaction at 0-5°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate and wash the crude peptide with cold diethyl ether.

cluster_Pbf Arg(Pbf) Cleavage cluster_diZ Arg(di-Z) Cleavage Pbf_Resin Peptide-Resin (with Arg(Pbf)) Pbf_TFA Treat with TFA Cocktail (TFA/H2O/TIS) Pbf_Resin->Pbf_TFA Pbf_Precipitate Precipitate in cold Ether Pbf_TFA->Pbf_Precipitate Pbf_Peptide Crude Peptide Pbf_Precipitate->Pbf_Peptide diZ_Resin Peptide-Resin (with Arg(di-Z)) diZ_HF Treat with Anhydrous HF + Scavengers diZ_Resin->diZ_HF diZ_Precipitate Precipitate in cold Ether diZ_HF->diZ_Precipitate diZ_Peptide Crude Peptide diZ_Precipitate->diZ_Peptide

Cleavage strategies for Pbf and Z protected arginine.

Visualization of a Relevant Biological Pathway

Arginine-rich peptides are frequently designed as cell-penetrating peptides (CPPs) to deliver therapeutic cargo into cells. The mechanism of uptake is a key area of research for these molecules.

cluster_uptake Cellular Uptake Pathways CPP Cell-Penetrating Peptide (CPP) + Cargo Membrane Plasma Membrane Direct Direct Translocation CPP->Direct Energy-Independent Endocytosis Endocytosis CPP->Endocytosis Energy-Dependent Cytosol Cytosolic Delivery of Cargo Direct->Cytosol Macropino Macropinocytosis Endocytosis->Macropino Clathrin Clathrin-Mediated Endocytosis->Clathrin Caveolae Caveolae-Dependent Endocytosis->Caveolae Endosome Endosome Macropino->Endosome Clathrin->Endosome Caveolae->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol

Cellular uptake mechanisms of cell-penetrating peptides.

Conclusion

The selection of an arginine protecting group is a critical parameter in peptide synthesis. While Boc-Arg(Pbf)-OH is a versatile and widely used reagent offering good coupling efficiency and milder final cleavage conditions, This compound presents clear advantages for specific, challenging syntheses. Its ability to provide complete, stable protection of the guanidino group can lead to cleaner synthesis profiles with fewer side reactions, particularly for complex peptides containing sensitive residues like tryptophan or when an orthogonal deprotection strategy is required. The trade-off for this enhanced protection is the necessity for harsher final cleavage conditions, such as anhydrous HF, or an additional hydrogenolysis step. Ultimately, the choice is contingent on the specific requirements of the target peptide, and a thorough understanding of the properties of each derivative is essential for a successful synthetic outcome.

References

A Comparative Guide to Purity Assessment of Commercial Boc-Arg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is paramount to ensure the successful synthesis of high-quality peptides. Nα-Boc-Nδ,Nω-di-Z-L-arginine, commonly referred to as Boc-Arg(Z)₂-OH, is a critical building block in solid-phase peptide synthesis (SPPS). Its purity directly impacts coupling efficiency, yield, and the impurity profile of the final peptide. This guide provides an objective comparison of key analytical methods for assessing the purity of commercially available Boc-Arg(Z)₂-OH, supported by experimental considerations.

Common Impurities in Commercially Available Boc-Arg(Z)₂-OH

A comprehensive purity assessment requires screening for various potential impurities that can arise during synthesis, purification, and storage. A mass balance approach, where different impurity categories are quantified separately, is often employed for developing high-purity reference materials.[1][2]

Impurity CategoryCommon ExamplesRecommended Analytical Method(s)
Related Structural Impurities Incompletely protected arginine, byproducts from synthesis (e.g., ornithine derivatives), other amino acids.High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
Enantiomeric Impurities D-Arginine derivative (Boc-D-Arg(Z)₂-OH).Chiral HPLC, often after derivatization with a chiral reagent like Marfey's reagent.[4]
Residual Solvents Ethyl acetate, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).Gas Chromatography-Mass Spectrometry (GC-MS).
Water Content Adsorbed moisture.Karl Fischer Coulometry.
Non-Volatile Residues Inorganic salts.Thermogravimetric Analysis (TGA).

Comparison of Key Purity Assessment Methods

The choice of analytical technique depends on the specific impurity being targeted and the required level of sensitivity. Orthogonal methods, which rely on different physicochemical principles, should be used for a comprehensive characterization.

MethodPrincipleInformation ProvidedKey AdvantagesKey Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Chemical purity, detection of related structural impurities.High resolution, quantitative, robust, widely available.May not separate all impurities, requires reference standards for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by hydrophobicity followed by mass-to-charge ratio (m/z) detection.Molecular weight confirmation, identification of unknown impurities, structural elucidation via fragmentation.High specificity and sensitivity, provides structural information.Can be less quantitative than UV-based HPLC, potential for ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of major impurities and residual solvents.Provides unambiguous structural information, non-destructive, quantitative.Lower sensitivity compared to chromatographic methods.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase or chiral mobile phase additive.Enantiomeric purity (ratio of L- to D-isomer).High sensitivity for detecting trace enantiomeric impurities (≤0.05%).Requires specialized chiral columns, may require derivatization which can introduce errors.
Karl Fischer (KF) Titration Coulometric or volumetric titration based on a reaction with water.Absolute water content.High accuracy and precision for water quantification.Only measures water content.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification of residual organic solvents.High sensitivity and specificity for volatile compounds.Requires derivatization for non-volatile analytes, not suitable for the main compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessments.

Reversed-Phase HPLC for Chemical Purity
  • Objective: To quantify the main component and separate it from structurally related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the Boc-Arg(Z)₂-OH sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Chiral HPLC for Enantiomeric Purity (with Marfey's Reagent)
  • Objective: To determine the presence of the D-enantiomer impurity.

  • Methodology: This is an indirect method involving a two-step deprotection and derivatization procedure followed by RP-HPLC analysis.

    • Deprotection: The Boc and Z protecting groups are removed from a sample of Boc-Arg(Z)₂-OH using a strong acid (e.g., HBr/AcOH or HF) to yield free arginine.

    • Derivatization: The resulting free arginine is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The L- and D-arginine enantiomers form stable diastereomers.

    • HPLC Analysis: The diastereomers are separated on a standard C18 RP-HPLC column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: ODS-Hypersil or equivalent C18 column.

  • Detection: UV at 340 nm.

  • Analysis: The two diastereomers will have different retention times, allowing for their separation and quantification. The percentage of the D-isomer can be calculated from the respective peak areas.

¹H NMR for Structural Confirmation
  • Objective: To confirm the chemical structure and identify major impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as Methanol-d₄ or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts and coupling constants of the signals should be consistent with the structure of Boc-Arg(Z)₂-OH. Signals corresponding to the Boc group (singlet around 1.4 ppm), the Z groups (aromatic protons around 7.3 ppm and CH₂ protons around 5.1 ppm), and the arginine backbone protons should be present and have the correct integrations. Impurities such as residual solvents will appear as characteristic signals.

Comprehensive Purity Assessment Workflow

A logical workflow ensures that all aspects of purity are systematically evaluated. The following diagram illustrates an integrated approach to the purity assessment of a commercial batch of Boc-Arg(Z)₂-OH.

Purity_Assessment_Workflow start Receive Commercial Boc-Arg(Z)₂-OH Sample initial_tests Initial Checks: - Visual Inspection - Solubility start->initial_tests primary_analysis Primary Purity & Identity Analysis initial_tests->primary_analysis hplc RP-HPLC (Chemical Purity) primary_analysis->hplc nmr ¹H NMR (Structural Identity) primary_analysis->nmr lcms LC-MS (Molecular Weight) primary_analysis->lcms decision1 Purity ≥ 98%? Structure Confirmed? hplc->decision1 nmr->decision1 lcms->decision1 specific_analysis Specific Impurity Quantification decision1->specific_analysis Yes fail Reject Batch (Out of Specification) decision1->fail No chiral_hplc Chiral HPLC (Enantiomeric Purity) specific_analysis->chiral_hplc kf Karl Fischer (Water Content) specific_analysis->kf gcms GC-MS (Residual Solvents) specific_analysis->gcms final_report Generate Certificate of Analysis (Mass Balance Purity) chiral_hplc->final_report kf->final_report gcms->final_report

References

A Comparative Guide to Coupling Reagents for BOC-ARG(DI-Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of protected amino acids is paramount to achieving high yields and purity of the final peptide. The selection of an appropriate coupling reagent is a critical determinant in this process, particularly when dealing with sterically hindered or side-reaction-prone residues such as Nα-Boc-Nδ,Nω-di-Z-L-arginine (BOC-ARG(DI-Z)-OH). This guide provides an objective comparison of the performance of various common coupling reagents with this compound, supported by available data and detailed experimental protocols.

The di-benzyloxycarbonyl (di-Z) protection on the guanidino side chain of arginine offers robust protection, minimizing the risk of side reactions like δ-lactam formation, which can be a significant issue with other protecting groups. However, the steric bulk of the two Z groups can present a challenge for coupling efficiency, making the choice of coupling reagent particularly important.

Performance Comparison of Coupling Reagents

While direct, side-by-side quantitative comparisons for this compound are limited in published literature, the following table summarizes the expected performance of common coupling reagents based on data from sterically hindered Boc-protected amino acids, including other arginine derivatives. These values should be considered representative and may vary based on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times.[1]
HBTU/DIPEA 90 - 98> 95LowA reliable and widely used reagent, slightly less reactive than HATU.[1]
BOP/DIPEA 85 - 95> 90Low to ModerateEffective, but produces a carcinogenic byproduct (HMPA).[2]
PyBOP/DIPEA 90 - 98> 95LowA safer alternative to BOP with similar high efficiency.
DIC/HOBt 80 - 95> 90Low to ModerateCost-effective, but may require longer reaction times or double coupling for sterically hindered residues. Racemization can be a concern without an additive.[2]

Experimental Protocols

The following are detailed methodologies for key coupling reactions involving this compound in solid-phase peptide synthesis (SPPS).

General SPPS Workflow for Boc-Protected Amino Acids

The following diagram illustrates a typical cycle for the incorporation of a Boc-protected amino acid in SPPS.

G Resin Resin-Bound Peptide Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIPEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling of This compound Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Next Coupling Cycle or Final Cleavage Washing3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: HATU/DIPEA Mediated Coupling

This protocol is recommended for achieving high efficiency with the sterically demanding this compound.

  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 x 15 minutes.

  • Washing: Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the peptide-resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time may be necessary.

  • Reaction Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and IPA (3x).

Protocol 2: HBTU/DIPEA Mediated Coupling

A reliable and widely used method for coupling amino acids.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Reaction Monitoring and Washing: Follow step 7 from Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

A cost-effective alternative, though potentially requiring longer reaction times.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Shake the reaction at room temperature for 2-6 hours.

  • Reaction Monitoring and Washing: Follow step 7 from Protocol 1.

Logical Relationship of Key Components in Peptide Coupling

The following diagram illustrates the interaction of the key components during the activation and coupling steps in peptide synthesis.

G cluster_reactants Reactants cluster_process Process cluster_products Products AminoAcid This compound (Carboxylic Acid) Activation Activation AminoAcid->Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU, DIC) CouplingReagent->Activation Additive Additive (optional) (e.g., HOBt) Additive->Activation Base Base (e.g., DIPEA) Base->Activation Peptide Resin-Bound Peptide (Free Amine) Coupling Coupling Peptide->Coupling ActivatedEster Activated Intermediate Activation->ActivatedEster CoupledPeptide Elongated Peptide Coupling->CoupledPeptide ActivatedEster->Coupling

References

Orthogonality of BOC-ARG(DI-Z)-OH: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high purity and yield of the target peptide. This guide provides a comprehensive comparison of the orthogonality of the BOC-ARG(DI-Z)-OH protecting group with other commonly used protecting groups in peptide synthesis, supported by experimental data and detailed protocols.

The guanidino side chain of arginine is strongly basic and highly nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. The di-benzyloxycarbonyl (di-Z) protection of the arginine side chain, in conjunction with the Nα-tert-butyloxycarbonyl (Boc) group, offers a distinct orthogonal protection scheme within the framework of Boc-based SPPS.

The Principle of Orthogonality with this compound

In peptide synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them. The this compound strategy is founded on the differential acid lability of the Nα-Boc group and the side-chain di-Z groups. The Nα-Boc group is a temporary protecting group that is cleaved at each step of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA). In contrast, the di-Z groups on the arginine side chain are considered "permanent" protecting groups, as they are stable to TFA but require much stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), or catalytic hydrogenolysis for their removal.[1][2] This difference in cleavage conditions forms the basis of their orthogonality.

Comparison with Other Arginine Protecting Groups

While this compound provides robust protection, other arginine derivatives are also commonly used in Boc-SPPS. The choice of protecting group can significantly impact the synthesis strategy, particularly concerning deprotection conditions and potential side reactions.

ParameterThis compoundBoc-Arg(Tos)-OHBoc-Arg(Pbf)-OH
Side-Chain Protection Di-Benzyloxycarbonyl (di-Z)Tosyl (Tos)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Deprotection Condition Strong Acid (e.g., HF) or HydrogenolysisStrong Acid (e.g., HF, TFMSA)Strong Acid (e.g., HF), but more labile than Tos and di-Z
Relative Acid Lability Least LabileIntermediateMost Labile
Key Advantages High stability to TFA, allowing for the synthesis of protected peptide fragments. Orthogonal removal by hydrogenolysis is possible.Well-established in Boc chemistry.Milder final cleavage conditions compared to Tos and di-Z.
Potential Side Reactions Requires harsh cleavage conditions (HF) or a separate hydrogenolysis step.Can lead to side reactions during HF cleavage, potentially modifying tryptophan residues if not properly scavenged.[3]The cleaved Pbf group can also cause side reactions, though generally considered cleaner than Tos cleavage.

Orthogonality of the Di-Z Group with Other Common Protecting Groups

The stability of the di-Z protecting group on the arginine side chain under various deprotection conditions is critical for its successful application in an orthogonal synthesis strategy.

Protecting GroupAmino Acid ExampleDeprotection ReagentStability of Arg(di-Z)
Boc Nα-amino group20-50% TFA in DCMStable
Fmoc Lys(Fmoc)20% Piperidine (B6355638) in DMFStable [2]
tBu Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)Strong Acid (e.g., HF, TFA)Cleaved by strong acids like HF, stable to moderate TFA.
Trt Cys(Trt), His(Trt), Asn(Trt), Gln(Trt)Mild Acid (e.g., 1-5% TFA in DCM)Stable
Acm Cys(Acm)Mercury(II) acetate (B1210297) or IodineStable
Alloc Lys(Alloc)Pd(PPh₃)₄ / ScavengerStable

Note: Quantitative data on the precise percentage of stability of the di-Z group under each of these conditions is not extensively available in published literature. The stability is generally reported in qualitative terms based on standard peptide synthesis practices.

Experimental Protocols

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for peptide chain elongation using Boc-protected amino acids, including this compound.

Workflow for Boc-SPPS Cycle

Resin Peptide-Resin Deprotection Boc Deprotection (20-50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-AA, Activator, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle

Caption: General workflow for a single cycle in Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain and add a fresh solution of 20-50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM, isopropanol (B130326) (IPA), and dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Pre-activate the Boc-amino acid (2-4 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 2: Selective Deprotection of an Orthogonal Protecting Group (Example: Fmoc)

This protocol demonstrates the selective removal of an Fmoc group from a lysine (B10760008) side chain in the presence of this compound.

Workflow for Selective Fmoc Deprotection

Start Peptide-Resin (with Lys(Fmoc) and Arg(di-Z)) Wash1 Wash (DMF) Start->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Modification On-Resin Side-Chain Modification Wash2->Modification

Caption: Workflow for the selective removal of a side-chain Fmoc group.

  • Resin Preparation: Start with the fully assembled peptide-resin containing both Lys(Fmoc) and Arg(di-Z) residues.

  • Washing: Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.

  • Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

  • Confirmation: A small aliquot of the resin can be subjected to a test to confirm the presence of a free primary amine on the lysine side chain.

  • Further Steps: The deprotected lysine side chain is now available for on-resin modification (e.g., cyclization, branching, or labeling).

Protocol 3: Final Cleavage and Deprotection of Arg(di-Z)

Two primary methods are employed for the final cleavage of the peptide from the resin and the removal of the di-Z protecting groups.

A. Anhydrous Hydrogen Fluoride (HF) Cleavage

This is the most common method in Boc-SPPS for the simultaneous cleavage of the peptide from the resin and removal of most side-chain protecting groups, including di-Z.

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavengers: Place the dried peptide-resin in a specialized HF-resistant reaction vessel with an appropriate scavenger mixture (e.g., anisole, p-cresol, p-thiocresol, dimethyl sulfide) to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath and distill anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Wash the precipitated peptide with cold diethyl ether to remove scavengers and then isolate by filtration or centrifugation.

B. Catalytic Hydrogenolysis

This method offers an orthogonal approach to remove the Z groups if other acid-labile protecting groups need to be preserved or if HF is to be avoided.

  • Resin Preparation: The protected peptide can be cleaved from the resin first using a method that keeps the side-chain protecting groups intact (e.g., using a very acid-labile linker).

  • Dissolution: Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Catalyst: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Hydrogen Source: Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene.

  • Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or HPLC.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain the deprotected peptide.

Logical Relationship for Deprotection Strategies

Start Fully Protected Peptide on Resin (Nα-Boc, Arg(di-Z), Other PGs) Boc_Deprotection TFA/DCM Start->Boc_Deprotection Chain_Elongation Chain Elongation Boc_Deprotection->Chain_Elongation Chain_Elongation->Start Repeat n times HF_Cleavage HF / Scavengers Chain_Elongation->HF_Cleavage Protected_Peptide Protected Peptide Fragment Chain_Elongation->Protected_Peptide Cleavage from highly acid-labile resin Final_Peptide Final Deprotected Peptide HF_Cleavage->Final_Peptide Hydrogenolysis H₂ / Pd/C Hydrogenolysis->Final_Peptide Protected_Peptide->Hydrogenolysis

Caption: Decision pathway for peptide synthesis and deprotection.

Conclusion

This compound is a valuable building block in Boc-based solid-phase peptide synthesis, offering a high degree of stability for the arginine side chain. Its key advantage lies in its orthogonality to a wide range of other protecting groups, which are labile to milder acidic or basic conditions. While the robust nature of the di-Z groups necessitates strong acid cleavage with HF or a separate hydrogenolysis step, this feature can be strategically employed for the synthesis of complex peptides, including protected peptide fragments for convergent synthesis strategies. The choice between this compound and other protected arginine derivatives will ultimately depend on the specific requirements of the target peptide, including its sequence, desired modifications, and the overall synthetic strategy.

References

Safety Operating Guide

Proper Disposal of BOC-ARG(DI-Z)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of BOC-ARG(DI-Z)-OH, a non-halogenated organic solid, requires careful adherence to established laboratory chemical waste protocols. This involves segregation as a non-halogenated organic solid, handling with appropriate personal protective equipment (PPE), and disposal through a licensed chemical waste management service in accordance with local, state, and federal regulations. This guide provides detailed procedures for the safe handling and disposal of this compound to ensure a secure research environment and regulatory compliance.

Safety and Handling Precautions

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, the use of appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following PPE should be worn when handling this compound:

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing from potential contact.
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the powder outside of a chemical fume hood or if dust generation is likely.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted following a systematic procedure to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Correctly identify the waste as a non-halogenated organic solid . It is crucial to segregate this waste stream from others, such as halogenated organic waste, aqueous solutions, and general laboratory trash, to ensure proper treatment and disposal.

Step 2: Containerization

Use a designated, clearly labeled, and leak-proof container for the collection of solid chemical waste. The container should be made of a material compatible with the chemical.

Step 3: Labeling

The waste container must be labeled clearly and accurately. The label should include:

  • The full chemical name: This compound

  • The words "Hazardous Waste"

  • Relevant hazard pictograms (e.g., harmful, irritant)

  • The date when the first waste was added to the container.

Step 4: Storage

Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the storage of chemical waste.

Step 5: Final Disposal

Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Wear Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in the table above.

  • Contain and Clean: For small spills, carefully sweep up the solid material, avoiding dust generation. Use absorbent pads for any dissolved material. Place all contaminated materials into a sealed container and label it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify as Non-Halogenated Organic Solid ppe->identify segregate Segregate from other waste streams identify->segregate containerize Place in a designated, sealed container segregate->containerize label_waste Label with chemical name, hazards, and date containerize->label_waste store Store in a designated secure area label_waste->store disposal Arrange for pickup by EHS or licensed contractor store->disposal

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

Personal protective equipment for handling BOC-ARG(DI-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of BOC-ARG(DI-Z)-OH, a key reagent in peptide synthesis. Adherence to these protocols is crucial for personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is classified as a harmful substance. Based on its hazard statements, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The GHS pictogram associated with this chemical is GHS07, indicating these potential health hazards.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling similar protected amino acids. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.
Full-length pants and closed-toe shoesPants should be made of a non-synthetic material like cotton, and shoes must cover the entire foot.
Respiratory Protection Air-purifying respiratorA NIOSH-approved N95 respirator or higher is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for safe handling.

prep Preparation - Verify fume hood operation - Assemble all necessary PPE - Prepare spill kit handling Handling - Work within a chemical fume hood - Use appropriate tools to avoid dust - Keep container sealed when not in use prep->handling procedure Experimental Procedure - Conduct reaction in a closed or contained system - Monitor for any signs of reaction abnormalities handling->procedure cleanup Cleanup and Decontamination - Decontaminate work surfaces and equipment - Dispose of contaminated materials as hazardous waste procedure->cleanup post_handling Post-Handling - Remove PPE correctly - Wash hands thoroughly cleanup->post_handling

Safe Handling Workflow for this compound

Experimental Protocol:

  • Preparation: Before beginning any work, ensure that a certified chemical fume hood is operational. Assemble all required PPE as detailed in the table above. Have a chemical spill kit readily accessible.

  • Handling: Conduct all manipulations of solid this compound within the chemical fume hood to minimize the risk of inhalation. Use spatulas and other appropriate tools to handle the powder, avoiding the creation of dust. Keep the container tightly sealed when not in use.

  • Dissolution (if applicable): When preparing solutions, slowly add the solvent to the solid to prevent splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction: Carry out the chemical reaction in a well-ventilated fume hood. If the reaction is to be heated, use a controlled heating source such as a heating mantle with a temperature controller.

  • Cleanup and Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

waste_gen Waste Generation - Unused solid - Contaminated PPE - Contaminated labware - Solutions segregation Waste Segregation - Separate solid and liquid waste - Keep non-halogenated waste separate waste_gen->segregation container Waste Containerization - Use clearly labeled, sealed containers - Specify chemical name and hazards segregation->container disposal Final Disposal - Arrange for pickup by licensed waste disposal service - Do not dispose down the drain container->disposal

Disposal Workflow for this compound Waste

Disposal Protocol:

  • Solid Waste: Collect all solid waste contaminated with this compound, including excess reagent, contaminated weighing paper, and used PPE, in a designated, clearly labeled, and sealed hazardous waste container for non-halogenated solid organic waste.

  • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container for non-halogenated liquid organic waste.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

  • Decontamination: All glassware and equipment should be thoroughly decontaminated before being removed from the fume hood. The cleaning solvent should be collected as hazardous waste.

  • Final Disposal: Arrange for the collection of all hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal contractor. Never dispose of this compound or its waste down the drain or in the regular trash.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.